dibenzo[c,e]oxepin-5(7H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7H-benzo[d][2]benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-16-14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCIYTZGOBZBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404889 | |
| Record name | dibenzo[c,e]oxepin-5(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-34-5 | |
| Record name | Dibenz[c,e]oxepin-5(7H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4445-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dibenzo[c,e]oxepin-5(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Privileged Heterocyclic Scaffold
An In-Depth Technical Guide to the Core Properties of Dibenzo[c,e]oxepin-5(7H)-one
This compound, a unique tricyclic lactone, represents a fascinating and important structural motif within the realm of organic and medicinal chemistry.[1][2] Its architecture, featuring two benzene rings fused to a seven-membered oxepine ring, forms the core of various natural products and bioactive molecules.[3][4] This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound, grounding technical data with field-proven insights. The dibenzoxepine framework is a recognized "privileged scaffold," meaning it is capable of binding to multiple biological targets, which has spurred significant interest in its derivatives for potential pharmacological applications, including antipsychotic and antidepressant effects.[1][5][6]
Physicochemical and Structural Properties
This compound (CAS No. 4445-34-5) is a polycyclic aromatic compound that is typically a solid at room temperature with moderate solubility in common organic solvents.[1] Its core structure consists of a biphenyl moiety bridged by an ester and a methylene group, creating a strained but stable seven-membered ring.
Below is the chemical structure of this compound.
Caption: Chemical structure of this compound.
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4445-34-5 | [1][2] |
| Molecular Formula | C₁₄H₁₀O₂ | [1][2] |
| Molecular Weight | 210.23 g/mol | [2] |
| Synonyms | Diphenide, Dibenz[c,e]oxepin-5(7H)-one, 2-Biphenylcarboxylic acid, 2'-(hydroxymethyl)-, ε-lactone | [1][2] |
| Physical State | Solid | [1] |
| Storage Temperature | 2-8°C | [2] |
| InChI Key | UYCIYTZGOBZBME-UHFFFAOYSA-N | [1] |
Synthesis Methodologies: From Classical to Catalytic
The synthesis of the this compound core is a critical step for accessing its derivatives for further study. Historically, this involved classical intramolecular cyclization (lactonization). However, modern transition-metal-catalyzed methods now offer highly efficient and elegant alternatives.
Classical Synthesis: Intramolecular Lactonization
The most straightforward conceptual approach is the intramolecular esterification (lactonization) of a suitable precursor, 2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid. This method relies on the formation of the biphenyl backbone first, followed by the ring-closing step to form the seven-membered lactone.
Causality Behind Experimental Choices: This pathway is logical from a retrosynthetic perspective, breaking the ester bond to reveal the bifunctional biphenyl precursor. The primary challenge lies in the synthesis of this substituted biphenyl. The cyclization step itself can be promoted by acid catalysis or dehydrating agents, but the relatively high activation energy for forming a seven-membered ring can sometimes lead to low yields or require harsh conditions.
Protocol: Acid-Catalyzed Lactonization of 2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (Note: This is a representative protocol based on standard lactonization procedures.)
-
Preparation: Dissolve 2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in a high-boiling point, non-polar solvent such as toluene.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).
-
Reaction: Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Modern Synthesis: Rhodium-Catalyzed Double C-H Activation
A significant advancement in the synthesis of this scaffold is the rhodium(III)-catalyzed cross-coupling reaction.[3] This powerful method constructs the this compound core in a single step from readily available starting materials, benzyl thioethers and aryl carboxylic acids.[3][4]
Causality Behind Experimental Choices: This strategy is a prime example of atom and step economy. It leverages two different directing groups (a thioether and a carboxylic acid) to precisely control a double C-H activation/cyclization cascade.[3][4][7] The rhodium catalyst facilitates the cleavage of four bonds (C-H, C-S, O-H) and the formation of two new bonds (C-C, C-O) in one pot.[3] This avoids the multi-step synthesis of a pre-functionalized biphenyl precursor, making it a highly efficient and modular approach for generating a library of derivatives.
Caption: Comparison of classical vs. modern synthetic routes.
Protocol: Rh(III)-Catalyzed Synthesis from Benzyl Thioether and 2-Biphenylcarboxylic Acid (Adapted from Angew. Chem. Int. Ed. 2015, 54, 5478-5482)[3]
-
Reactant Setup: To an oven-dried Schlenk tube, add the aryl carboxylic acid (0.2 mmol, 1.0 eq), benzyl thioether (0.3 mmol, 1.5 eq), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).
-
Solvent & Additive: Add dichloroethane (DCE) (1.0 mL) as the solvent and pivalic acid (PivOH) (0.4 mmol, 2.0 eq) as an additive.
-
Reaction: Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by preparative thin-layer chromatography (PTLC) on silica gel.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by its lactone functionality and the aromatic rings.
-
Lactone Ring-Opening: The ester bond is susceptible to nucleophilic attack. Hydrolysis under basic (saponification) or acidic conditions will open the seven-membered ring to yield the parent 2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid. Reaction with other nucleophiles like amines or organometallics can lead to amides or ketones, respectively, providing a pathway to further derivatization.
-
Aromatic Substitution: The two benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, allowing for functionalization of the periphery of the scaffold.
-
Reduction: The lactone can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Sources
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- 2. lookchem.com [lookchem.com]
- 3. Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems | MDPI [mdpi.com]
- 6. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-hub.box [sci-hub.box]
An In-Depth Technical Guide to Dibenzo[c,e]oxepin-5(7H)-one: Synthesis, Characterization, and Applications
Introduction: The Dibenzo[c,e]oxepin-5(7H)-one Core Structure
This compound is a polycyclic aromatic compound featuring a central seven-membered oxepin ring fused to two benzene rings. This lactone (cyclic ester) is a member of the broader class of dibenzoxepines, a structural motif that has garnered significant interest in medicinal chemistry and materials science. The rigid, three-dimensional architecture of this scaffold serves as a privileged core in various natural products and bioactive molecules, making it a valuable target for synthetic chemists and drug development professionals.[1]
This guide provides a comprehensive technical overview of this compound, focusing on its fundamental molecular properties, a field-proven synthetic protocol, and its emerging applications. The content is tailored for researchers and scientists requiring a detailed understanding of this compound for applications in organic synthesis, medicinal chemistry, and materials development.
Part 1: Core Molecular and Physical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. This compound is a stable solid at room temperature with moderate solubility in common organic solvents.[2] Its key identifiers and molecular attributes are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | Sigma-Aldrich[3], LookChem[4] |
| Molecular Weight | 210.235 g/mol | Sigma-Aldrich[3][5] |
| CAS Number | 4445-34-5 | Sigma-Aldrich[3] |
| Appearance | Solid | CymitQuimica[2] |
| Synonyms | Diphenide, Dibenz[c,e]oxepin-5(7H)-one | LookChem[4], CymitQuimica[2] |
Note: While commercial suppliers list the compound, they explicitly state that detailed analytical data such as melting point or boiling point are not collected for this specific product, as it is supplied for early discovery research.[3] Authoritative data would be found in primary synthesis literature.
Part 2: Synthesis and Mechanistic Insights
The construction of the tricyclic this compound core is a non-trivial synthetic challenge that requires precise control over bond formation. A highly efficient and elegant method has been developed utilizing a rhodium(III)-catalyzed dual C-H activation strategy.
Authoritative Protocol: Rhodium(III)-Catalyzed Oxidative C-H/C-H Cross-Coupling
A seminal paper published in Angewandte Chemie by Zhang, Shi, and colleagues details a robust, one-step synthesis that has become a benchmark for accessing this class of compounds.[1] The reaction proceeds via a cross-coupling of readily available benzyl thioethers and aryl carboxylic acids.[1]
The power of this methodology lies in its use of two distinct directing groups—the thioether on one substrate and the carboxylic acid on the other—to orchestrate the selective formation of two new bonds (one C-C and one C-O) and the cleavage of four existing bonds (C-H, C-S, O-H) in a single operation.[1] This high degree of atom economy and operational simplicity makes it a superior approach compared to traditional multi-step classical methods.
Figure 1: Conceptual workflow for the Rh-catalyzed synthesis.
Experimental Protocol: General Procedure
The detailed, step-by-step experimental procedures and full characterization data for this compound and its derivatives are provided in the Supporting Information accompanying the primary literature source.[1][6][7] The general protocol is as follows:
-
Reaction Setup: A sealable reaction vessel is charged with the benzyl thioether (1.0 equiv), the aryl carboxylic acid (1.2 equiv), the rhodium catalyst [RhCp*Cl₂]₂ (2.5 mol%), and the oxidant, silver acetate (AgOAc, 2.0 equiv).
-
Solvent and Additive: An additive, such as sodium acetate (NaOAc, 1.0 equiv), is added, followed by the solvent, typically 1,2-dichloroethane (DCE).
-
Reaction Conditions: The vessel is sealed, and the mixture is stirred vigorously at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 24 hours).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, filtered to remove insoluble salts, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the pure this compound.
Causality and Mechanistic Rationale
The success of this protocol hinges on the synergistic action of the two directing groups. The thioether group on the benzyl substrate and the carboxylate group on the benzoic acid derivative both coordinate to the rhodium center. This brings the specific ortho C-H bonds on both aromatic rings into close proximity to the metal, enabling a directed, intramolecular-like C-H activation and subsequent bond formation. The silver acetate acts as the terminal oxidant required to regenerate the active Rh(III) catalyst, closing the catalytic cycle. This dual-directed approach is key to achieving the high selectivity and efficiency of the transformation.[1]
Part 3: Spectroscopic Characterization Profile
Accurate structural elucidation is paramount for any research application. The definitive characterization of this compound relies on a combination of spectroscopic techniques.
As previously noted, commercial suppliers do not provide analytical data for this compound.[3] The following represents a summary of the expected data based on the known structure and data for similar compounds. The authoritative, experimentally-derived data for the unsubstituted parent compound (CAS 4445-34-5) can be found in the primary synthesis literature.[1]
| Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the eight aromatic protons in the region of ~7.2-8.2 ppm. A characteristic singlet for the two methylene protons (-CH₂-) of the oxepin ring, expected around ~5.0-5.5 ppm. |
| ¹³C NMR | Signals for 14 distinct carbon atoms. A key signal for the carbonyl carbon (C=O) of the lactone is expected in the downfield region, typically ~165-175 ppm. A signal for the methylene carbon (-CH₂-) around ~65-75 ppm. Multiple signals in the aromatic region (~120-140 ppm). |
| FT-IR | A strong, characteristic absorption band for the lactone carbonyl (C=O) stretching vibration, typically found in the range of 1720-1760 cm⁻¹. C-O stretching bands and aromatic C=C and C-H stretching bands will also be present. |
| Mass Spec (HRMS) | The high-resolution mass spectrum should show a molecular ion peak [M]+ or protonated molecule [M+H]+ that corresponds to the exact mass of the molecular formula C₁₄H₁₀O₂ (Calculated Exact Mass: 210.0681 Da). |
Part 4: Applications in Drug Development and Materials Science
The dibenzoxepine scaffold is a key pharmacophore in a range of therapeutic agents, and the specific dibenzo[c,e]oxepin-5-one core is emerging as a valuable building block.
Core Scaffold for Bioactive Molecules
The dibenzo[c,e]oxepin-5-one framework is considered a "privileged core" in natural products and bioactive molecules.[1] Its rigid structure allows for the precise spatial orientation of appended functional groups, making it an ideal scaffold for designing molecules that can interact with specific biological targets like enzyme active sites or protein receptors. Derivatives of the closely related dibenzo[b,f]oxepine system have demonstrated a wide array of biological activities, including antidepressant, analgesic, anti-inflammatory, and antipsychotic properties, suggesting a rich potential for the dibenzo[c,e]oxepin core.[8][9]
A recently discovered natural product, Herpetolide C, is a substituted 7H-dibenzo[c,e]oxepin-5-one isolated from Herpetospermum caudigerum, further validating the biological relevance of this heterocyclic system.[1]
Monomer for Advanced Polymer Synthesis
A frontier application for this structural class lies in materials science. A recent (2024) study demonstrated that the thiono-analogue, dibenzo[c,e]oxepine-5(7H)-thione (DOT) , can undergo cationic ring-opening polymerization (CROP). This process creates polythioesters, a class of polymers known for their potential degradability.
Figure 2: Polymerization-depolymerization cycle of a related monomer.
This research highlights a pathway toward a circular polymer economy, where plastics can be chemically recycled back to their constituent monomers. The polymerization of DOT proceeds under ambient conditions and yields polymers that can be depolymerized either thermally or with a nucleophilic trigger. This innovative use of the dibenzo[c,e]oxepine core underscores its potential beyond traditional pharmaceutical applications and into the realm of sustainable materials.
Conclusion
This compound is more than a simple heterocyclic compound; it is a versatile and valuable platform for innovation. Its efficient, modern synthesis via rhodium-catalyzed C-H activation provides ready access for researchers. While its direct applications in approved therapeutics are still being explored, its role as a core scaffold in bioactive natural products and as a precursor to next-generation degradable polymers positions it as a compound of significant interest for future research and development. This guide serves as a foundational resource for scientists and professionals aiming to harness the potential of this unique molecular architecture.
References
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LookChem. Cas 4445-34-5,Dibenz(c,e)oxepine-5(7H)-one. [Link]
-
Zhang, X., Zhang, Y., Li, Z., Luo, F., & Shi, Z. (2015). Synthesis of Dibenzo[c,e]oxepin-5(7H)-ones from Benzyl Thioethers and Carboxylic Acids: Rhodium-Catalyzed Double C-H Activation Controlled by Different Directing Groups. Angewandte Chemie International Edition, 54(18), 5478–5482. [Link]
-
Neogi, S., Nisa, Q. U., & O'Reilly, R. K. (2024). Ambient Cationic Ring-opening Polymerization of Dibenzo[c,e]oxepine-5(7H)-thione (DOT): Thermal and Nucleophile-initiated Depolymerization. ChemRxiv. [Link]
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Garbicz, D., Tobiasz, P., Borys, F., & Fijałek, Z. (2020). The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds. Biomedicine & Pharmacotherapy, 123, 109781. [Link]
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Sci-Hub. Synthesis of Dibenzo[c,e]oxepin-5(7H)-ones from Benzyl Thioethers and Carboxylic Acids: Rhodium-Catalyzed Double C-H Activation Controlled by Different Directing Groups. [Link]
-
Semantic Scholar. Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. [Link]
-
Zhang, Y., Zhao, H., Zhang, M., & Su, W. (2015). Carboxylic acids as traceless directing groups for the rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes. Angewandte Chemie International Edition, 54(12), 3817–3821. [Link]
-
Szymański, J., Wójcik, K., Kolbus, A., & Rządkowska, M. (2023). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 24(15), 12066. [Link]
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- 9. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Dibenzo[c,e]oxepin-5(7H)-one
Abstract
The dibenzo[c,e]oxepin-5(7H)-one core is a significant heterocyclic scaffold found in a variety of biologically active natural products and synthetic compounds. Its unique seven-membered lactone structure, fused to two benzene rings, imparts a distinct three-dimensional architecture that has proven to be a valuable framework in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound and its derivatives. We will explore the initial identification of this structural motif in nature, delve into the evolution of its synthetic methodologies—from classical approaches to modern transition-metal-catalyzed reactions—and discuss its emerging pharmacological significance. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Introduction: The Emergence of a Structurally Unique Lactone
The this compound skeleton represents a class of tricyclic lactones characterized by a central seven-membered oxepine ring fused to two benzene rings. This arrangement creates a conformationally flexible yet structurally defined scaffold that has captured the attention of synthetic and medicinal chemists alike. The inherent strain and non-planar geometry of the seven-membered ring, combined with the aromatic character of the flanking benzene rings, give rise to a unique chemical space for the development of novel therapeutic agents and functional materials.
While the broader class of dibenzoxepines has been explored for decades, the specific [c,e] fused isomer, with its embedded lactone functionality, has a more recent and distinct history. Its journey from a curiosity in natural product chemistry to a "privileged core" in modern synthetic chemistry is a testament to the continuous evolution of organic synthesis and the ever-present search for novel molecular architectures with potent biological activity.[1]
Discovery in Nature: The Herpetolide C Benchmark
The first significant encounter with the this compound core in a natural context was the isolation and characterization of Herpetolide C . This compound, a 2,11-dimethoxy-3,9-dihydroxy-7H-dibenzo[c,e]oxepin-5-one, was extracted from Herpetospermum caudigerum, a plant belonging to the Cucurbitaceae family.[2] The elucidation of its structure, achieved through meticulous spectroscopic analysis, provided the first tangible evidence of this unique heterocyclic system in nature and spurred interest in its potential biological properties.
The discovery of Herpetolide C was a pivotal moment, as natural products often serve as the inspiration for the design and synthesis of new therapeutic agents. The presence of the this compound scaffold in a plant-derived secondary metabolite hinted at its potential for interaction with biological targets.
The Synthetic Challenge: From Classical Reactions to Modern Catalysis
The construction of the this compound framework has evolved significantly over time, reflecting broader trends in synthetic organic chemistry. Early approaches often relied on multi-step sequences involving classical named reactions, while contemporary methods leverage the power and efficiency of transition-metal catalysis.
Classical Approaches: The Ullmann Condensation and Lactonization Strategies
Historically, the synthesis of dibenzoxepine scaffolds has often involved the Ullmann condensation as a key step for the formation of the diaryl ether linkage. This copper-catalyzed reaction, while foundational, typically requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.
A plausible, though not explicitly documented as the "first" synthesis, classical approach to the this compound core would involve the following conceptual pathway:
Figure 1. Conceptual classical synthetic pathway.
This strategy would involve the coupling of a 2-halobenzoic acid derivative with a 2-hydroxyphenylacetic acid derivative to form a diaryl ether intermediate. Subsequent intramolecular lactonization would then yield the desired seven-membered ring. While logical, this approach often suffers from limitations in substrate scope and overall efficiency.
A Paradigm Shift: Rhodium-Catalyzed Double C-H Activation
A significant breakthrough in the synthesis of dibenzo[c,e]oxepin-5(7H)-ones was reported by Shi and co-workers in 2015.[1] Their innovative approach utilizes a rhodium(III)-catalyzed double C-H activation to construct the core structure in a single, highly efficient step. This methodology represents a paradigm shift in the synthesis of this scaffold, moving away from pre-functionalized starting materials towards a more atom-economical and convergent strategy.
The reaction proceeds via a cross-coupling of benzyl thioethers and aryl carboxylic acids, where two different directing groups orchestrate the selective C-H activation and subsequent bond formation.[1] This elegant transformation involves the cleavage of four bonds (C-H, C-S, and O-H) and the formation of two new bonds (C-C and C-O), all in one pot.[1]
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- 2. [Herpetolide C:one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Product Sources of Dibenzo[c,e]oxepin-5(7H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dibenzo[c,e]oxepin-5(7H)-one scaffold is a unique seven-membered heterocyclic ring system that forms the core of a significant class of bioactive molecules. While synthetic routes to this privileged structure are actively being explored in medicinal chemistry, understanding its natural origins provides crucial insights for drug discovery and development.[1] This technical guide offers a comprehensive overview of the natural sources of the this compound core, detailing both its direct isolation from plant sources and its more common origin as a metabolic product of dietary precursors transformed by the human gut microbiota. We will delve into the causative mechanisms behind its formation, provide detailed methodologies for isolation and characterization, and summarize the known biological activities, grounding all claims in authoritative scientific literature.
Part 1: Indirect Natural Sources - The Urolithins
The most well-documented and significant natural source of the this compound scaffold is not from direct isolation but through the metabolic transformation of dietary polyphenols known as ellagitannins (ETs). The resulting metabolites are a class of compounds called urolithins, which are essentially hydroxylated derivatives of the core this compound structure.
Precursor Compounds: Ellagitannins and Ellagic Acid
Ellagitannins are complex hydrolyzable tannins found in a variety of plant species. Structurally, they are esters of hexahydroxydiphenic acid (HHDP) and a polyol, most commonly glucose.[2] Upon ingestion, the acidic environment of the stomach and intestinal enzymes hydrolyze these complex tannins, releasing HHDP, which spontaneously lactonizes to form the more stable and well-known molecule, ellagic acid (EA).[2] It is this ellagic acid that serves as the direct precursor for microbial synthesis of urolithins.
Dietary Sources of Ellagitannins
A diet rich in certain fruits, nuts, and seeds is the primary way to introduce ellagitannin precursors into the system. The concentration and specific types of ellagitannins can vary significantly between sources.
| Food Source | Major Ellagitannins/Precursors | Typical Content (mg/100g fresh weight) |
| Pomegranate (Punica granatum) | Punicalagin, Punicalin, Ellagic Acid | Peel and husk are exceptionally rich sources. |
| Raspberries (Rubus idaeus) | Sanguiin H-6, Lambertianin C | ~330 mg/100g[3][4] |
| Blackberries (Rubus spp.) | Sanguiin H-6, Lambertianin D | 150–270 mg/100g[5] |
| Strawberries (Fragaria ananassa) | Casuarictin, Pedunculagin, Sanguiin H-6 | 71–83 mg/100g[5] |
| Cloudberries (Rubus chamaemorus) | Sanguiin H-6, Lambertianin C | ~312 mg/100g[5] |
| Walnuts (Juglans regia) | Pedunculagin, Casuarictin, Ellagic Acid | Varies; pellicle is a rich source. |
| Muscadine Grapes (Vitis rotundifolia) | Ellagic Acid and derivatives | Present in skin and seeds.[2] |
Table 1: Key dietary sources of ellagitannins, the precursors to urolithins. Content is expressed as ellagic acid equivalents after hydrolysis and can vary based on cultivar, ripeness, and processing.[2][3][4][5]
Biosynthesis by Gut Microbiota: The Path to Urolithins
Humans themselves do not possess the enzymes to degrade ellagic acid. This critical transformation is exclusively carried out by the gut microbiome in the colon. The process is a multi-step cascade of dehydroxylation and lactone ring cleavage.
The conversion of ellagic acid begins with the opening of one of its two lactone rings, followed by decarboxylation. This is followed by a sequential removal of hydroxyl groups from the this compound core, leading to a series of intermediate urolithins (e.g., Urolithin M-5, Urolithin D, Urolithin C) before arriving at the most well-studied end-products, such as Urolithin A and Urolithin B.
1.3.1 Key Microbial Players and Urolithin Metabotypes
The capacity to produce urolithins is not universal and depends on the composition of an individual's gut microbiota. This has led to the concept of "urolithin metabotypes".
-
Metabotype A (UM-A): Individuals who primarily produce Urolithin A as the final product.
-
Metabotype B (UM-B): Individuals who can further process Urolithin A into Isourolithin A and Urolithin B.
-
Metabotype 0 (UM-0): Individuals who lack the necessary bacteria to perform the conversion beyond early-stage intermediates.
Specific bacterial species have been identified as key players in this biotransformation. Genera such as Gordonibacter and Ellagibacter from the Eggerthellaceae family are known to be involved in the initial conversion steps. More recently, Enterococcus faecium has been identified as a species capable of converting ellagic acid into Urolithin A.[6]
Part 2: Direct Natural Sources
While the microbial metabolism of dietary precursors is the most prolific source, the this compound core has also been isolated directly from a plant species. This indicates that at least some plants have evolved the biosynthetic machinery to produce this scaffold.
Herpetolide C from Herpetospermum caudigerum
A novel compound, Herpetolide C , was isolated from the medicinal plant Herpetospermum caudigerum.[7] Its structure was elucidated as 2,11-dimethoxy-3,9-dihydroxy-7H-dibenzo[c,e]oxepin-5-one.[7] This discovery is significant as it represents a rare instance of direct isolation of this specific oxepinone skeleton from a natural, non-metabolized source.
The biosynthesis of Herpetolide C within Herpetospermum caudigerum has not been elucidated but likely involves the oxidative coupling of two substituted phenolic precursor molecules.
At present, there is no specific biological activity reported for Herpetolide C itself. However, other compounds isolated from Herpetospermum caudigerum have demonstrated activities such as hepatoprotective effects, providing a rationale for further investigation into the pharmacological potential of Herpetolide C.
Part 3: Experimental Protocols
For researchers aiming to work with these compounds, standardized and validated methodologies are critical. The following sections provide detailed, step-by-step protocols for the extraction of precursors and the in vitro generation and analysis of urolithins.
Protocol 1: Extraction of Ellagitannins from Pomegranate Husk
This protocol describes a method for the large-scale purification of total pomegranate tannins (TPT), which are rich in the urolithin precursor punicalagin.
Methodology:
-
Preparation of Material: Obtain fresh pomegranate husk, a by-product from juice production. Dry the husk and grind it into a fine powder.
-
Aqueous Extraction: Suspend the powdered husk in distilled water (e.g., a 1:10 w/v ratio). Heat and stir the suspension (e.g., at 50°C for 2-3 hours) to extract the water-soluble ellagitannins.
-
Filtration: Allow the mixture to cool and filter it through cheesecloth followed by vacuum filtration to remove solid plant material, yielding a clear aqueous extract.
-
Column Chromatography:
-
Pack a column with Amberlite XAD-16 resin and equilibrate it with distilled water.
-
Load the aqueous extract onto the column. The ellagitannins will adsorb to the resin.
-
Wash the column thoroughly with several column volumes of distilled water to remove sugars, organic acids, and other polar impurities.
-
Elute the bound ellagitannins with methanol. Collect the yellow-colored eluate.
-
-
Concentration: Remove the methanol from the eluate using a rotary evaporator under reduced pressure to yield a concentrated tannin fraction.
-
Lyophilization: Freeze-dry the concentrated fraction to obtain a stable, powdered form of Total Pomegranate Tannins (TPT), which can be stored for future use.
Protocol 2: In Vitro Generation of Urolithins using Fecal Fermentation
This protocol simulates the colonic environment to produce urolithins from ellagic acid using human fecal microbiota.[6]
Methodology:
-
Preparation of Fecal Slurry:
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months. All procedures should be performed under anaerobic conditions (e.g., in an anaerobic chamber with an N₂/H₂/CO₂ atmosphere).
-
Prepare a 10% (w/v) fecal slurry by homogenizing the fecal sample in an anaerobic basal broth (e.g., Anaerobe Basal Broth).
-
-
Fermentation:
-
Inoculate a sterile anaerobic culture medium supplemented with ellagic acid (e.g., 20-50 µM final concentration) and a reducing agent (e.g., 0.05% L-cysteine hydrochloride) with the fecal slurry (e.g., 1% v/v).[6]
-
Include a control culture without ellagic acid to monitor background metabolites.
-
Incubate the cultures anaerobically at 37°C for 48-72 hours.
-
-
Sample Extraction for Analysis:
-
At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the fermentation broth.
-
Extract the urolithins by adding an equal volume of acidified ethyl acetate or an acetonitrile/water/formic acid mixture.[6][8]
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the organic supernatant, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent (e.g., methanol) for analysis.
-
-
Analysis by LC-MS/MS:
-
Analyze the extracted samples using a reverse-phase HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a C18 column and a gradient elution with mobile phases typically consisting of acidified water and acetonitrile.
-
Identify and quantify urolithins by comparing retention times and mass fragmentation patterns with authentic chemical standards.
-
Part 4: Biological Activities of Urolithins
The this compound derivatives, particularly the urolithins, exhibit a wide range of biological activities that are of significant interest to the drug development community. Their bioavailability is considerably higher than their ellagitannin precursors, allowing them to exert systemic effects.
-
Anti-inflammatory Effects: Urolithins, especially Urolithin A, have been shown to possess potent anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators and modulate key signaling pathways involved in inflammation.
-
Antioxidant Activity: These compounds are effective scavengers of free radicals and can help protect cells from oxidative stress, a key factor in many chronic diseases.
-
Anticancer Potential: Urolithins have demonstrated anti-proliferative effects in various cancer cell lines, including colon, prostate, and breast cancer. They can induce apoptosis and inhibit cancer cell migration.
-
Mitochondrial Health (Mitophagy): One of the most significant discoveries is the ability of Urolithin A to induce mitophagy, the selective degradation of old or damaged mitochondria. This process is crucial for maintaining cellular health and has been linked to improved muscle function and anti-aging effects.
-
Neuroprotection: Emerging evidence suggests that urolithins can cross the blood-brain barrier and may offer protection against neurodegenerative diseases.
Conclusion
The this compound core is a fascinating natural product scaffold with significant therapeutic potential. While its direct isolation from nature, as in the case of Herpetolide C, appears to be rare, it is abundantly produced in the human colon as urolithins following the consumption of ellagitannin-rich foods. This unique host-microbe co-metabolism underscores the critical link between diet, gut health, and the generation of bioactive compounds. For researchers and drug development professionals, understanding the natural origins, biosynthetic pathways, and biological activities of this compound class provides a robust foundation for developing novel therapeutics targeting a range of human diseases. The methodologies outlined in this guide offer a practical starting point for the isolation and study of these promising molecules.
References
- Landete, J. M. (2017). Food Ellagitannins: Structure, Metabolomic Fate, and Biological Properties. Agritrop.
- Gali, F., et al. (2022). The Impact of Ellagitannins and Their Metabolites through Gut Microbiome on the Gut Health and Brain Wellness within the Gut–Brain Axis. PMC.
- Kop, M., et al. (2018). Ellagitannins and ellagic acid content in food products.
- Zhou, L., et al. (2022). Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid. Frontiers in Nutrition.
- Koponen, J. M., et al. (2007). Contents of anthocyanins and ellagitannins in selected foods consumed in Finland. Journal of Agricultural and Food Chemistry.
- Määttä-Riihinen, K. R., et al. (2004). Contents of Anthocyanins and Ellagitannins in Selected Foods Consumed in Finland. Journal of Agricultural and Food Chemistry.
- González-Sarrías, A., et al. (2010). Time Course Production of Urolithins from Ellagic Acid by Human Gut Microbiota. Journal of Agricultural and Food Chemistry.
- Selma, M. V., et al. (2023). Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed. Journal of Agricultural and Food Chemistry.
- Fang, Y., et al. (2024). In vitro conversion of ellagic acid to urolithin A by different gut microbiota of urolithin metabotype A. Applied Microbiology and Biotechnology.
- Fang, Y., et al. (2024). In vitro conversion of ellagic acid to urolithin A by different gut microbiota of urolithin metabotype A. PMC.
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The Dibenzo[c,e]oxepin-5(7H)-one Scaffold: A Privileged Core for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dibenzo[c,e]oxepin-5(7H)-one core is a unique tricyclic lactone that has garnered increasing interest in the fields of organic synthesis and medicinal chemistry. As a structural isomer of the more extensively studied dibenzoxepine, this scaffold is present in natural products and serves as a valuable building block for the synthesis of novel bioactive molecules.[1][2] Its rigid, three-dimensional architecture provides a distinct framework for the spatial presentation of functional groups, making it an attractive target for the development of new therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological potential of the this compound scaffold, offering insights for its application in modern drug discovery programs.
Synthesis of the this compound Core: A Modern Approach
The construction of the this compound ring system can be achieved through various synthetic strategies. A particularly efficient and modern method involves a rhodium(III)-catalyzed cross-coupling reaction between benzyl thioethers and aryl carboxylic acids.[3][4] This approach is notable for its step-economy, forming the core structure in a single step with the cleavage of four bonds and the formation of two new carbon-carbon and carbon-oxygen bonds.[3]
Rhodium-Catalyzed Double C-H Activation
The rhodium(III)-catalyzed synthesis of dibenzo[c,e]oxepin-5(7H)-ones represents a powerful example of C-H activation/functionalization.[3] The reaction utilizes two distinct directing groups to control the regioselectivity of the dual C-H activation, leading to the efficient construction of the tricyclic core.[3] This method is tolerant of a variety of functional groups on both the benzyl thioether and the aryl carboxylic acid, allowing for the synthesis of a diverse library of substituted dibenzo[c,e]oxepin-5(7H)-ones.[3][4]
Experimental Protocol: Rhodium-Catalyzed Synthesis of this compound
To a sealed tube are added the benzyl thioether (0.2 mmol), aryl carboxylic acid (0.3 mmol), [RhCpCl₂]₂ (5 mol %), AgSbF₆ (20 mol %), and Cu(OAc)₂ (1.0 equiv) in DCE (1.0 mL). The mixture is stirred at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired this compound derivative.*
Alternative Synthetic Strategies
While the rhodium-catalyzed method is highly effective, other synthetic routes to related dibenzoxepine scaffolds can be envisioned for the synthesis of dibenzo[c,e]oxepin-5(7H)-ones. These include classical methods such as:
-
Friedel-Crafts Acylation: Intramolecular Friedel-Crafts acylation of a suitably substituted biphenyl derivative could be a viable route to the ketone functionality of the scaffold.[5]
-
Ullmann Condensation: An intramolecular Ullmann ether synthesis could be employed to form the seven-membered oxepine ring.[6]
These alternative approaches, while potentially requiring more synthetic steps, may offer advantages for the synthesis of specific substitution patterns not readily accessible through the C-H activation methodology.
Diagram: Synthetic Approaches to the this compound Core
Caption: Rhodium-catalyzed synthesis of the this compound core.
Chemical Reactivity and Derivatization
The this compound scaffold possesses several reactive sites that can be exploited for the synthesis of new derivatives. The primary points for functionalization are the ketone at the 5-position and the methylene bridge at the 7-position.
Reactions at the Carbonyl Group
The ketone functionality at the 5-position is a versatile handle for a variety of chemical transformations, including:
-
Reduction: The ketone can be reduced to the corresponding alcohol, which can be further functionalized or serve as a key intermediate for the synthesis of other derivatives.
-
Wittig Reaction and Related Olefinations: Conversion of the ketone to an exocyclic double bond can introduce new functionalities and expand the structural diversity of the scaffold.
-
Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the carbonyl group can be used to introduce a wide range of alkyl and aryl substituents at the 5-position.
Functionalization of the Methylene Bridge
The benzylic protons at the 7-position are expected to be susceptible to deprotonation, allowing for the introduction of substituents at this position. This provides an additional site for modifying the scaffold and exploring structure-activity relationships.
Further research is warranted to fully explore the chemical space accessible from the this compound core.
Diagram: Potential Derivatization Sites
Caption: Key sites for the chemical derivatization of the this compound scaffold.
Biological Activities and Pharmacological Profile
While the biological profile of the this compound scaffold is still emerging, the broader class of dibenzoxepines has demonstrated a wide range of pharmacological activities, suggesting significant potential for this core.[7]
Natural Product Occurrence
The discovery of herpetolide C , a 2,11-dimethoxy-3,9-dihydroxy-7H-dibenzo[c,e]oxepin-5-one, isolated from Herpetospermum caudigerum, underscores the natural relevance of this scaffold.[8] The presence of this core in a medicinal plant suggests that it may possess interesting biological properties.
Potential Therapeutic Applications
Based on the activities of related dibenzoxepine derivatives, the this compound scaffold is a promising starting point for the development of new drugs in several therapeutic areas:
-
Anticancer Activity: Many dibenzoxepine derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][9]
-
Anti-inflammatory Properties: The rigid tricyclic structure is a common feature in molecules with anti-inflammatory activity.[7]
-
Neuroprotective Effects: Certain dibenzoxepines have been investigated for their potential in treating neurodegenerative diseases.[7]
Further biological evaluation of this compound and its derivatives is crucial to fully elucidate their pharmacological profile and therapeutic potential.
Table 1: Potential Biological Activities of the this compound Scaffold
| Therapeutic Area | Rationale based on Related Compounds | Key Molecular Targets (Hypothesized) |
| Oncology | Cytotoxicity in various cancer cell lines | Tubulin, Kinases, Apoptotic pathways |
| Inflammation | Anti-inflammatory effects of similar tricyclic systems | COX enzymes, Pro-inflammatory cytokines |
| Neuroscience | Neuroprotective properties of dibenzoxepines | Receptors and enzymes in the CNS |
Future Directions and Opportunities
The this compound scaffold represents a largely untapped area of chemical space with significant potential for drug discovery. Future research efforts should focus on:
-
Expansion of the Synthetic Toolbox: The development of new and diverse synthetic routes to access a wider range of substituted analogs.
-
Systematic Derivatization and SAR Studies: A thorough exploration of the structure-activity relationships by synthesizing and testing libraries of derivatives.
-
Elucidation of the Mechanism of Action: In-depth biological studies to identify the molecular targets and pathways through which this compound derivatives exert their effects.
-
Exploration of New Therapeutic Areas: Screening of this scaffold against a broad range of biological targets to uncover novel therapeutic applications.
Conclusion
The this compound core is a privileged scaffold with significant promise for the development of new and effective therapeutic agents. Its presence in natural products, coupled with the development of efficient synthetic methodologies, provides a solid foundation for its exploration in medicinal chemistry. This guide serves as a starting point for researchers and drug development professionals to unlock the full potential of this intriguing molecular architecture.
References
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LookChem. Dibenz(c,e)oxepine-5(7H)-one.
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ResearchGate. Rh‐catalyzed synthesis of dibenzo[c,e]oxepin‐5(7H)‐ones.
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Zhang, X. S., Zhang, Y. F., Li, Z. W., Luo, F. X., & Shi, Z. J. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double CH activation controlled by different directing groups. Angewandte Chemie International Edition, 54(18), 5478-5482.
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Sci-Hub. Synthesis of Dibenzo[c,e]oxepin‐5(7H)‐ones from Benzyl Thioethers and Carboxylic Acids: Rhodium‐Catalyzed Double CH Activation Controlled by Different Directing Groups.
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Sokol, K. R., & Reisman, S. E. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(23), 4187-4202.
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MDPI. Biological and Medicinal Properties of Chrysanthemum boreale Makino and Its Bioactive Products.
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MDPI. Bioactive Properties of Pentacalia vaccinioides (Kunth) Cuatrec. (Asteraceae) Essential Oils: Evaluation of Antimicrobial and Antioxidant Activities.
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ResearchGate. Novel Dibenz[b,e]Oxepins Derivatives.
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SIELC Technologies. Dibenz[c,e]oxepin-5,7-dione.
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Borys, F., Tobiasz, P., Sobel, J., & Krawczyk, H. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International journal of molecular sciences, 23(18), 10583.
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PubMed. [Herpetolide C:one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum].
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ResearchGate. Chemical Profiles and Biological Activities of Common Medicinal Plants Artemisia vulgaris, Cyanthillium cinereum, Eleucine indica, and Gliricidia sepium.
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An In-depth Technical Guide to the Structural Isomers of Dibenzo[c,e]oxepin-5(7H)-one: Synthesis, Characterization, and Biological Significance
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of dibenzo[c,e]oxepin-5(7H)-one and its structural isomers. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction: The this compound Scaffold
The this compound core is a tricyclic heterocyclic compound featuring a seven-membered oxepine ring fused to two benzene rings.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and natural products. Derivatives of the broader dibenzo-oxepine class have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, antidepressant, and antipsychotic properties.[2][3][4] The specific this compound framework, a lactone, presents a unique conformational arrangement that can influence its interaction with biological targets.
The potential for structural isomerism within the this compound scaffold offers a rich landscape for chemical exploration and drug discovery. The positioning of substituents on the two benzene rings can dramatically alter the molecule's electronic properties, solubility, and, most importantly, its biological activity. Understanding the synthesis and differentiation of these isomers is therefore critical for developing novel therapeutics.
Structural Isomerism in this compound
Structural isomerism in the context of this compound primarily refers to positional isomerism, where functional groups are attached to different positions on the aromatic rings. The numbering of the this compound core is crucial for unambiguously defining these isomers.
Below is a DOT script for a Graphviz diagram illustrating the core structure and the numbering of the carbon atoms.
Caption: Core structure and numbering of this compound.
Synthesis of this compound and its Isomers
The synthesis of the this compound core and its substituted derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern on the aromatic rings.
Rhodium-Catalyzed Double C-H Activation
A modern and efficient method for the synthesis of the this compound scaffold involves a rhodium(III)-catalyzed cross-coupling reaction.[5] This approach utilizes benzyl thioethers and aryl carboxylic acids, proceeding through a double C-H activation. The strategic use of two different directing groups enhances the selectivity of the reaction.
Experimental Protocol: Rhodium-Catalyzed Synthesis
-
Reactant Preparation: In a sealed tube, combine the substituted benzyl thioether (0.2 mmol), substituted aryl carboxylic acid (0.3 mmol), [RhCp*Cl2]2 (5 mol%), and AgSbF6 (20 mol%).
-
Solvent Addition: Add 1,2-dichloroethane (DCE) (1 mL) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at 120 °C for 12-24 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired this compound derivative.
This method is particularly valuable for creating a library of structural isomers by varying the substituents on both the benzyl thioether and the aryl carboxylic acid starting materials.
Lactone Ring Reconstruction
An alternative strategy involves the transformation of a six-membered lactone (6H-dibenzo[b,d]pyran-6-one) into the seven-membered this compound ring system. This process is a key step in the synthesis of certain natural products containing this scaffold.
Experimental Protocol: Lactone Ring Transformation
-
Reactant Mixture: Dissolve the substituted 6H-dibenzo[b,d]pyran-6-one (0.1 mmol) in an appropriate alcohol (e.g., methanol, ethanol) (2 mL).
-
Reaction Conditions: Heat the solution at an elevated temperature (e.g., 80-100 °C) in a sealed vessel. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Formation: The reaction typically yields a mixture of the desired seven-membered lactone, along with ring-opened ester and acid products.
-
Isolation and Purification: After the reaction is complete, remove the solvent under reduced pressure. The desired this compound can be isolated and purified from the product mixture using column chromatography.
The choice of alcohol and reaction temperature can influence the product distribution, with branched alcohols sometimes favoring the formation of ring-opened products.
Below is a DOT script for a Graphviz diagram illustrating a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis and analysis of this compound isomers.
Analytical Techniques for Isomer Differentiation
The unambiguous identification and differentiation of structural isomers of this compound are paramount. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For this compound isomers, the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum provide detailed information about the substitution pattern. Similarly, the chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.
Key NMR Features for Isomer Differentiation:
-
Aromatic Region (¹H NMR): The multiplicity and coupling constants (J-values) of the aromatic protons can be used to determine the relative positions of substituents. For example, ortho, meta, and para relationships between protons result in characteristic splitting patterns.
-
Methylene Protons (¹H NMR): The protons of the CH₂ group at position 7 typically appear as a singlet, but can be diastereotopic and appear as an AB quartet depending on the substitution and conformation of the seven-membered ring.
-
Carbonyl Carbon (¹³C NMR): The chemical shift of the carbonyl carbon (C5) is sensitive to the electronic effects of substituents on the aromatic rings.
-
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While structural isomers will have the same molecular weight (isobaric), their fragmentation patterns under techniques like electron ionization (EI-MS) can differ. These differences can be used as a fingerprint to distinguish between isomers. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating mixtures of compounds. For structural isomers of this compound, reversed-phase HPLC is a common method for their separation and purification.[6] The retention time of each isomer is dependent on its polarity, which is influenced by the nature and position of the substituents.
Typical HPLC Method Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[6] |
| Detection | UV-Vis detector (monitoring at a wavelength where the aromatic system absorbs, typically around 254 nm) or Mass Spectrometer (LC-MS) |
By carefully optimizing the HPLC method, it is possible to achieve baseline separation of different structural isomers, allowing for their individual collection and subsequent analysis.
Biological Significance and Structure-Activity Relationships (SAR)
The dibenzo-oxepine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[5] The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings.
While specific SAR studies on a wide range of this compound positional isomers are an active area of research, general trends from the broader class of dibenzo-oxepines suggest that:
-
Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the substituents, plays a crucial role in its ability to cross cell membranes and reach its target.
-
Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can significantly impact the binding affinity of the molecule to its biological target.
-
Steric Factors: The size and shape of the substituents can influence the conformational preferences of the seven-membered ring and affect how the molecule fits into a binding pocket.
For example, naturally occurring dibenzo[c,e]oxepin-5(7H)-ones have been shown to exhibit interesting biological activities such as tyrosine kinase inhibition and antitumor properties. The specific substitution patterns in these natural products are key to their bioactivity.
The development of a diverse library of structural isomers is essential for systematically exploring the structure-activity relationships and identifying lead compounds with improved potency and selectivity for a given biological target.
Below is a DOT script for a Graphviz diagram illustrating the relationship between structure and biological activity.
Caption: Logical flow for determining structure-activity relationships of isomers.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The ability to synthesize and differentiate its structural isomers is fundamental to unlocking its full potential. This guide has provided an overview of the key synthetic strategies, analytical techniques, and the underlying biological rationale for the study of these compounds.
Future research in this area will likely focus on:
-
The development of more efficient and stereoselective synthetic methods for accessing a wider range of structural isomers.
-
Comprehensive screening of isomer libraries against various biological targets to identify new therapeutic applications.
-
In-depth studies of the conformational dynamics of the seven-membered ring and its influence on biological activity.
-
The use of computational modeling to predict the biological activities of novel isomers and guide synthetic efforts.
By integrating modern synthetic chemistry, advanced analytical techniques, and rigorous biological evaluation, the scientific community can continue to explore the rich chemical space of this compound isomers and translate these discoveries into valuable new medicines.
References
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Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. Angewandte Chemie (International Ed. in English). [Link]
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Rh‐catalyzed synthesis of dibenzo[c,e]oxepin‐5(7H)‐ones. ResearchGate. [Link]
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PREPARATION OF 5H,7H-DIBENZ[c,e]OXEPIN-5-ONE DERIVATIVE THROUGH RECONSTRUCTION OF THE LACTONE RING. HETEROCYCLES. [Link]
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[Herpetolide C:one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum]. Yao Xue Xue Bao. [Link]
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3,9-Dibromo-5,7-dihydrodibenzo[c,e]oxepine. Acta Crystallographica Section E. [Link]
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Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules. [Link]
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Unlocking the Therapeutic Potential of Dibenzo[c,e]oxepin-5(7H)-one: A Theoretical and Computational Chemistry Perspective
Abstract
The dibenzo[c,e]oxepin-5(7H)-one scaffold represents a privileged structural motif in medicinal chemistry, found in a variety of biologically active natural products and synthetic compounds.[1] Its unique bridged biaryl lactone structure imparts a distinct three-dimensional conformation that is crucial for its interaction with biological targets. While synthetic and pharmacological explorations of this class of molecules are ongoing, a deep understanding of their structure-activity relationships (SAR) at the molecular level remains an area of active investigation. This in-depth technical guide elucidates the pivotal role of theoretical and computational studies in unraveling the therapeutic potential of this compound and its derivatives. We will explore the core computational methodologies, from quantum chemical calculations to molecular dynamics simulations, that provide invaluable insights into the conformational landscape, electronic properties, and biomolecular interactions of these promising compounds, thereby guiding rational drug design and development.
Introduction: The Significance of the this compound Core
The this compound core is a seven-membered heterocyclic ring system fused with two benzene rings. This tricyclic structure is not planar; the dihedral angle between the two phenyl rings creates a twisted conformation, which is a key determinant of its biological activity.[2] Natural products containing this skeleton have demonstrated noteworthy biological activities, including anti-tumor and tyrosine kinase inhibiting properties. The synthesis of this privileged core has been achieved through innovative methods like rhodium-catalyzed double C-H activation, highlighting its importance in medicinal chemistry.[1]
The therapeutic potential of the broader class of dibenzo-oxepines is vast, with derivatives exhibiting a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antidepressant, and antimicrobial activities.[3][4][5] This underscores the value of the dibenzo-oxepinone scaffold as a template for the design of novel therapeutic agents. However, to rationally design next-generation drugs based on this core, a fundamental understanding of its molecular properties is paramount. This is where theoretical and computational chemistry provides an indispensable toolkit.
This guide will delve into the theoretical approaches that enable researchers to predict and understand the behavior of this compound at the atomic level, long before a compound is synthesized in the lab.
The Computational Chemist's Toolkit for Drug Discovery
The journey from a lead compound to a clinical candidate is long and arduous. Computational chemistry offers a powerful means to navigate this path with greater efficiency and precision. For a molecule like this compound, a multi-faceted computational approach is employed to build a comprehensive molecular profile.
Unveiling the Three-Dimensional Structure: Conformational Analysis
The biological function of a molecule is intrinsically linked to its three-dimensional shape. The this compound core, with its seven-membered ring, can adopt several low-energy conformations. Identifying the most stable conformer(s) is the first critical step in any theoretical study.
-
Rationale for Conformational Analysis: The bioactive conformation of a ligand—the shape it adopts when binding to its biological target—is often one of its low-energy conformations in solution. Understanding the conformational preferences and the energy barriers between different conformers is crucial for designing molecules with the optimal shape for biological activity.
-
Methodology: A common approach involves a systematic or stochastic search of the conformational space. This is often performed using molecular mechanics force fields (e.g., MMFF94, AMBER) due to their computational efficiency. The resulting low-energy conformers are then subjected to more accurate quantum mechanical calculations for geometry optimization and energy refinement.
Delving into the Electronic Landscape: Quantum Chemical Calculations
Once the relevant conformations are identified, quantum chemistry methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound.
-
Expertise in Method Selection (DFT): DFT has become the workhorse of computational chemistry for systems of this size due to its excellent balance of accuracy and computational cost. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is critical and depends on the specific properties being investigated. For instance, functionals with corrections for dispersion interactions are often preferred when studying non-covalent interactions in biological systems.
-
Key Electronic Properties and Their Significance:
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides insights into the molecule's chemical stability and its potential to participate in charge-transfer interactions, which are often crucial for receptor binding.[6]
-
Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions like hydrogen bonding and electrostatic complementarity with a protein binding pocket.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.
-
Predicting Biological Interactions: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[7] This is a cornerstone of in silico drug design.
-
The "Lock and Key" Principle in the Digital Age: Docking algorithms explore the conformational and orientational space of the ligand within the receptor's binding site, using a scoring function to estimate the binding affinity. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.
-
Trustworthiness through Protocol Validation: A reliable docking protocol involves several steps:
-
Receptor Preparation: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Ligand Preparation: The ligand's 3D structure is generated and optimized.
-
Docking and Scoring: A docking program (e.g., AutoDock, GOLD, Glide) is used to perform the simulation.
-
Pose Analysis and Refinement: The predicted binding poses are analyzed to identify the most plausible binding mode.
-
For this compound derivatives, docking studies can be used to screen a virtual library of compounds against a specific biological target, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing.
Simulating the Dynamic Nature of Biological Systems: Molecular Dynamics (MD)
While docking provides a static snapshot of the ligand-receptor interaction, biological systems are dynamic. Molecular Dynamics (MD) simulations provide a more realistic picture by simulating the movements of atoms and molecules over time.
-
Beyond the Static Picture: MD simulations can reveal:
-
The stability of the ligand-receptor complex over time.
-
The role of water molecules in the binding process.
-
Conformational changes in the protein upon ligand binding (induced fit).
-
The free energy of binding, which is a more accurate predictor of binding affinity than docking scores.
-
Predicting Pharmacokinetic Properties: In Silico ADME/Tox
A promising drug candidate must not only have high efficacy but also favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and low toxicity (Tox). In silico models can predict these properties early in the drug discovery process.
-
Early-Stage Risk Assessment: A variety of computational tools can predict properties such as:
-
Solubility: Crucial for oral bioavailability.
-
Lipophilicity (logP): Affects membrane permeability and protein binding.
-
Blood-Brain Barrier Permeability: Important for drugs targeting the central nervous system.
-
Metabolic Stability: Predicts how quickly the compound is broken down in the body.
-
Potential for Toxicity: Flags potential liabilities such as hERG channel blockage or carcinogenicity.[8][9][10]
-
A Roadmap for the Theoretical Investigation of this compound
The following workflow outlines a comprehensive theoretical study of a novel this compound derivative.
Caption: A comprehensive workflow for the theoretical study of this compound derivatives.
Data Presentation: A Comparative Overview
To illustrate the power of these methods, consider a hypothetical study comparing the parent this compound with two derivatives, one with an electron-donating group (EDG) and one with an electron-withdrawing group (EWG).
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Binding Affinity (kcal/mol) | Predicted logP |
| This compound | -6.5 | -1.2 | 5.3 | 3.5 | -7.2 | 2.8 |
| Derivative A (with EDG) | -6.2 | -1.1 | 5.1 | 4.1 | -7.8 | 3.1 |
| Derivative B (with EWG) | -6.9 | -1.5 | 5.4 | 2.9 | -6.9 | 2.5 |
Note: This data is illustrative and not based on actual calculations.
Detailed Experimental Protocols
Protocol for DFT-Based Geometry Optimization and Electronic Property Calculation
-
Initial Structure Generation: A 3D structure of the this compound derivative is built using a molecular editor (e.g., Avogadro, ChemDraw).
-
Conformational Search: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
DFT Input File Preparation: For each low-energy conformer, an input file for a quantum chemistry software package (e.g., Gaussian, ORCA) is prepared.
-
Method: B3LYP functional.
-
Basis Set: 6-311+G(d,p) basis set.
-
Solvation Model: An implicit solvation model (e.g., PCM) is used to simulate the effect of a solvent (e.g., water or DMSO).
-
Calculation Type: Opt Freq to perform a geometry optimization followed by a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface.
-
-
Job Submission and Monitoring: The calculation is submitted to a high-performance computing cluster.
-
Data Analysis: Upon successful completion, the output file is analyzed to extract:
-
The optimized Cartesian coordinates.
-
The final electronic energy.
-
The energies of the HOMO and LUMO.
-
The molecular orbitals and the electrostatic potential, which can be visualized using software like GaussView or VMD.
-
Protocol for Molecular Docking
-
Receptor Preparation:
-
The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-ligands are removed.
-
Hydrogen atoms are added, and protonation states of ionizable residues are assigned at a physiological pH.
-
The binding site is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
The DFT-optimized structure of the this compound derivative is used.
-
Partial charges are assigned using a suitable method (e.g., Gasteiger).
-
-
Docking Simulation:
-
The prepared receptor and ligand files are used as input for a docking program (e.g., AutoDock Vina).
-
The search space is defined by a grid box encompassing the binding site.
-
The docking simulation is run to generate a set of predicted binding poses.
-
-
Analysis of Results:
-
The predicted binding poses are ranked based on their scoring function values.
-
The top-ranked poses are visually inspected to analyze the key intermolecular interactions with the receptor's amino acid residues.
-
Conclusion and Future Directions
Theoretical and computational studies provide a powerful and indispensable framework for the rational design and development of novel therapeutics based on the this compound scaffold. By providing detailed insights into the structural, electronic, and interactive properties of these molecules, these in silico methods can significantly accelerate the drug discovery pipeline, reduce costs, and increase the likelihood of success.
Future work in this area will likely involve the integration of artificial intelligence and machine learning algorithms to develop more accurate predictive models for biological activity and ADME/Tox properties. As our understanding of the biological targets of this compound derivatives grows, so too will the power of theoretical studies to guide the development of the next generation of life-saving medicines.
References
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Abe, H., & Arai, M. (2009). PREPARATION OF 5H,7H-DIBENZ[c,e]OXEPIN-5-ONE DERIVATIVE THROUGH RECONSTRUCTION OF THE LACTONE RING. HETEROCYCLES, 77(2), 1409. [Link]
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Ansari, M. F., et al. (2025). Synthesis and multifaceted exploration of dibenzoxepinones: in vitro antimicrobial and ct-DNA binding, DFT/TD-DFT, molecular docking and simulation studies. RSC Advances. [Link]
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Drăghici, C., & Niţulescu, G. M. (2025). Novel Dibenz[b,e]Oxepins Derivatives. ResearchGate. [Link]
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Garbicz, D. A., et al. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 27(18), 5836. [Link]
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Limban, C., et al. (2020). In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents. Molecules, 25(2), 321. [Link]
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Mandal, U. S., et al. (2024). Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[ b , e ]oxepines and Dibenzo[ c , f ][8][11]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. ResearchGate. [Link]
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Popa, M., et al. (2018). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Molecules, 23(9), 2328. [Link]
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Rafiee, F., & Hasani, S. (2021). Exciting progress in the transition metal‐catalyzed synthesis of oxepines, benzoxepines, dibenzoxepines, and other derivatives. ResearchGate. [Link]
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Wang, G. W., et al. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. Angewandte Chemie International Edition, 54(18), 5478-5482. [Link]
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Wei, F., et al. (2011). 3,9-Dibromo-5,7-dihydrodibenzo[c,e]oxepine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2910. [Link]
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Wesołowska, O., et al. (2021). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. International Journal of Molecular Sciences, 22(19), 10769. [Link]
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Wujec, M., & Paneth, P. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 27(18), 5836. [Link]
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[Herpetolide C:one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum]. (2016). Yao Xue Xue Bao, 51(5), 770-774. [Link]
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Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023). Molecules. [Link]
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Chemotherapeutic Importance of Oxepines. (n.d.). TSI Journals. [Link]
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MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. (2025). RASĀYAN Journal of Chemistry. [Link]
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Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. (2018). PubMed. [Link]
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A Technical Guide to the Dibenzo[c,e]oxepin-5(7H)-one Core: A Privileged Scaffold in Modern Drug Discovery
Abstract: In the landscape of medicinal chemistry, "privileged scaffolds" represent a cornerstone of efficient drug discovery, offering a molecular framework capable of binding to multiple biological targets through strategic modification. Among these, the dibenzo[c,e]oxepin-5(7H)-one core, a tricyclic lactone, has emerged as a structure of significant interest. Its rigid, yet three-dimensionally complex, architecture provides an ideal foundation for developing potent and selective therapeutic agents. This guide provides a comprehensive overview of the this compound core, detailing its structural attributes, advanced synthetic methodologies, and its validated role in the development of novel therapeutics, with a particular focus on its application as a potent class of anticancer agents.
The Privileged Scaffold Concept and the this compound Core
The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme by undergoing iterative structural modifications. This concept is a powerful tool in medicinal chemistry, enabling the rapid generation of diverse compound libraries with a higher probability of identifying bioactive molecules.
The this compound skeleton is a structurally unique ring system found in a number of natural products.[1] Its defining features include a seven-membered lactone ring fused to two phenyl rings, creating a strained, non-planar, and rigid structure. This conformational rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. The biphenyl moiety allows for diverse substitution patterns, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.
Caption: General structure of the this compound core.
Advanced Synthetic Strategies
The construction of the strained seven-membered ring of the this compound core requires sophisticated synthetic approaches. Traditional methods often involve multi-step sequences with moderate yields. However, recent advancements in transition metal catalysis have provided highly efficient and atom-economical routes.
Rhodium(III)-Catalyzed Double C-H Activation
A particularly elegant and powerful strategy involves a Rhodium(III)-catalyzed cross-coupling reaction.[2] This method constructs the core in a single step from readily available benzyl thioethers and aryl carboxylic acids. The reaction proceeds through a directed, double C-H activation/C-C and C-O bond formation cascade. The use of two distinct directing groups (a thioether and a carboxylic acid) enhances selectivity and efficiency, making this a highly attractive method for library synthesis.[2]
The causality behind this choice of catalysis is rooted in the high efficiency and functional group tolerance of Rh(III) catalysts for C-H activation. This allows for the direct coupling of two unactivated C-H bonds, avoiding the need for pre-functionalized starting materials (e.g., organohalides or boronic acids), which shortens the synthetic sequence and reduces waste.
Caption: Workflow for Rh(III)-catalyzed synthesis of the core structure.
Lactone Ring Reconstruction
An alternative strategy involves the reconstruction of a six-membered lactone (a 6H-dibenzo[b,d]pyran-6-one) into the seven-membered this compound skeleton.[1] This transformation is typically achieved under elevated temperatures in the presence of an alcohol. The reaction proceeds through a ring-opening of the initial lactone to form a biphenyl intermediate, followed by intramolecular transesterification to yield the thermodynamically stable seven-membered ring. The choice of this method is often dictated by the availability of the corresponding six-membered lactone precursors, which can be readily synthesized via palladium-mediated biaryl coupling reactions.
Role as a Privileged Core in Cancer Drug Discovery
Derivatives of the this compound core have demonstrated significant potential as anticancer agents, particularly as a novel class of tubulin-binding Vascular Disrupting Agents (VDAs).[2][3] VDAs represent a promising therapeutic strategy that targets the established tumor vasculature, leading to a rapid shutdown of blood supply and subsequent tumor necrosis.[4][5][6]
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism of action for bioactive dibenzo[c,e]oxepine derivatives is the inhibition of microtubule assembly.[2] Microtubules are critical components of the cytoskeleton, essential for cell division (mitosis), intracellular transport, and maintenance of cell shape. By binding to the colchicine site on the β-subunit of tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells. Furthermore, the disruption of the endothelial cell cytoskeleton causes a change in cell shape, leading to the breakdown of tumor blood vessels.
Caption: Mechanism of action for dibenzo[c,e]oxepine-based VDAs.
Structure-Activity Relationship (SAR) and In Vitro Activity
Systematic modification of the this compound core has yielded potent compounds with broad-spectrum cytotoxicity against various tumor cell lines. Research has shown that methoxy and hydroxyl substitutions on the phenyl rings are critical for activity.[2] For instance, the compound 5,7-Dihydro-3,9,10,11-tetramethoxybenz[c,e]oxepin-4-ol (referred to as compound 1 in the cited study) has emerged as a lead candidate.[2]
The placement of these functional groups is crucial as they form key hydrogen bonds and hydrophobic interactions within the colchicine binding pocket of tubulin. The SAR studies indicate that the presence of a hydroxyl group at the C4 position and methoxy groups at C3, C9, C10, and C11 are optimal for potent tubulin binding and cytotoxic activity.
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM)[2] |
| Lead Compound 1 | NCI-H460 (Lung) | 0.048 |
| A549 (Lung) | 0.048 | |
| HT29 (Colon) | 0.046 | |
| HCT-116 (Colon) | 0.043 | |
| SW-620 (Colon) | 0.046 | |
| PC-3 (Prostate) | 0.053 | |
| DU-145 (Prostate) | 0.057 | |
| OVCAR-3 (Ovarian) | 0.043 | |
| SK-OV-3 (Ovarian) | 0.046 | |
| 786-0 (Kidney) | 0.050 | |
| ACHN (Kidney) | 0.051 | |
| UO-31 (Kidney) | 0.050 | |
| MCF7 (Breast) | 0.063 | |
| MDA-MB-231 (Breast) | 0.051 | |
| MDA-MB-468 (Breast) | 0.055 | |
| SF-295 (CNS) | 0.045 | |
| SNB-19 (CNS) | 0.046 | |
| U251 (CNS) | 0.046 |
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of the this compound core, adapted from the Rh(III)-catalyzed double C-H activation methodology.[2] This protocol is self-validating through the characterization of the final product by standard analytical techniques (NMR, HRMS).
Synthesis of this compound from 2-(Methylthiomethyl)biphenyl and Benzoic Acid
-
Materials & Reagents:
-
2-(Methylthiomethyl)biphenyl (1.0 equiv)
-
Benzoic Acid (1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (20 mol%)
-
Sodium Acetate (NaOAc) (1.0 equiv)
-
tert-Amyl alcohol (t-AmOH) (0.2 M)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
-
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-(methylthiomethyl)biphenyl, benzoic acid (1.2 equiv), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%), and NaOAc (1.0 equiv).
-
Evacuate and backfill the tube with argon gas three times.
-
Add anhydrous t-AmOH via syringe to achieve a final concentration of 0.2 M with respect to the limiting reagent.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with DCM and filter through a pad of Celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Conclusion and Future Perspectives
The this compound core has solidified its status as a privileged scaffold in medicinal chemistry. Its unique structural and conformational properties, combined with the development of efficient synthetic routes, have enabled its exploration in drug discovery. The remarkable success of its derivatives as potent tubulin-binding vascular disrupting agents highlights the therapeutic potential of this framework.[2]
Future research should focus on several key areas:
-
Expansion of Chemical Space: Synthesizing novel analogues with diverse substitution patterns to explore new structure-activity relationships and potentially identify ligands for other biological targets.
-
Targeting Other Diseases: While anticancer activity is prominent, the scaffold's ability to interact with various biological targets suggests its potential application in other therapeutic areas, such as neurodegenerative diseases or inflammatory disorders.
-
Improving Pharmacokinetic Properties: Further optimization of lead compounds to enhance metabolic stability, solubility, and oral bioavailability will be critical for advancing these candidates toward clinical trials.
The this compound scaffold remains a fertile ground for the discovery of next-generation therapeutics, embodying the principles of rational drug design built upon a privileged structural foundation.
References
-
Holt, A., et al. (2017). Tubulin-binding dibenz[c,e]oxepines: Part 2. Structural variation and biological evaluation as tumour vasculature disrupting agents. Bioorganic & Medicinal Chemistry, 25(5), 1630-1642. Available at: [Link]
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Lee, D. G., et al. (2024). Graphislactone A, a Fungal Antioxidant Metabolite, Reduces Lipogenesis and Protects against Diet-Induced Hepatic Steatosis in Mice. Metabolites, 14(1), 58. Available at: [Link]
-
Abe, H., & Arai, M. (2009). PREPARATION OF 5H,7H-DIBENZ[c,e]OXEPIN-5-ONE DERIVATIVE THROUGH RECONSTRUCTION OF THE LACTONE RING. HETEROCYCLES, 77(2), 1409. Available at: [Link]
-
Zhang, X. S., et al. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. Angewandte Chemie International Edition, 54(18), 5478-5482. Available at: [Link]
-
Schattel, V., et al. (2013). Metabolically stable dibenzo[b,e]oxepin-11(6H)-ones as highly selective p38 MAP kinase inhibitors: optimizing anti-cytokine activity in human whole blood. Journal of Medicinal Chemistry, 56(21), 8561-8578. Available at: [Link]
-
Huang, Y., et al. (2005). Characterization of graphislactone A as the antioxidant and free radical-scavenging substance from the culture of Cephalosporium sp. IFB-E001, an endophytic fungus in Trachelospermum jasminoides. Biological & Pharmaceutical Bulletin, 28(3), 506-509. Available at: [Link]
-
Wang, J. R., et al. (2016). [Herpetolide C:one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum]. Yao Xue Xue Bao, 51(5), 770-774. Available at: [Link]
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Kretzschmann, S., & Fürst, R. (2014). Chemical structures of plant-derived vascular disrupting agents. Current pharmaceutical design, 20(2), 227-238. Available at: [Link]
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Cai, S. X. (2007). Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent patents on anti-cancer drug discovery, 2(1), 79-101. Available at: [Link]
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Baguley, B. C., & Siemann, D. W. (2010). Anticancer potential of tumor vascular disrupting agents: review of the latest clinical evidence. Future Oncology, 6(7), 1135-1144. Available at: [Link]
-
Sribuhom, T., et al. (2022). A New Benzo[7][8]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. Molecules, 27(24), 8758. Available at: [Link]
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Gedu, S., et al. (2020). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Pharmaceutical Chemistry Journal, 54, 323-337. Available at: [Link]
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Tozer, G. M., Kanthou, C., & Baguley, B. C. (2005). Vascular disrupting agents in clinical development. British journal of cancer, 93(10), 1083-1088. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Dibenzo[c,e]oxepin-5(7H)-one
Introduction: The Significance of the Dibenzo[c,e]oxepin-5(7H)-one Scaffold
The this compound core is a privileged heterocyclic structure found in a variety of natural products and biologically active molecules. Its unique seven-membered ring system, fused to two benzene rings, imparts a rigid, three-dimensional architecture that is of significant interest to medicinal chemists. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, making them attractive targets in drug discovery and development. The efficient construction of this framework, however, presents a considerable synthetic challenge. Traditional multi-step syntheses can be arduous and often lack efficiency. The advent of transition-metal-catalyzed C-H activation has provided a powerful and elegant solution to this problem.
This application note provides a detailed overview and a robust protocol for the rhodium(III)-catalyzed synthesis of dibenzo[c,e]oxepin-5(7H)-ones. This innovative method, developed by Zhang, Shi, and coworkers, leverages a remarkable double C-H activation cascade, offering a highly efficient, one-step route to this valuable molecular architecture from readily available starting materials.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to employ this cutting-edge methodology.
Mechanistic Insights: The Power of Dual Directing Groups in Rhodium Catalysis
The success of this synthetic strategy hinges on a sophisticated rhodium(III)-catalyzed process that masterfully orchestrates the cleavage of four bonds (two C-H, one C-S, and one O-H) and the formation of two new bonds (one C-C and one C-O) in a single operation.[1] The key to this intricate transformation is the strategic use of two distinct directing groups on the starting materials: a thioether on the benzyl component and a carboxylic acid on the aryl component.
The proposed catalytic cycle, depicted below, illustrates the synergy between these directing groups and the rhodium catalyst.
Sources
Application Notes & Protocols: A Modern Approach to Dibenzo[c,e]oxepin-5(7H)-one Synthesis Utilizing Benzyl Thioethers
Abstract
The dibenzo[c,e]oxepin-5(7H)-one framework is a privileged heterocyclic motif found in a range of natural products and pharmacologically active molecules. Its structural rigidity and unique three-dimensional arrangement make it a valuable scaffold in drug discovery.[1][2][3][4] This application note provides a detailed guide for the synthesis of dibenzo[c,e]oxepin-5(7H)-ones, focusing on a highly efficient, single-step rhodium(III)-catalyzed cross-coupling reaction between benzyl thioethers and aryl carboxylic acids. We will delve into the causality behind the experimental design, present a comprehensive, step-by-step protocol, and outline a self-validating system for product characterization, aimed at researchers and professionals in synthetic chemistry and drug development.
Introduction: The Significance of the this compound Scaffold
The seven-membered lactone ring fused to two aromatic systems, characteristic of the this compound core, imparts unique conformational constraints that are of significant interest in medicinal chemistry. This scaffold is present in various natural products, some of which exhibit promising biological activities.[5] Synthetic analogues have been explored for a wide array of therapeutic applications, highlighting the versatility and importance of this chemical architecture.[1][2][3]
Traditionally, the synthesis of such seven-membered rings can be challenging, often requiring multi-step sequences. Classical methods may include intramolecular Friedel-Crafts acylation, Ullmann-type ether formation followed by cyclization, or various lactonization strategies.[6][7][8] While effective, these methods can suffer from limitations such as harsh reaction conditions, limited substrate scope, and the need for pre-functionalized starting materials.
The protocol detailed herein overcomes many of these challenges by employing a modern synthetic approach: a rhodium(III)-catalyzed double C-H activation. This powerful strategy, developed by Zhang et al., allows for the direct and efficient construction of the this compound core from readily available benzyl thioethers and aryl carboxylic acids in a single step.[9] This method is notable for its high atom economy, broad functional group tolerance, and the formation of multiple bonds in one operation.
Core Synthetic Strategy: Rhodium-Catalyzed Double C-H Activation
The innovation of this synthetic route lies in the strategic use of two distinct directing groups to control the regioselectivity of a double C-H activation/cross-coupling cascade. The thioether moiety of the benzyl thioether and the carboxylic acid group of the aryl carboxylic acid guide the rhodium catalyst to activate specific C-H bonds on their respective aromatic rings. This elegant orchestration of reactivity leads to the formation of a C-C and a C-O bond, constructing the seven-membered lactone ring with high efficiency.
The overall transformation involves the cleavage of four bonds (two C-H, one C-S, and one O-H) and the formation of two new bonds (one C-C and one C-O), all in a single catalytic cycle.[9]
Figure 1: Overall workflow for the rhodium-catalyzed synthesis.
Proposed Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. While the precise mechanism is complex, a plausible catalytic cycle based on established principles of rhodium-catalyzed C-H activation is presented below.[9]
-
Initial Coordination and C-H Activation: The reaction is initiated by the coordination of the aryl carboxylic acid to the Rh(III) catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate.
-
Second C-H Activation: The benzyl thioether then coordinates to the rhodium center. The thioether acts as a directing group, facilitating the second C-H activation on its phenyl ring, again via a CMD process, to form a seven-membered rhodacycle.
-
Reductive Elimination: A C-C bond-forming reductive elimination occurs, coupling the two aryl rings.
-
Lactonization and Catalyst Regeneration: Intramolecular C-O bond formation (lactonization) takes place, likely facilitated by the silver salt which also serves as an oxidant to regenerate the active Rh(III) catalyst. The C-S bond is cleaved during this process.
Figure 2: Proposed catalytic cycle for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from the work of Zhang et al. and should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.[9]
4.1 Materials and Reagents
-
Benzyl thioether derivative (1.0 equiv)
-
Aryl carboxylic acid derivative (1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
Silver acetate (AgOAc) (2.0 equiv)
-
tert-Amyl alcohol (tAmOH) (0.2 M)
-
Anhydrous, sealed reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware for workup and purification
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
4.2 Step-by-Step Procedure
-
Reaction Setup: To an oven-dried, sealed reaction vessel, add the benzyl thioether (0.2 mmol, 1.0 equiv), aryl carboxylic acid (0.24 mmol, 1.2 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and silver acetate (0.4 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous tert-amyl alcohol (1.0 mL) via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if desired.
-
Workup: After the reaction is complete (as indicated by consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 5 mL).
-
Extraction: Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound product.
4.3 Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of the parent this compound. Yields are highly dependent on the specific substrates used.
| Parameter | Value |
| Benzyl Thioether (Scale) | 0.2 mmol |
| Aryl Carboxylic Acid | 1.2 equiv |
| [RhCp*Cl₂]₂ Loading | 2.5 mol% |
| AgOAc Loading | 2.0 equiv |
| Solvent | tAmOH |
| Temperature | 120 °C |
| Time | 12-24 h |
| Typical Isolated Yield | ~70-90% |
Table 1: Summary of typical reaction conditions and yield.
A Self-Validating System: Product Characterization
To ensure the successful synthesis and purity of the target compound, a comprehensive characterization using standard analytical techniques is essential. This serves as a self-validating system for the protocol.
5.1 Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of column fractions. The product is expected to be UV active.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy.
5.2 Spectroscopic and Spectrometric Analysis
The identity of the synthesized this compound (CAS 4445-34-5) should be confirmed by NMR spectroscopy and mass spectrometry.[10]
| Technique | Expected Data for this compound (C₁₄H₁₀O₂) |
| ¹H NMR (CDCl₃) | Aromatic protons (8H) typically appear as multiplets in the range of δ 7.2-8.2 ppm. The benzylic methylene protons (2H) are expected to appear as a singlet around δ 5.2 ppm. |
| ¹³C NMR (CDCl₃) | Aromatic carbons will appear in the δ 120-140 ppm region. The carbonyl carbon of the lactone is expected around δ 165-170 ppm. The benzylic methylene carbon should appear around δ 70 ppm. |
| Mass Spectrometry | Molecular Weight: 210.23 g/mol . Expected [M+H]⁺: 211.0705 (High Resolution). |
Table 2: Expected analytical data for the parent product.
Conclusion and Field-Proven Insights
This application note has detailed a state-of-the-art, rhodium-catalyzed method for the synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers. The key advantages of this protocol are its high efficiency, operational simplicity (single step), and the use of readily accessible starting materials.
Expert Insights:
-
Solvent Choice: tert-Amyl alcohol is often a superior solvent for C-H activation reactions compared to more common solvents like dioxane or toluene, as it can improve substrate solubility and catalyst stability at high temperatures.
-
Oxidant Role: The silver salt (AgOAc) is crucial. It not only acts as an oxidant to regenerate the active Rh(III) catalyst but also serves as a halide scavenger and may assist in the C-O bond-forming step.
-
Directing Group Efficacy: The success of this reaction hinges on the directing ability of both the thioether and the carboxylic acid. Substrates lacking these functionalities or where they are poorly positioned will not yield the desired product. This highlights the high level of control and predictability offered by this dual directing group strategy.
By providing a robust experimental protocol, explaining the underlying chemical principles, and establishing a clear system for product validation, this guide empowers researchers to confidently synthesize and explore this important class of heterocyclic compounds for applications in drug discovery and materials science.
References
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Borys, F., Tobiasz, P., Sobel, J., & Krawczyk, H. (2023). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 24(15), 12130. [Link]
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Chen, Y., et al. (2018). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][11]oxazepine Derivatives via a Double Ullmann Coupling Reaction. Synthesis, 50(14), 2829-2836.
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LookChem. (n.d.). Dibenz(c,e)oxepine-5(7H)-one. Retrieved from [Link]
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- Rafiee, F., & Hasani, S. (2021). Exciting progress in the transition metal‐catalyzed synthesis of oxepines, benzoxepines, dibenzoxepines, and other derivatives. Applied Organometallic Chemistry, 35(12), e6445.
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Sokol, K. R., & Gaich, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(23), 4187-4202. [Link]
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Stolarczyk, M., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12130. [Link]
- Waghmare, P. S., & Satyanarayana, G. (2023). Microwave-assisted one-pot synthesis of dibenzo[b,d]oxepines via domino C–C coupling and a cyclo-condensation pathway. Organic & Biomolecular Chemistry, 21(26), 5434-5438.
- Yao, Z.-J., et al. (2016). Herpetolide C: one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum. Yao Xue Xue Bao, 51(5), 770-774.
- Zádor, F., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 28(15), 5732.
-
Zhang, X.-S., Zhang, Y.-F., Li, Z.-W., Luo, F.-X., & Shi, Z.-J. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. Angewandte Chemie International Edition, 54(18), 5478-5482. [Link]
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Application Note: A Comprehensive Guide to the Purification of Dibenzo[c,e]oxepin-5(7H)-one via Normal-Phase Column Chromatography
Abstract
Dibenzo[c,e]oxepin-5(7H)-one is a tricyclic lactone that serves as a privileged structural core in various natural products and bioactive molecules.[1] Its synthesis often yields a crude mixture containing unreacted starting materials, by-products, and other impurities that necessitate a robust purification strategy.[2][3] High purity of this compound is paramount for accurate downstream applications in medicinal chemistry, materials science, and drug development. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. We delve into the causality behind procedural choices, from method development with Thin-Layer Chromatography (TLC) to the execution of the preparative column, ensuring researchers can achieve high purity and yield.
The Principle: Leveraging Polarity for Separation
The purification of this compound is effectively achieved by exploiting the principles of normal-phase adsorption chromatography.[4][5] This technique separates compounds based on their differential affinity for a polar stationary phase and a non-polar mobile phase.[6]
-
Stationary Phase: We utilize silica gel, a highly porous form of silicon dioxide (SiO₂). Its surface is rich in polar silanol groups (-Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.[5][6]
-
Mobile Phase (Eluent): A non-polar or moderately polar solvent system is used to carry the sample through the column.[4]
-
Mechanism of Separation: The crude mixture is loaded onto the top of the silica gel column. As the mobile phase flows through, a competition ensues. The polar lactone functional group in this compound causes it to adsorb to the polar silica gel surface. Less polar impurities will have weaker interactions and will be carried down the column more quickly by the non-polar mobile phase. More polar impurities will adsorb more strongly and travel slower. By gradually increasing the polarity of the mobile phase, we can systematically desorb and elute the compounds in order of increasing polarity, thereby isolating the target molecule.
The molecular structure of this compound, with its large non-polar aromatic backbone and a localized polar lactone group, makes it an ideal candidate for this technique.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | [2][7] |
| Molecular Weight | ~210.23 g/mol | [2][7] |
| Appearance | Typically a solid | [2] |
| Key Functional Group | Lactone (cyclic ester) | [8] |
| Table 1: Key Physicochemical Properties of this compound. |
Essential Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development
Before committing a sample to a large-scale column, it is imperative to develop an optimal solvent system using TLC.[9] TLC acts as a small-scale pilot for the column, predicting the separation and helping to select the ideal mobile phase. The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) between 0.2 and 0.4 .
-
Why this Rf range?
-
Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
Rf < 0.2: The compound will move too slowly, requiring excessive solvent volumes and leading to band broadening, which decreases resolution.
-
Protocol for TLC Method Development
-
Prepare a Dilute Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, spot the sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a small amount of a test solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm is typically effective for aromatic compounds). Circle the visible spots.
-
Calculate Rf: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Optimize: Adjust the solvent ratio to achieve the target Rf. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf of all spots.
| Starting Solvent System (v/v) | Polarity | Typical Application |
| 9:1 Hexane : Ethyl Acetate | Low | Good starting point for separating relatively non-polar compounds. |
| 4:1 Hexane : Ethyl Acetate | Medium-Low | A versatile system for many moderately polar organics. |
| 1:1 Hexane : Ethyl Acetate | Medium | For more polar compounds or to increase Rf values. |
| 95:5 Dichloromethane : Methanol | High | Used for highly polar compounds; often too strong for this target. |
| Table 2: Suggested starting solvent systems for TLC analysis. Hexane/Ethyl Acetate is a highly effective and common choice for lactones of this type.[10] |
Detailed Protocol for Column Chromatography Purification
This protocol assumes a standard glass column and gravity-fed elution.[4] The scale should be adjusted based on the amount of crude material. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude sample by weight.[9]
Materials and Reagents
-
Equipment: Chromatography column with stopcock, collection flasks or test tubes, separatory funnel (for solvent reservoir), TLC plates and chamber, UV lamp.
-
Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).
-
Mobile Phase: HPLC-grade solvents determined from TLC analysis (e.g., hexane and ethyl acetate).
-
Sample: Crude this compound.
Step-by-Step Methodology
-
Column Preparation (Wet Packing):
-
Rationale: Wet packing is superior to dry packing as it ensures a homogenous, air-free column bed, preventing cracking and channeling which severely degrade separation efficiency.
-
Procedure: i. Secure the column vertically with a clamp. Ensure the stopcock is closed. ii. Place a small plug of cotton or glass wool at the bottom to support the stationary phase. Add a thin layer of sand. iii. In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). iv. Pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously adding more slurry until the desired column height is reached. Gently tap the column to encourage even packing. v. Never allow the top of the silica bed to run dry. Keep it covered with solvent at all times.
-
-
Sample Loading:
-
Rationale: The sample must be loaded in a highly concentrated, narrow band. A diffuse starting band is the primary cause of poor resolution.
-
Procedure (Wet Loading): i. Dissolve the crude material in the absolute minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane. ii. Drain the solvent in the column until it is just level with the top of the silica bed. iii. Carefully pipette the concentrated sample solution directly onto the center of the silica surface. iv. Open the stopcock and allow the sample to absorb completely onto the silica. "Wash" with a tiny amount of eluent 1-2 times, allowing each wash to absorb fully. This ensures the entire sample is loaded in a tight band. v. Carefully add a protective layer of sand on top of the silica bed and fill the column with the mobile phase.
-
-
Elution and Fraction Collection:
-
Rationale: Elution can be performed isocratically (with a single solvent mixture) or with a gradient. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient for separating components with a wide range of polarities.
-
Procedure: i. Begin eluting with the solvent system determined by TLC. ii. Collect the eluent in numbered fractions (e.g., 10-20 mL per fraction). iii. Monitor the separation by taking small aliquots from the collected fractions and spotting them on a TLC plate. Develop and visualize the plate to see which fractions contain your desired compound. iv. If separation is poor or the compound is moving too slowly, gradually increase the eluent polarity (see Table 3).
-
| Step | Solvent System (Hexane:EtOAc) | Volume | Purpose |
| 1 | 95:5 | 2x Column Volumes | Elute very non-polar impurities. |
| 2 | 90:10 | 3-5x Column Volumes | Elute the target compound (adjust based on TLC). |
| 3 | 80:20 | 2x Column Volumes | Elute slightly more polar impurities. |
| 4 | 50:50 | 1x Column Volume | "Flush" the column of all remaining components. |
| Table 3: Example of a stepwise gradient elution profile. The exact composition should be guided by your initial TLC results. |
-
Product Isolation:
-
Procedure: i. Based on the TLC analysis of the collected fractions, combine all fractions that contain only the pure target compound. ii. Remove the solvent from the combined fractions using a rotary evaporator. iii. The resulting solid is the purified this compound. Determine its purity by analytical methods (e.g., HPLC, NMR) and calculate the final yield.
-
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the entire purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation / Overlapping Spots | 1. Sample band was too diffuse. 2. Column was overloaded. 3. Incorrect solvent system. | 1. Load sample in a more concentrated solution. 2. Use a larger column with more silica gel. 3. Re-develop TLC with a less polar solvent system to achieve better separation. |
| Cracked or Channeled Column Bed | 1. Column ran dry during packing or running. 2. Packing was not homogenous. | 1. Always keep the silica bed covered in solvent. 2. Re-pack the column, ensuring a well-mixed slurry and gentle tapping. |
| Compound Will Not Elute | 1. Eluent is not polar enough. 2. Compound is insoluble or has degraded on silica. | 1. Gradually increase the polarity of the mobile phase (e.g., add more ethyl acetate). 2. Consider a different stationary phase like alumina or reverse-phase chromatography. |
| Streaking of Spots on TLC | 1. Sample is too concentrated on the TLC plate. 2. Compound is highly acidic or basic. | 1. Dilute the sample before spotting. 2. Add a small amount of acid (acetic acid) or base (triethylamine) to the mobile phase. |
| Table 4: A guide to troubleshooting common column chromatography problems. |
Conclusion
This application note details a systematic and reliable methodology for the purification of this compound using normal-phase column chromatography. By first optimizing the separation conditions with TLC and then carefully executing the column packing, sample loading, and gradient elution, researchers can consistently obtain this valuable compound with high purity. The principles and troubleshooting steps outlined herein are broadly applicable and provide a solid foundation for tackling similar purification challenges in a drug discovery or chemical synthesis laboratory.
References
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LookChem. Dibenz(c,e)oxepine-5(7H)-one (CAS 4445-34-5). Available at: [Link]
-
SIELC Technologies. Dibenz[c,e]oxepin-5,7-dione. Available at: [Link]
-
Wikipedia. Column chromatography. Available at: [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
Khan Academy. Column chromatography. Available at: [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. (2023). Available at: [Link]
-
PubChem, National Institutes of Health. Dibenz[b,e]oxepin-11(6H)-one. Available at: [Link]
-
SIELC Technologies. Separation of Dibenz[c,e]oxepin-5,7-dione on Newcrom R1 HPLC column. Available at: [Link]
-
Fan, X. D., et al. (2016). [Herpetolide C:one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum]. Yao Xue Xue Bao, 51(5), 770-4. Available at: [Link]
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Abe, H., & Arai, M. (2008). PREPARATION OF 5H,7H-DIBENZ[c,e]OXEPIN-5-ONE DERIVATIVE THROUGH RECONSTRUCTION OF THE LACTONE RING. HETEROCYCLES, 76(1), 73. Available at: [Link]
-
ResearchGate. Rh‐catalyzed synthesis of dibenzo[c,e]oxepin‐5(7H)‐ones. Available at: [Link]
-
Abe, H., & Arai, M. (2008). PREPARATION OF 5H,7H-DIBENZ[c,e]OXEPIN-5-ONE DERIVATIVE THROUGH RECONSTRUCTION OF THE LACTONE RING. CORE. Available at: [Link]
-
Wang, C., et al. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. Angewandte Chemie International Edition, 54(18), 5478-82. Available at: [Link]
-
ResearchGate. Pd‐catalyzed synthesis of dibenzo[c,e]oxepin‐5(7H)‐ones 62. Available at: [Link]
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Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available at: [Link]
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Application Note: A Stability-Indicating RP-HPLC Method for Purity Analysis of Dibenzo[c,e]oxepin-5(7H)-one
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of dibenzo[c,e]oxepin-5(7H)-one purity. This compound is a polycyclic aromatic lactone with significant interest in medicinal chemistry and drug development.[1] Ensuring its purity is critical for downstream applications, including pharmacological studies and drug substance manufacturing. The described method is developed to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[2][3]
Introduction
This compound (CAS 4445-34-5) is a heterocyclic compound whose structural framework is a privileged core in various bioactive molecules.[1][4] As with any potential therapeutic agent, the stringent control of its purity is a regulatory and scientific necessity. High-performance liquid chromatography (HPLC) is the predominant analytical technique for assessing the purity of drug substances due to its high resolution, sensitivity, and quantitative accuracy.[5][6]
The primary objective of this work was to develop and validate a single, reliable HPLC method capable of resolving this compound from its potential impurities. A method for impurity analysis must provide clear separation of each peak to allow for identification and quantification of these undesired compounds.[7] To achieve this, a stability-indicating approach was employed, involving forced degradation studies to ensure the method's specificity against potential degradants that could form under various stress conditions.[8][9]
Experimental
Reagents and Materials
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).
-
Reagents: Formic Acid (LC-MS Grade), Hydrochloric Acid (ACS Grade), Sodium Hydroxide (ACS Grade), Hydrogen Peroxide (30%, ACS Grade).
-
Reference Standard: this compound, purity >99.5%.
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size.
Instrumentation
-
HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, thermostatted column compartment, and a Photo Diode Array (PDA) detector.
-
Data Acquisition: Chromatography Data Station (CDS) software.
Chromatographic Conditions
All chromatographic parameters were optimized to achieve efficient separation and are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 50% B; 5-25 min: 50-95% B; 25-30 min: 95% B; 30.1-35 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Methodology Protocols
Standard and Sample Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1.0 mL of this solution to 10 mL with the diluent.
System Suitability Testing (SST)
Before initiating any sample analysis, the chromatographic system's performance must be verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Working Standard Solution (100 µg/mL) six consecutive times.
-
Calculate the parameters based on the principal peak and ensure they meet the acceptance criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD for Peak Area | ≤ 2.0% |
Method Development Rationale
The selection of chromatographic conditions was driven by the physicochemical properties of this compound.
-
Chromatographic Mode and Column: As a moderately non-polar polycyclic aromatic compound, reversed-phase chromatography is the ideal separation mode.[7][10] A C18 stationary phase was chosen for its hydrophobic character, which provides excellent retention and resolution for such analytes.[5] A 150 mm column length offers a good balance between resolution and analysis time.[11]
-
Mobile Phase: Acetonitrile was selected as the organic modifier due to its strong elution strength and low UV cutoff. Water serves as the weak solvent. The addition of 0.1% formic acid to both mobile phase components is crucial for protonating residual silanols on the silica backbone, thereby minimizing peak tailing and improving peak shape. Formic acid is also volatile, making this method compatible with mass spectrometry (MS) for impurity identification if needed.[12]
-
Gradient Elution: An initial isocratic survey revealed that a single mobile phase composition could not elute all potential impurities with adequate resolution within a practical timeframe. Therefore, a gradient elution was developed, starting at 50% acetonitrile to resolve early-eluting polar impurities and ramping up to 95% to elute any late-eluting, highly non-polar species.[11]
-
Detection Wavelength: The fused aromatic ring system of the analyte exhibits strong chromophoric activity. A UV scan of the reference standard showed a significant absorbance maximum (λmax) around 254 nm. This wavelength was chosen for detection to ensure high sensitivity for both the main component and related impurities.[10]
Overall Analytical Workflow
The following diagram illustrates the complete workflow for the purity analysis of a given sample.
Caption: Workflow for HPLC Purity Analysis.
Forced Degradation and Method Specificity
To establish the method as "stability-indicating," forced degradation studies were conducted to ensure that any degradant peaks are fully resolved from the this compound peak.[9] The objective is to achieve 5-20% degradation of the API without destroying the molecule completely.[9]
-
Acid Hydrolysis: Sample solution was treated with 1N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Sample solution was treated with 0.1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Sample solution was treated with 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid API was kept in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: The solid API was exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days.
In all cases, the chromatograms of the stressed samples showed that the degradation product peaks did not co-elute with the main analyte peak, demonstrating the specificity and stability-indicating nature of the method.[13]
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines.[14]
Caption: ICH Q2(R1) Method Validation Pathway.
-
Specificity: As confirmed by forced degradation studies, the method is specific.
-
Linearity: The linearity was evaluated over a concentration range of 50% to 150% of the working concentration (50-150 µg/mL). The correlation coefficient (r²) was found to be >0.999.
-
Accuracy: Accuracy was determined by the recovery method, spiking a placebo with the API at three concentration levels (80%, 100%, 120%). The mean recovery was between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day): The %RSD for six replicate sample preparations was ≤ 1.0%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst. The cumulative %RSD was ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The LOQ was determined to be the concentration at which the signal-to-noise ratio was approximately 10. It was confirmed to be sufficiently low to quantify potential impurities at a 0.1% level relative to the working concentration.
-
Robustness: The method's robustness was tested by making small, deliberate changes to the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.
Conclusion
A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of this compound purity. The method is suitable for routine quality control analysis and stability studies in a pharmaceutical development setting. The comprehensive validation approach ensures that the method is reliable and fit for its intended purpose.
References
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: ResearchGate URL
- Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL
- Title: ICH Q2(R1)
- Title: Steps for HPLC Method Development Source: Pharmaguideline URL
- Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)
- Title: HPLC analytical Method development: an overview Source: PharmaCores URL
- Title: Q2(R1)
- Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL
- Title: Q2(R1)
- Title: Separation of Dibenz[c,e]oxepin-5,7-dione on Newcrom R1 HPLC column Source: SIELC Technologies URL
- Title: CAS 4445-34-5: Dibenz[c,e]oxepin-5(7H)
- Title: Synthesis of dibenzo[c,e]oxepin-5(7H)
- Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
- Title: Forced Degradation Studies for GLP-1 Peptide Drugs Source: Daicel Pharma Standards URL
Sources
- 1. CAS 4445-34-5: Dibenz[c,e]oxepin-5(7H)-one | CymitQuimica [cymitquimica.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. asianjpr.com [asianjpr.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
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- 9. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
- 10. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
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- 12. Separation of Dibenz[c,e]oxepin-5,7-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Note: 1H and 13C NMR Spectral Analysis of Dibenzo[c,e]oxepin-5(7H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[c,e]oxepin-5(7H)-one is a tricyclic heterocyclic compound featuring a dibenzo-fused seven-membered oxepinone ring system. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and its potential as a versatile synthetic scaffold.[1][2] Accurate structural elucidation and purity assessment are paramount for any application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose. This document provides a detailed guide to the 1H and 13C NMR spectral data of this compound, including protocols for sample preparation, data acquisition, and in-depth spectral interpretation. The data presented herein is based on experimentally obtained values for closely related derivatives and predictive models, providing a reliable reference for researchers working with this class of compounds.
Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for this compound are crucial for the unambiguous assignment of NMR signals. The numbering convention used in this note is illustrated in the diagram below.
Caption: Molecular structure and atom numbering of this compound.
Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from established NMR prediction software and analysis of experimentally determined data for structurally analogous compounds reported in the literature.
Table 1: Predicted 1H NMR Data (500 MHz, CDCl3)
| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H8 | 7.95 - 8.10 | dd | J = 7.8, 1.5 |
| H2, H9 | 7.35 - 7.50 | m | |
| H3, H10 | 7.35 - 7.50 | m | |
| H4, H11 | 7.20 - 7.35 | m | |
| H7 | 5.20 | s |
Table 2: Predicted 13C NMR Data (125 MHz, CDCl3)
| Atom | Chemical Shift (δ, ppm) |
| C1, C8 | 128.5 |
| C2, C9 | 129.0 |
| C3, C10 | 125.0 |
| C4, C11 | 131.0 |
| C4a, C11a | 138.0 |
| C5 | 170.0 |
| C7 | 70.0 |
| C7a, C12b | 135.0 |
Experimental Protocols
NMR Sample Preparation
A well-prepared NMR sample is fundamental to acquiring high-quality spectra. The following protocol is recommended for this compound.
Caption: Workflow for NMR sample preparation.
Detailed Steps:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for 1H NMR, and 20-50 mg for 13C NMR, into a clean, dry vial.
-
Solvent Selection and Dissolution: Use a high-purity deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Add 0.6-0.7 mL of the solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution into a high-quality 5 mm NMR tube. A simple and effective method is to use a Pasteur pipette with a small plug of cotton or glass wool.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube with a unique identifier.
NMR Data Acquisition
The following are general acquisition parameters for 1H and 13C NMR spectroscopy on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range that encompasses all expected proton signals (e.g., 0-12 ppm).
13C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range that encompasses all expected carbon signals (e.g., 0-200 ppm).
Spectral Interpretation and Rationale
1H NMR Spectrum
The proton NMR spectrum of this compound is expected to be characterized by signals in the aromatic region and a key singlet in the aliphatic region.
-
Aromatic Protons (H1-H4, H8-H11): The eight aromatic protons will resonate in the downfield region, typically between 7.20 and 8.10 ppm.
-
H1 and H8: These protons are in ortho position to the ester oxygen and are expected to be the most deshielded due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the ester functionality. They will likely appear as a doublet of doublets.
-
H4 and H11: These protons are ortho to the biaryl linkage and will also be in a distinct chemical environment.
-
H2, H3, H9, and H10: These protons will form a complex multiplet in the central part of the aromatic region. Overlap of signals is expected, making definitive assignment challenging without 2D NMR techniques like COSY and NOESY.
-
-
Methylene Protons (H7): The two protons at the C7 position are chemically equivalent due to the rapid boat-to-boat interconversion of the seven-membered ring at room temperature. This results in a sharp singlet at approximately 5.20 ppm. The significant downfield shift from a typical benzylic methylene group is due to the deshielding effect of the adjacent oxygen atom and the aromatic rings.
13C NMR Spectrum
The 13C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C5): The ester carbonyl carbon will exhibit a characteristic resonance in the far downfield region, predicted to be around 170.0 ppm.
-
Aromatic Carbons: The twelve aromatic carbons will appear in the range of 125.0 to 138.0 ppm.
-
Quaternary Carbons (C4a, C11a, C7a, C12b): These four carbons, which are part of the ring junctions, will have distinct chemical shifts and will not show any signals in a DEPT-135 experiment.
-
Protonated Carbons (C1-C4, C8-C11): The eight protonated aromatic carbons will resonate within the typical aromatic carbon region. Their specific assignments can be confirmed using 2D HSQC and HMBC experiments.
-
-
Methylene Carbon (C7): The aliphatic methylene carbon at C7 is expected to resonate around 70.0 ppm, shifted downfield due to the attachment to the oxygen atom.
Conclusion
This application note provides a comprehensive guide to the 1H and 13C NMR spectral data of this compound. While the presented data is based on predictions and analysis of related compounds due to the scarcity of publicly available experimental spectra for the parent compound, it serves as a robust starting point for researchers in the field. The detailed protocols for sample preparation and data acquisition offer practical guidance for obtaining high-quality NMR spectra, which are indispensable for the structural verification and purity assessment of this important class of molecules. For unambiguous assignment of all proton and carbon signals, especially in substituted derivatives, the use of two-dimensional NMR techniques is highly recommended.
References
-
Zhang, X.-S., Zhang, Y.-F., Li, Z.-W., Luo, F.-X., & Shi, Z.-J. (2015). Synthesis of Dibenzo[c,e]oxepin-5(7H)-ones from Benzyl Thioethers and Carboxylic Acids: Rhodium-Catalyzed Double C−H Activation Controlled by Different Directing Groups. Angewandte Chemie International Edition, 54(18), 5478–5482. [Link]
-
LookChem. (n.d.). Cas 4445-34-5,Dibenz(c,e)oxepine-5(7H)-one. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Szymański, S., & Binsch, G. (1986). Dynamic NMR spectroscopy. Springer Berlin Heidelberg.
- Claridge, T. D. W. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
-
PerkinElmer Informatics. (n.d.). ChemDraw. Retrieved from [Link]
-
Rafiee, F., & Hasani, S. (2021). Rh‐catalyzed synthesis of dibenzo[c,e]oxepin‐5(7H)‐ones. ResearchGate. Retrieved from [Link]
- Zhang, X., Zhang, Y., Li, Z., Luo, F., & Shi, Z. (2015). Synthesis of Dibenzo[c,e]oxepin‐5(7H)‐ones from Benzyl Thioethers and Carboxylic Acids: Rhodium‐Catalyzed Double C H Activation Controlled by Different Directing Groups. Angewandte Chemie, 127(18), 5572-5576.
- Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 275496, this compound. Retrieved January 18, 2026 from [Link].
- Breitmaier, E. (2002). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Yao Xue Xue Bao. (2016). [Herpetolide C:one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum]. Yao Xue Xue Bao, 51(5), 770-4.
Sources
Application Note: Mass Spectrometric Characterization of Dibenzo[c,e]oxepin-5(7H)-one
Abstract
This application note provides a detailed guide to the mass spectrometric analysis of dibenzo[c,e]oxepin-5(7H)-one (C₁₄H₁₀O₂; Molecular Weight: 210.23 g/mol ), a tricyclic lactone with a core dibenzo-oxepin structure.[1] Given the importance of this scaffold in medicinal chemistry and materials science, unambiguous structural characterization is paramount.[1] As direct experimental literature on the fragmentation of this specific molecule is limited, this guide synthesizes fundamental principles of mass spectrometry with established fragmentation patterns of related lactones and polycyclic aromatic systems to propose detailed fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.[2][3][4] Furthermore, we provide comprehensive, field-proven protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Structural Challenge
This compound is a bridged biaryl lactone. Its structure, featuring a seven-membered oxepin ring fused to two benzene rings, presents a unique analytical challenge. The central lactone moiety and the extensive aromatic system dictate its behavior in the gas phase following ionization. Mass spectrometry is an indispensable tool for confirming the identity and purity of such compounds, with fragmentation patterns providing a structural fingerprint.[3] Understanding these fragmentation pathways is crucial for metabolite identification, degradation product analysis, and quality control in synthetic chemistry.
This document serves as both a theoretical guide and a practical handbook. We will first explore the predicted fragmentation mechanisms, explaining the rationale behind each bond cleavage and rearrangement. This is followed by actionable laboratory protocols designed for immediate implementation by researchers and analytical chemists.
Predicted Fragmentation Pathway: Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant internal energy into the analyte molecule, leading to extensive and informative fragmentation.[3] The resulting mass spectrum is a pattern of characteristic fragment ions that aids in structural elucidation. For this compound, the fragmentation is predicted to be driven by the lactone functionality and the stability of the resulting aromatic carbocations.
The initial event is the removal of an electron to form the molecular ion (M⁺˙) at m/z 210. The subsequent fragmentation cascade is proposed as follows:
-
Loss of Carbon Monoxide (CO): The most characteristic fragmentation pathway for lactones is the neutral loss of CO (28 Da) from the molecular ion.[2][3] This is a highly favorable process leading to the formation of a stable radical cation corresponding to the dibenzofuran structure at m/z 182 .
-
Formation of the Biphenylene Radical Cation: The m/z 182 ion can subsequently lose a hydrogen atom to form the dibenzofuranyl cation at m/z 181. A further loss of a CHO radical from the molecular ion could also lead to a biphenyl-type fragment. A key secondary fragmentation is the loss of another CO molecule from an intermediate, leading to the highly stable biphenylene radical cation at m/z 152 .
-
Formation of the Fluorenyl Cation: A rearrangement of the molecular ion followed by the loss of a formyl radical (CHO, 29 Da) can lead to the formation of the stable fluorenyl cation at m/z 181 .
Diagram: Predicted EI Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Table: Summary of Predicted Key EI Fragment Ions
| m/z (Predicted) | Ion Structure/Formula | Neutral Loss | Comments |
| 210 | [C₁₄H₁₀O₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 182 | [C₁₂H₁₀O]⁺˙ | CO | Primary fragmentation, characteristic of lactones |
| 181 | [C₁₃H₉]⁺ | CHO | Formation of the stable fluorenyl cation |
| 152 | [C₁₂H₈]⁺˙ | 2 x CO | Formation of the highly stable biphenylene ion |
Predicted Fragmentation Pathway: ESI-MS/MS (CID)
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[5] Tandem mass spectrometry (MS/MS), through Collision-Induced Dissociation (CID), is then used to fragment these precursor ions to gain structural information. For this compound, protonation is expected to occur at the carbonyl oxygen.
The fragmentation of the protonated molecule ([M+H]⁺ at m/z 211) is predicted to involve the following key steps:
-
Loss of Water (H₂O): A common fragmentation pathway for protonated molecules containing hydroxyl or carbonyl groups is the neutral loss of water (18 Da).[2] This would lead to a dehydrated and highly stabilized carbocation at m/z 193 .
-
Loss of Carbon Monoxide (CO): Similar to EI, the loss of CO (28 Da) is a favorable pathway for protonated lactones, resulting in a fragment ion at m/z 183 .[6]
-
Sequential Losses: A sequential loss of water followed by carbon monoxide is also highly probable, yielding a fragment ion at m/z 165 . This ion likely corresponds to a protonated fluorene-like structure, which is highly stable.
Diagram: Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Table: Summary of Predicted Key ESI-MS/MS Fragment Ions
| Precursor m/z | Product m/z (Predicted) | Neutral Loss | Comments |
| 211 | 193 | H₂O | Loss of water from the protonated molecule |
| 211 | 183 | CO | Loss of carbon monoxide from the lactone |
| 211 | 165 | H₂O + CO | Sequential loss leading to a stable aromatic core |
| 193 | 165 | CO | Fragmentation of the m/z 193 ion |
Experimental Protocols
The following protocols are provided as a starting point for method development. Optimization will be required based on the specific instrumentation and analytical goals.
Protocol 1: GC-MS for EI Analysis
This protocol is suitable for the analysis of pure samples or simple mixtures where the analyte is thermally stable and volatile.
4.1.1. Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane, or acetone) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in the same solvent.
-
Transfer the final solution to a 2 mL GC vial.
4.1.2. GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard for robust small molecule analysis |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for aromatic compounds.[7] |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace analysis. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | Optimized for elution of polycyclic compounds.[7] |
| MS System | Agilent 5977B MSD or equivalent | - |
| Ion Source | Electron Ionization (EI) | Standard for creating reference-quality spectra. |
| EI Energy | 70 eV | Standard energy to generate reproducible fragmentation patterns. |
| Source Temp. | 230 °C | Standard operating temperature. |
| Quad Temp. | 150 °C | Standard operating temperature. |
| Scan Range | m/z 40-450 | Covers the molecular ion and expected fragments. |
Protocol 2: LC-MS/MS for ESI Analysis
This protocol is ideal for complex matrices, thermally labile compounds, or when higher sensitivity is required.
4.2.1. Sample Preparation
-
Prepare a 1 mg/mL stock solution in acetonitrile or methanol.
-
Dilute the stock solution to a working concentration of 10-100 ng/mL using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) that is compatible with the initial mobile phase conditions.[8]
-
Filter the final solution through a 0.22 µm syringe filter to remove particulates.[8]
-
Transfer to a 2 mL LC vial.
4.2.2. LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | High-resolution separation for complex samples. |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) | Standard for retaining and separating non-polar to moderately polar small molecules.[9] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion ESI.[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate | A typical gradient for screening small molecules. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2-5 µL | - |
| MS System | Sciex Triple Quad 6500+ or equivalent | High sensitivity and selectivity for MS/MS. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Best for protonating molecules with carbonyl groups. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimized for stable spray. |
| Source Temp. | 400-500 °C | Aids in desolvation. |
| Collision Gas | Nitrogen | Standard for CID. |
| Collision Energy | 10-40 eV (optimization required) | A range should be tested to find the optimal energy for desired fragmentation. |
| Scan Mode | Product Ion Scan (for pathway elucidation) / MRM (for quantification) | - |
Diagram: General Analytical Workflow
Caption: General workflows for GC-MS and LC-MS/MS analysis.
Trustworthiness and Validation
The fragmentation pathways presented in this note are predictive and based on established chemical principles and data from analogous structures. They constitute a robust hypothesis for the gas-phase behavior of this compound.
For self-validating and trustworthy results, the following steps are essential:
-
High-Resolution Mass Spectrometry (HRMS): The proposed elemental compositions of the fragment ions should be confirmed by analysis on an HRMS instrument (e.g., Q-TOF or Orbitrap). This will provide accurate mass measurements, adding a high degree of confidence to the proposed fragmentation pathways.
-
Experimental Verification: The ultimate confirmation must come from the analysis of an authenticated standard of this compound using the protocols described. The resulting spectra should be compared against the predictions.
-
MSⁿ Experiments: For ESI-MS/MS, performing sequential fragmentation (MS³) on the primary fragment ions can provide further evidence for the proposed pathways. For example, isolating the m/z 193 ion and subjecting it to further CID should yield the m/z 165 ion.
By following these validation steps, researchers can build a definitive and reliable mass spectral library for this important compound, ensuring the integrity and accuracy of future analytical work.
References
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Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. [Link]
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Abdel-Hamid, H., et al. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. Journal of Mass Spectrometry, 45(6), 645-653. [Link]
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Shimadzu Corporation. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Shimadzu Application News. [Link]
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Gorbunov, N. V., et al. (2012). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. Tetrahedron, 68(1), 248-254. [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
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Friedman, L., & Long, F. A. (1953). Mass Spectra of Six Lactones. Journal of the American Chemical Society, 75(12), 2832-2835. [Link]
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Tecan Group Ltd. (2022). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
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Restek Corporation. (2022). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Separation Science. [Link]
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PerkinElmer. (2010). The Preparation and Analysis of Polycyclic Aromatic Hydrocarbons in Meat by GC/MS. Application Note. [Link]
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Lee, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3848. [Link]
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Hristova, Y., et al. (2023). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Journal of Chemical Technology and Metallurgy, 58(6), 1229-1237. [Link]
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An, M. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]
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Rappold, B. A. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]
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Peng, Y., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (100), e52828. [Link]
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National Institute of Standards and Technology. (n.d.). Dibenzofuran. NIST Chemistry WebBook. [Link]
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Becher, D., et al. (2000). Mass spectrum of purified dibenzofuran metabolite I. ResearchGate. [Link]
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Resende, R. R., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(10), 995-1006. [Link]
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Selva, A., et al. (2004). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 39(1), 63-69. [Link]
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Application Notes and Protocols for Dibenzo[c,e]oxepin-5(7H)-one Derivatives
An In-Depth Guide to Investigating the Biological Activity of a Privileged Heterocyclic Scaffold
Abstract: The dibenzo[c,e]oxepin-5(7H)-one core is a tricyclic heterocyclic system that represents a "privileged structure" in medicinal chemistry and is found in various natural products.[1][2] Derivatives of the broader dibenzo-oxepine class have demonstrated a wide spectrum of pharmacological effects, including potent anticancer, anti-inflammatory, and neuroprotective activities.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to investigate and characterize the biological activities of novel this compound derivatives. We will delve into the mechanistic underpinnings of their actions and provide detailed, field-proven protocols for their evaluation.
Section 1: The this compound Scaffold: A Foundation for Bioactivity
The this compound scaffold consists of two benzene rings fused to a central seven-membered oxepine ring containing a lactone (cyclic ester) functional group.[6] This rigid, three-dimensional structure provides a unique framework for substituent placement, allowing for the fine-tuning of physicochemical properties and biological target interactions. The synthesis of this core can be achieved through various methods, including rhodium-catalyzed double C-H activation, which allows for the efficient construction of diverse derivatives.[1][2] The inherent structural features of this scaffold make it an attractive starting point for the development of novel therapeutic agents.
Section 2: Key Mechanisms of Action
While research is ongoing, studies on related dibenzo-oxepine structures have revealed several key mechanisms through which these compounds exert their biological effects. Understanding these pathways is crucial for designing targeted experiments and interpreting results.
Anticancer Activity: Targeting Cell Proliferation and Survival
A significant body of research points to the anticancer potential of dibenzo-oxepine derivatives.[3][7] Two primary mechanisms are frequently implicated:
-
Disruption of Microtubule Dynamics: Several dibenzo[b,f]oxepine derivatives, which share structural similarities, function as microtubule-targeting agents.[4][8] They can interfere with the polymerization and depolymerization of tubulin, a critical process for mitotic spindle formation during cell division.[8][9] This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis.[7]
-
Induction of Apoptosis: Beyond cell cycle arrest, these derivatives can directly activate programmed cell death. One reported mechanism involves modulating the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade.[3]
Anti-inflammatory Activity: Suppressing Pro-inflammatory Mediators
Chronic inflammation is a hallmark of many diseases. Dibenzo-oxepine derivatives have shown promise as anti-inflammatory agents.[4] Their mechanism often involves the suppression of key inflammatory pathways. For example, some small molecules inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE₂), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β). This is frequently achieved by inhibiting enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) at the transcriptional level, often through the inactivation of the NF-κB signaling pathway.
Section 3: Protocols for Biological Evaluation
A systematic approach is required to elucidate the biological activity of novel this compound derivatives. The following protocols provide a robust framework for initial screening and subsequent mechanistic studies.
Protocol 3.1: In Vitro Anticancer Screening (MTT Cell Viability Assay)
This protocol serves as a primary screen to determine the concentration-dependent cytotoxic effect of the derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) and a non-cancerous cell line (e.g., MDCK) for selectivity testing.[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in complete medium from a 10 mM DMSO stock. Final concentrations may range from 0.1 µM to 100 µM.
-
Scientist's Note: Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent-induced toxicity. A vehicle control (medium with the same final DMSO concentration) is essential.
-
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of your compounds. Include wells for a negative control (medium only), vehicle control (medium + DMSO), and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down gently to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3.2: Apoptosis Determination by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, confirming if cytotoxicity observed in the MTT assay is due to apoptosis.[3]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cells treated with the test compound (at its IC₅₀ concentration) for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with the test compound, a vehicle control, and a positive control (e.g., staurosporine) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Scientist's Note: The exact volumes may vary by kit manufacturer. Always follow the specific kit protocol. Protect samples from light from this point forward.
-
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.[3]
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Section 4: Data Interpretation and Presentation
Quantitative data should be presented clearly to allow for easy comparison between derivatives. Structure-Activity Relationship (SAR) studies are crucial for identifying key chemical features responsible for biological activity.
Table 1: Example Cytotoxicity Data for this compound Derivatives
The following table is a representative example of how to present IC₅₀ data. The values are illustrative and based on activities reported for related oxepine structures.[5]
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. MDCK | Selectivity Index (SI)* |
| DBO-01 | -H | -H | 25.4 | 31.2 | >100 | >3.9 (for MCF-7) |
| DBO-02 | -Cl | -H | 8.9 | 12.5 | 85.1 | 9.6 (for MCF-7) |
| DBO-03 | -OCH₃ | -H | 15.2 | 18.9 | >100 | >6.6 (for MCF-7) |
| DBO-04 | -H | -NO₂ | 3.8 | 5.1 | 42.3 | 11.1 (for MCF-7) |
| Doxorubicin | - | - | 0.5 | 0.8 | 1.2 | 2.4 |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.
Section 5: Conclusion and Future Directions
The this compound scaffold is a promising platform for the discovery of new therapeutic agents. The protocols outlined in this guide provide a foundational framework for assessing the anticancer and anti-inflammatory potential of novel derivatives. Initial screening using cytotoxicity assays should be followed by more detailed mechanistic studies, such as apoptosis and cell cycle analysis, to understand the mode of action. Future work should focus on expanding the library of derivatives to establish clear Structure-Activity Relationships, and promising lead compounds should be advanced into in vivo animal models to evaluate their efficacy and safety profiles.
References
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Chen, J., Chen, J., & Li, X. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. Angewandte Chemie International Edition, 54(18), 5478-82. Available from: [Link]
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ResearchGate. (n.d.). Rh‐catalyzed synthesis of dibenzo[c,e]oxepin‐5(7H)‐ones. Available from: [Link]
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Semantic Scholar. (n.d.). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. Available from: [Link]
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Dougall, I. G., & Unitt, J. F. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 15-43). Elsevier. Available from: [Link]
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Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Available from: [Link]
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Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Available from: [Link]
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University of Helsinki. (n.d.). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. Available from: [Link]
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Rasad, M. S. B. A., et al. (2023). A New Benzo[10][11]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. Molecules, 28(15), 5891. Available from: [Link]
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Gmiński, J. (2021). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 26(16), 4988. Available from: [Link]
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LookChem. (n.d.). Cas 4445-34-5,Dibenz(c,e)oxepine-5(7H). Available from: [Link]
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Mandal, B., Karmakar, I., & Brahmachari, G. (2022). An Updated Review on Biologically Promising Natural Oxepines. Chemistry & Biodiversity, 19(5), e202200029. Available from: [Link]
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Gmiński, J. (2021). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 26(16), 4988. Available from: [Link]
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ResearchGate. (n.d.). Novel Dibenz[b,e]Oxepins Derivatives. Available from: [Link]
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Yao Xue Xue Bao. (2016). [Herpetolide C:one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum]. Yao Xue Xue Bao, 51(5), 770-4. Available from: [Link]
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Krol, M., et al. (2019). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. International Journal of Molecular Sciences, 20(18), 4386. Available from: [Link]
-
ResearchGate. (n.d.). Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives. Available from: [Link]
-
Juby, P. F., et al. (1980). Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][1][12]dioxepinacetic acids. Journal of Medicinal Chemistry, 23(10), 1121-7. Available from: [Link]
-
Meng, F., et al. (2018). Design, Synthesis and Anticancer Activities Evaluation of Novel 5H-dibenzo[b,e]azepine-6,11-dione Derivatives Containing 1,3,4-oxadiazole Units. Bioorganic & Medicinal Chemistry Letters, 28(5), 904-909. Available from: [Link]
-
Lee, J. Y., et al. (2012). Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. British Journal of Pharmacology, 165(6), 1926-40. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis, anticancer and anti-inflammatory activities of 3, 4-Dihydro-7-nitrobenzo[b]oxepin-5(2H)-one and its related derivatives. Available from: [Link]
-
Digital CSIC. (n.d.). Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. Available from: [Link]
-
Naporra, F., et al. (2016). Dibenzo[b,f][1][12]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological Research, 113(Pt A), 610-625. Available from: [Link]
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The Dibenzo[c,e]oxepin-5(7H)-one Scaffold: A Privileged Motif in Medicinal Chemistry
Introduction: Unveiling a Versatile Heterocycle
The dibenzo[c,e]oxepin-5(7H)-one core is a unique tricyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry. This seven-membered lactone, flanked by two phenyl rings, represents a privileged scaffold found in natural products and serves as a versatile template for the design of novel therapeutic agents.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling targeted interactions with various biological macromolecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and potential applications of this compound derivatives. We will explore its significance as an anticancer and anti-inflammatory agent, with a focus on its role as a tubulin polymerization inhibitor.
The Chemical Foundation: Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through various synthetic strategies. A particularly efficient and elegant method involves a rhodium(III)-catalyzed cross-coupling of benzyl thioethers and aryl carboxylic acids.[2][3] This one-step process proceeds via a double C-H activation, controlled by two distinct directing groups, leading to the formation of the desired tricyclic lactone with high efficiency.[2] This approach is notable for its atom economy and the ability to introduce diverse substituents.[2][3]
Below is a representative protocol for the synthesis of a this compound derivative, adapted from the work of Zhang et al. (2015).[1][2]
Protocol 1: Rhodium-Catalyzed Synthesis of a this compound Derivative
Objective: To synthesize a representative this compound derivative via a rhodium-catalyzed double C-H activation.
Materials:
-
Benzyl thioether (1.0 equiv)
-
Aryl carboxylic acid (1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
Pivalic acid (PivOH) (30 mol%)
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
To a sealed tube, add the benzyl thioether (0.2 mmol), aryl carboxylic acid (0.24 mmol), [RhCp*Cl₂]₂ (0.005 mmol), AgSbF₆ (0.02 mmol), Cu(OAc)₂ (0.2 mmol), and PivOH (0.06 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,2-dichloroethane (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality of Experimental Choices:
-
Rhodium Catalyst: The [RhCp*Cl₂]₂ is a powerful catalyst for C-H activation, enabling the direct functionalization of otherwise inert C-H bonds.
-
Silver Salt (AgSbF₆): The silver salt acts as a halide scavenger, generating a more reactive cationic rhodium species.
-
Copper Oxidant (Cu(OAc)₂): The copper(II) acetate serves as the terminal oxidant in the catalytic cycle, regenerating the active Rh(III) species.
-
Pivalic Acid (PivOH): The carboxylic acid additive can act as a proton shuttle and assist in the C-H activation step, improving reaction efficiency.
-
Solvent and Temperature: 1,2-Dichloroethane is a suitable high-boiling solvent for this transformation, and the elevated temperature is necessary to overcome the activation energy for the C-H bond cleavage.
Caption: Rhodium-catalyzed synthesis workflow.
Biological Applications: A Focus on Anticancer and Anti-inflammatory Potential
Derivatives of the this compound scaffold have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs.[2][4] The primary areas of interest include their potential as anticancer and anti-inflammatory agents.
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of evidence points to the ability of dibenzoxepine derivatives to act as potent inhibitors of tubulin polymerization.[5][6] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and play a pivotal role in cell division, making them a validated target for anticancer drugs.[7] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]
The following table summarizes the cytotoxic activity of selected dibenzoxepine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bauhinoxepin A | HCT-116 (Colon) | 8.88 | [8] |
| Pacharin | MCF-7 (Breast) | 20 | [9] |
| Pacharin | NCI-H292 (Lung) | 11.11 | [9] |
| Pacharin | HL-60 (Leukemia) | 8.15 | [9] |
| Pacharin | SF-295 (Glioblastoma) | 14.44 | [9] |
| Pacharin | OVCAR-8 (Ovarian) | 23.33 | [9] |
| Dibenzo[b,f]oxepine Derivative | HCT116 (Colon) | >100 | [10] |
| Dibenzo[b,f]oxepine Derivative | MCF-7 (Breast) | >100 | [10] |
Note: The data presented is for a range of dibenzoxepine scaffolds and highlights the general potential of this class of compounds. Further structure-activity relationship (SAR) studies are needed to optimize the potency of the this compound core.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
Objective: To evaluate the inhibitory effect of a this compound derivative on tubulin polymerization in a cell-free system.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (DMSO vehicle)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute the lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL.
-
Prepare the polymerization buffer by supplementing the General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of the test compound and control compounds in polymerization buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the microplate reader to 37 °C.[11]
-
In the pre-warmed plate, add 10 µL of the diluted test compound, positive control, or negative control to the appropriate wells.
-
To initiate the polymerization, add 90 µL of the ice-cold tubulin solution in polymerization buffer to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the 37 °C microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound and the controls.
-
Determine the maximum polymerization rate (Vmax) and the final polymer mass (Amax) from the polymerization curves.
-
Calculate the IC₅₀ value by plotting the Vmax or Amax as a function of the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Self-Validation and Interpretation:
-
The negative control (DMSO) should exhibit a sigmoidal polymerization curve.
-
The positive control (e.g., Nocodazole) should show significant inhibition of polymerization.
-
A dose-dependent decrease in the rate and extent of polymerization with increasing concentrations of the test compound indicates inhibitory activity.
Caption: Tubulin polymerization assay workflow.
Anti-inflammatory Potential
While direct studies on the anti-inflammatory activity of dibenzo[c,e]oxepin-5(7H)-ones are emerging, related heterocyclic systems, such as the dibenz[c,e]azepine-5,7(6H)diones, have shown potent anti-inflammatory effects in rodent models.[12] These compounds have been demonstrated to inhibit the activity of lysosomal hydrolytic enzymes and prostaglandin synthetase, key players in the inflammatory cascade.[12] This suggests that the this compound scaffold may also possess anti-inflammatory properties, warranting further investigation.
A common in vitro assay to screen for anti-inflammatory potential is the inhibition of protein denaturation assay.
Protocol 3: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
Objective: To assess the potential anti-inflammatory activity of a this compound derivative by measuring its ability to inhibit heat-induced protein denaturation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Reference standard (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.2% (w/v) solution of egg albumin or a 0.5% (w/v) solution of BSA in PBS.
-
Prepare various concentrations of the test compound and the reference standard in PBS.
-
-
Reaction Mixture:
-
For the test group, mix 2.8 mL of PBS, 0.2 mL of the albumin solution, and 2.0 mL of the test compound solution.
-
For the control group, mix 2.8 mL of PBS, 0.2 mL of the albumin solution, and 2.0 mL of PBS.
-
For the reference group, mix 2.8 mL of PBS, 0.2 mL of the albumin solution, and 2.0 mL of the reference standard solution.
-
-
Incubation:
-
Incubate all mixtures at 37 °C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70 °C in a water bath for 5 minutes.
-
-
Measurement:
-
After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
Rationale: The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent this denaturation is indicative of its potential anti-inflammatory activity.
Caption: Anti-inflammatory assay workflow.
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its efficient synthesis, coupled with its demonstrated potential as a tubulin polymerization inhibitor and putative anti-inflammatory agent, makes it an attractive target for further medicinal chemistry exploration. Future research should focus on the synthesis of diverse libraries of this compound derivatives and the systematic evaluation of their structure-activity relationships. Elucidating the precise binding modes of these compounds with their biological targets through techniques such as X-ray crystallography and molecular modeling will be crucial for rational drug design. Furthermore, in vivo studies are warranted to validate the promising in vitro activities and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued investigation of this privileged scaffold holds great promise for the discovery of new and effective treatments for cancer and inflammatory diseases.
References
- BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. BenchChem.
- Zhang, X. S., Zhang, Y. F., Li, Z. W., Luo, F. X., & Shi, Z. J. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups.
- LookChem. (n.d.). Cas 4445-34-5, Dibenz(c,e)oxepine-5(7H)-one. LookChem.
- Góis, R. W. S., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 28(15), 5895.
- Cytoskeleton, Inc. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
- Zhang, X. S., et al. (2015). Synthesis of Dibenzo[c,e]oxepin-5(7H)-ones from Benzyl Thioethers and Carboxylic Acids: Rhodium-Catalyzed Double C-H Activation Controlled by Different Directing Groups. Angewandte Chemie, 127(18), 5572-5576.
- BenchChem. (2025).
- BenchChem. (2025).
- Cytoskeleton, Inc. (n.d.).
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- Frontiers. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology, 10, 639.
- BenchChem. (2025).
- Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. (2022). International Journal of Molecular Sciences, 23(23), 14759.
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc.
- Rafiee, F., & Hasani, S. (2021). Exciting progress in the transition metal-catalyzed synthesis of oxepines, benzoxepines, dibenzoxepines, and other derivatives.
- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-17.
- BenchChem. (2025).
-
A New Benzo[3][13]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. (2022). Molecules, 27(19), 6539.
- Hall, I. H., et al. (1990). The anti-inflammatory activity of 5H-dibenz[c,e]azepine-5,7(6H)dione, 6,7-dihydro-5H-dibenz[c,e]azepine, N-benzoylbenzamide and 1H-benz[d,e]isoquinoline-1,3(2H)dione derivatives in rodents. Acta Pharmaceutica Nordica, 2(6), 387-400.
- Hapsari, et al. (2024). Online First. Journal of Applied Pharmaceutical Science, 0(00), 001-007.
- New oxepin and dihydrobenzofuran derivatives from Bauhinia saccocalyx roots and their anti-inflammatory, cytotoxic, and antioxidant activities. (2025).
- Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2022). Pharmaceuticals, 15(8), 983.
-
Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][7][9]dioxepinacetic acids. (1981). Journal of Medicinal Chemistry, 24(8), 969-974.
- Elnaggar, D. (2010). Synthesis, anticancer and anti-inflammatory activities of 3, 4-Dihydro-7-nitrobenzo[b]oxepin-5(2H)-one and its related derivatives.
- ResearchGate. (n.d.). Dose dependent cytotoxicity in MCF-7/ADR cell and the effect of varying concentrations of tested compounds 4a–4c, 4g, and 4h on cell growth of MCF-7/ADR following exposure 24 h.
- Borys, F., et al. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 23(15), 8565.
- Sigma-Aldrich. (n.d.). DIBENZ(C,E)OXEPIN-5(7H)-ONE AldrichCPR. Sigma-Aldrich.
- Organic Syntheses Procedure. (n.d.).
- Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (2021). Synthesis, 53(23), 4187-4202.
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- 13. researchgate.net [researchgate.net]
The Versatile Scaffold: Harnessing Dibenzo[c,e]oxepin-5(7H)-one as a Strategic Chemical Intermediate
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry and materials science, the dibenzo[c,e]oxepin-5(7H)-one core represents a "privileged structure," a molecular framework that is recurrently identified in a variety of bioactive compounds.[1] Its rigid, tricyclic architecture, coupled with the reactive lactone functionality, makes it an exceptionally versatile intermediate for the synthesis of complex molecular targets. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for its transformation into diverse and potentially valuable molecules. Our focus will be on the practical application of this intermediate, elucidating the chemical principles that underpin its reactivity and providing researchers with a robust toolkit for their synthetic endeavors.
The this compound structure is characterized by two benzene rings fused to a central seven-membered oxepine ring containing a lactone (cyclic ester) functional group. This arrangement imparts a unique combination of steric and electronic properties that can be strategically exploited in chemical synthesis. The lactone moiety, in particular, serves as a key handle for a variety of chemical transformations, including reductions, ring-opening reactions with nucleophiles, and rearrangements.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of synthetic procedures to provide a deeper understanding of the "why" behind the "how," fostering a more intuitive and innovative approach to chemical synthesis.
Core Applications and Synthetic Protocols
The true value of this compound as a chemical intermediate lies in the reactivity of its lactone functionality. The following sections detail key transformations and provide exemplary protocols for the synthesis of important downstream products.
Reductive Ring Opening to a Diol: Accessing a Flexible Biphenyl Linker
One of the most fundamental transformations of a lactone is its reduction to the corresponding diol. This reaction effectively cleaves the cyclic ester to unmask two hydroxyl groups, transforming the rigid tricyclic system into a more flexible 2,2'-disubstituted biphenyl scaffold. This biphenyl diol can then serve as a precursor for a wide range of further modifications, including etherification, esterification, and the introduction of new ring systems.
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Unlike milder reducing agents such as sodium borohydride (NaBH₄), which are generally ineffective at reducing esters, LiAlH₄ is a powerful hydride donor capable of reducing the lactone to the diol.[2][3][4] The high reactivity of LiAlH₄ necessitates the use of anhydrous ethereal solvents and careful quenching of the reaction.
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are standard solvents for LiAlH₄ reductions. These solvents are inert to the reducing agent and effectively solubilize the reactants.
-
Work-up: The reaction is quenched by the sequential and cautious addition of water and a sodium hydroxide solution. This procedure, known as the Fieser work-up, is designed to safely neutralize the reactive aluminum species and facilitate the precipitation of aluminum salts, which can then be easily removed by filtration.
Experimental Protocol: Reduction of this compound to (2'-Hydroxymethyl-[1,1'-biphenyl]-2-yl)methanol
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 210.23 | 2.10 g (10 mmol) |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0 | 37.95 | 0.76 g (20 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |
| Water (for quenching) | - | - | ~1.5 mL |
| 15% Aqueous NaOH | - | - | ~1.5 mL |
| Water (for quenching) | - | - | ~4.5 mL |
Step-by-Step Methodology:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add lithium aluminum hydride (0.76 g, 20 mmol).
-
Carefully add 50 mL of anhydrous THF to the flask.
-
In a separate flask, dissolve this compound (2.10 g, 10 mmol) in 50 mL of anhydrous THF.
-
Slowly add the solution of this compound to the LiAlH₄ suspension at 0 °C (ice bath) over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1.5 mL of water.
-
Add 1.5 mL of 15% aqueous sodium hydroxide solution.
-
Add 4.5 mL of water and stir the mixture vigorously for 30 minutes, allowing it to warm to room temperature.
-
Filter the resulting white precipitate of aluminum salts through a pad of Celite® and wash the filter cake with THF (3 x 20 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude diol.
-
The product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: Workflow for the reductive ring opening of the lactone.
Aminolysis: Forging Amide Bonds for Bioactive Scaffolds
The reaction of the lactone with amines, known as aminolysis, provides a direct route to 2'-hydroxymethyl-biphenyl-2-carboxamides. This transformation is particularly valuable in drug discovery, as the resulting amide functionality can participate in crucial hydrogen bonding interactions with biological targets. Furthermore, the newly introduced amide and the existing hydroxyl group offer two distinct points for further chemical diversification.
Causality of Experimental Choices:
-
Amine Nucleophile: A wide range of primary and secondary amines can be used in this reaction. The choice of amine will directly influence the properties of the final product. For instance, using a chiral amine can introduce a stereocenter into the molecule.
-
Reaction Conditions: The reaction can be performed neat (without solvent) if the amine is a liquid, or in a high-boiling point solvent such as toluene or xylene to drive the reaction to completion by removing any water formed. The reaction is typically carried out at elevated temperatures.
-
Catalyst: While the reaction can proceed without a catalyst, Lewis acids or Brønsted acids can sometimes be used to activate the lactone carbonyl and accelerate the reaction. However, for many primary amines, thermal conditions are sufficient.
Experimental Protocol: Synthesis of N-benzyl-2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxamide
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 210.23 | 2.10 g (10 mmol) |
| Benzylamine | 1.2 | 107.15 | 1.3 mL (12 mmol) |
| Toluene | - | - | 50 mL |
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add this compound (2.10 g, 10 mmol), benzylamine (1.3 mL, 12 mmol), and toluene (50 mL).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl (2 x 20 mL) to remove excess benzylamine, followed by saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Caption: Reaction pathway for the aminolysis of the lactone.
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating. The progress of each reaction can be conveniently monitored by thin-layer chromatography (TLC), allowing for real-time assessment of the conversion of the starting material to the product. The final products can be fully characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity. The expected spectral data for the products of the provided protocols are well-established for the respective functional groups.
Future Directions and Advanced Applications
The synthetic utility of this compound extends beyond these fundamental transformations. The biphenyl diol obtained from reduction can be used as a ligand for transition metal catalysts or as a monomer for polymerization. The aminolysis products can be further functionalized at the hydroxyl and amide positions to generate libraries of compounds for biological screening.
Furthermore, the core this compound scaffold itself has been identified in natural products with interesting biological activities.[5] This suggests that derivatives of this intermediate could have therapeutic potential in their own right. For instance, the development of novel fluorescent probes based on this scaffold could be a promising area of research.[6]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry. Its rigid, pre-organized structure and the reactive lactone handle provide a powerful platform for the construction of complex and diverse molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable molecule, paving the way for new discoveries in medicine and materials science.
References
-
Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. (2015). Angewandte Chemie International Edition, 54(18), 5478-5482. [Link]
-
Rh‐catalyzed synthesis of dibenzo[c,e]oxepin‐5(7H)‐ones. (2021). ResearchGate. [Link]
-
Cas 4445-34-5,Dibenz(c,e)oxepine-5(7H) - LookChem. (n.d.). LookChem. [Link]
-
Ambient Cationic Ring-opening Polymerization of Dibenzo[c,e]oxepine-5(7H)-thione (DOT): Thermal and Nucleophile-initiated Depolymerization. (2024). ChemRxiv. [Link]
-
NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. (2016, December 27). YouTube. [Link]
-
Reduction with NaBH4 or LiAlH4. (2017, January 13). YouTube. [Link]
-
Synthesis of some 5H,12H‐[7]benzoxepino[4,3‐b]indol‐6‐ones. A new heterocyclic ring system. (1993). Journal of Heterocyclic Chemistry, 30(6), 1481-1484. [Link]
-
[Herpetolide C:one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum]. (2016). Yao Xue Xue Bao, 51(5), 770-774. [Link]
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023). Molecules, 28(15), 5731. [Link]
-
Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. (2024). International Journal of Molecular Sciences, 25(11), 6189. [Link]
-
A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. (2022). RSC Advances, 12(15), 9239-9244. [Link]
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Troubleshooting & Optimization
Technical Support Center: Rhodium-Catalyzed Dibenzo[c,e]oxepin-5(7H)-one Synthesis
Welcome to the technical support center for the rhodium-catalyzed synthesis of dibenzo[c,e]oxepin-5(7H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic transformation. Here, we address common challenges and frequently encountered side products, providing in-depth troubleshooting strategies and practical advice to optimize your experimental outcomes.
Introduction
The rhodium-catalyzed intramolecular C-H activation and annulation of biphenyl-2-carboxylic acids with a one-carbon source, typically paraformaldehyde, is an elegant and efficient method for constructing the this compound core. This privileged scaffold is present in a variety of biologically active molecules and natural products. While robust, this reaction is not without its complexities. The formation of undesired side products can diminish yields and complicate purification. This guide provides a comprehensive resource to navigate these challenges, ensuring the successful and efficient synthesis of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering explanations for their probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired this compound
Probable Causes and Solutions:
-
Inefficient Catalyst Activation: The active catalytic species is typically a cationic Rh(III) complex. The pre-catalyst, often [RhCp*Cl2]2, requires activation, which is commonly achieved using a silver salt additive like silver acetate (AgOAc) or silver triflate (AgOTf). These silver salts act as halide scavengers, generating the more reactive cationic rhodium species.[1][2] Ensure that the silver salt is of high purity and handled under anhydrous conditions to prevent deactivation.
-
Sub-optimal Reaction Temperature: C-H activation is often the rate-limiting step and is highly temperature-dependent. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to catalyst decomposition and the formation of degradation byproducts. A systematic temperature screen is recommended to find the optimal balance for your specific substrate.
-
Inappropriate Solvent Choice: The choice of solvent is critical for solubility of the starting materials and for stabilizing the catalytic intermediates. Solvents like 1,2-dichloroethane (DCE) or tert-amyl alcohol are commonly used. If you observe poor solubility of your biphenyl-2-carboxylic acid derivative, consider exploring alternative solvent systems.
-
Presence of Inhibiting Functional Groups: Certain functional groups on the biphenyl-2-carboxylic acid can interfere with the catalytic cycle. For instance, strongly coordinating groups may bind to the rhodium center and inhibit catalysis. If your substrate contains such groups, a modification of the protecting group strategy may be necessary.
Issue 2: Formation of Significant Amounts of Side Products
Several side products can be formed in this reaction. Below, we detail the most common ones, their identification, and strategies for their suppression.
-
Identification: This byproduct arises from the simple decarboxylation of the starting material, biphenyl-2-carboxylic acid. It can be readily identified by GC-MS or LC-MS by comparison with an authentic sample of the corresponding biphenyl.
-
Mechanism of Formation: Decarboxylation can occur under thermal conditions, particularly at elevated temperatures, and can be promoted by the transition metal catalyst.[3][4] The carboxylic acid directing group, essential for the desired C-H activation, can be lost, leading to this non-productive pathway.
Caption: Formation of biphenyl via decarboxylation.
-
Troubleshooting:
-
Lower Reaction Temperature: Carefully screen lower reaction temperatures to find a point where the desired annulation proceeds efficiently while minimizing decarboxylation.
-
Optimize Catalyst Loading: While counterintuitive, in some cases, a higher catalyst loading can favor the desired reaction pathway over thermal decomposition. Experiment with catalyst loading to find the optimal concentration.
-
Choice of Base: The presence of a base can influence the rate of decarboxylation. If a base is used as an additive, consider screening different bases or omitting it if possible.
-
-
Identification: The homocoupling of two molecules of biphenyl-2-carboxylic acid can lead to the formation of a biphenyl dimer. This high-molecular-weight byproduct can often be observed by LC-MS.
-
Mechanism of Formation: Oxidative C-H/C-H coupling of two molecules of the starting material can occur, particularly if the desired reaction with paraformaldehyde is slow.[5]
Caption: Formation of biphenyl dimer via homocoupling.
-
Troubleshooting:
-
Control Stoichiometry: Ensure the correct stoichiometry of paraformaldehyde is used. An excess of the C1 source can help to favor the desired annulation over homocoupling.
-
Optimize Additives: The nature and amount of the oxidant and other additives can significantly impact the selectivity. For instance, the choice of silver salt can influence the propensity for homocoupling.[1] A screen of different silver salts (e.g., AgOAc, Ag2CO3, AgOTf) may be beneficial.
-
-
Identification: Intramolecular cyclization leading to fluorenone derivatives is a potential side reaction, especially with certain substitution patterns on the biphenyl backbone. These can be identified by their characteristic spectroscopic data (NMR, IR, and MS).
-
Mechanism of Formation: Under certain conditions, an alternative intramolecular C-H activation/C-C bond formation can occur, leading to a five-membered ring instead of the desired seven-membered oxepinone.
-
Troubleshooting:
-
Ligand Modification: While this reaction is often performed without an additional ligand, the introduction of a suitable ligand could potentially steer the reaction towards the desired product by modifying the geometry and electronics of the rhodium center.
-
Substrate Design: If fluorenone formation is a persistent issue, consider if modifications to the substrate's electronic or steric properties could disfavor this pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the silver salt in the reaction?
A1: The silver salt, typically AgOAc or another silver(I) salt, plays a crucial role as a halide abstractor.[1][2] The rhodium pre-catalyst, often a chloride dimer like [RhCp*Cl2]2, is relatively unreactive. The silver salt removes the chloride ligands from the rhodium center, generating a more electrophilic and catalytically active cationic Rh(III) species. This cationic species is more effective at coordinating to the carboxylic acid directing group and initiating the C-H activation step.
Caption: Activation of the rhodium pre-catalyst.
Q2: Can I use other one-carbon sources instead of paraformaldehyde?
A2: While paraformaldehyde is the most commonly used C1 source for this transformation due to its ease of handling and reactivity, other sources have been explored in related reactions. These could include formaldehyde, formalin, or other formaldehyde equivalents. However, the use of alternative C1 sources would likely require significant re-optimization of the reaction conditions, including solvent, temperature, and catalyst system.
Q3: My reaction is very sensitive to air and moisture. What precautions should I take?
A3: Rhodium-catalyzed C-H activation reactions are often sensitive to atmospheric oxygen and moisture. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be thoroughly dried before use. The use of Schlenk techniques or a glovebox is highly recommended for optimal results and reproducibility.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material. For a more quantitative analysis, taking aliquots from the reaction mixture at regular intervals and analyzing them by LC-MS or GC-MS can provide information on the formation of the desired product and any major side products. This data is invaluable for optimizing reaction time and identifying potential issues early on.
Experimental Protocols
Standard Protocol for this compound Synthesis
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add biphenyl-2-carboxylic acid (1.0 equiv.), [RhCp*Cl2]2 (2.5 mol%), and silver acetate (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add paraformaldehyde (2.0 equiv.) and anhydrous 1,2-dichloroethane (DCE) via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol for Byproduct Identification by LC-MS
-
Prepare a standard solution of your starting material (biphenyl-2-carboxylic acid) in a suitable solvent (e.g., acetonitrile).
-
At various time points during the reaction, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Filter the quenched aliquot through a syringe filter (0.22 µm) into an LC-MS vial.
-
Analyze the sample by LC-MS, monitoring for the mass of the starting material, the desired product, and potential side products such as the decarboxylated biphenyl and the homocoupled dimer.
Summary of Key Parameters and Potential Side Products
| Parameter | Recommended Range/Value | Potential Issues if Deviated | Associated Side Products |
| Catalyst Loading | 2-5 mol% [RhCp*Cl2]2 | Low loading: slow or incomplete reaction. High loading: increased cost, potential for side reactions. | Decarboxylation, Homocoupling |
| Oxidant | 2.0 equiv. AgOAc | Insufficient oxidant: incomplete catalyst turnover. Inappropriate oxidant: poor selectivity. | Homocoupling |
| C1 Source | 2.0 equiv. Paraformaldehyde | Insufficient C1 source: favors homocoupling. | Homocoupling |
| Temperature | 80-120 °C | Too low: slow reaction. Too high: catalyst decomposition, decarboxylation. | Decarboxylation |
| Solvent | Anhydrous DCE, t-Amyl alcohol | Poor solubility, catalyst deactivation. | - |
| Atmosphere | Inert (Ar or N2) | Catalyst deactivation by O2 or H2O. | - |
Mechanistic Considerations
The generally accepted mechanism for this transformation involves the following key steps:
-
Catalyst Activation: The [RhCp*Cl2]2 pre-catalyst is activated by the silver salt to form a cationic Rh(III) species.
-
Directed C-H Activation: The carboxylic acid group of the biphenyl-2-carboxylic acid coordinates to the rhodium center, directing the cleavage of the ortho C-H bond on the adjacent phenyl ring to form a rhodacycle intermediate.
-
Insertion of Formaldehyde: Paraformaldehyde depolymerizes to formaldehyde, which then inserts into the Rh-C bond.
-
Reductive Elimination: Intramolecular reductive elimination from the resulting intermediate forms the C-O bond of the oxepinone ring and regenerates the active Rh(III) catalyst.
Caption: Simplified catalytic cycle for this compound synthesis.
Understanding this mechanism is key to troubleshooting. For example, if the C-H activation step is slow, side reactions like decarboxylation may become more prevalent. If the insertion of formaldehyde is inefficient, homocoupling of the starting material may be observed.
References
-
Seoane, A., Casanova, N., Quiñones, N., Mascareñas, J. L., & Gulías, M. (2014). Straightforward Assembly of Benzoxepines by Means of a Rhodium(III)-Catalyzed C-H Functionalization of o-Vinylphenols. Journal of the American Chemical Society, 136(2), 760-763. [Link]
-
Zhang, X.-S., Zhang, Y.-F., Li, Z.-W., Luo, F.-X., & Shi, Z.-J. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C–H activation controlled by different directing groups. Angewandte Chemie International Edition, 54(18), 5478-5482. [Link]
-
de Lacerda, L. S., da Silva, E. N., & Ackermann, L. (2023). The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Chemical Society Reviews, 52(18), 6359-6378. [Link]
-
Jiang, B., Wu, S., Zeng, J., & Yang, X. (2018). Controllable Rh(III)-Catalyzed C–H Arylation and Dealcoholization: Access to Biphenyl-2-carbonitriles and Biphenyl-2-carbimidates. Organic Letters, 20(20), 6573–6577. [Link]
-
Ojima, I., Takeda, M., & Kogure, T. (1972). Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. Beilstein Journal of Organic Chemistry, 20(1), 118. [Link]
-
Li, X., & Wu, X.-F. (2021). Recent Advances in Rhodium-Catalyzed Electrochemical C-H Activation. Chinese Journal of Chemistry, 39(10), 2731-2745. [Link]
-
de Lacerda, L. S., da Silva, E. N., & Ackermann, L. (2023). The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Chemical Society Reviews, 52(18), 6359-6378. [Link]
-
Wikipedia. (2023, December 1). Decarboxylative cross-coupling. In Wikipedia. [Link]
-
Lu, Y., & Daugulis, O. (2016). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Organic Letters, 18(21), 5544–5547. [Link]
-
Chen, K.-H., Chiang, Y.-J., & Zhu, J.-L. (2018). Rhodium-catalyzed cyclization of acceptor-substituted biphenyl α-diazoketones: a study of the substitution effect on chemoselectivity. Organic & Biomolecular Chemistry, 16(37), 8353-8364. [Link]
-
Reiser, O. (2012). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Accounts of Chemical Research, 45(7), 1049–1060. [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Multiple roles of silver salts in palladium-catalyzed C–H activations. Accounts of Chemical Research, 48(4), 1053–1064. [Link]
-
Li, G., et al. (2018). Scientists Realize Ligand-enabled, Rhodium(II)-catalyzed Site-selective Aryl C–H Carboxylation with CO 2 Under Redox Neutral Conditions. Chinese Academy of Sciences. [Link]
-
Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Organic Process Research & Development, 15(4), 758–762. [Link]
-
Goossen, L. J. (n.d.). Carboxylic Acids in Catalysis. Ruhr-Universität Bochum. [Link]
-
Goossen, L. J., Rodriguez, N., & Linder, C. (2008). Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. Journal of the American Chemical Society, 130(46), 15248–15249. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Controllable Rh(III)-Catalyzed C-H Arylation and Dealcoholization: Access to Biphenyl-2-carbonitriles and Biphenyl-2-carbimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor [beilstein-journals.org]
optimization of reaction conditions for dibenzo[c,e]oxepin-5(7H)-one
Technical Support Center: Dibenzo[c,e]oxepin-5(7H)-one Synthesis
Welcome to the technical support guide for the synthesis and optimization of this compound. This molecule is a crucial scaffold in medicinal chemistry and materials science, making its efficient synthesis a priority for many research teams.[1][2] This guide is structured to address common challenges and frequently asked questions encountered during the pivotal intramolecular cyclization step, providing both theoretical grounding and actionable, field-tested advice to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent and direct laboratory-scale synthesis involves the intramolecular cyclization, specifically a lactonization, of a suitable precursor. The key starting material for this final step is 2'-hydroxymethyl-[1,1'-biphenyl]-2-carboxylic acid .[2] This precursor contains both the carboxylic acid and the primary alcohol functionalities in the correct positions, poised for cyclization to form the seven-membered lactone ring.
Q2: What is the fundamental principle behind the key lactonization reaction?
The reaction is an intramolecular esterification. The carboxylic acid group is activated, typically under acidic conditions or with a dehydrating agent, and is then attacked by the nucleophilic primary alcohol on the adjacent phenyl ring. The formation of the seven-membered ring is the thermodynamic driving force, although kinetic barriers must be overcome for the reaction to proceed efficiently.
Q3: Why is my reaction yield consistently low?
Low yields in this synthesis are often multifactorial. The most common culprits include:
-
Inefficient Dehydration: Incomplete removal of water can shift the reaction equilibrium back towards the starting material.
-
Intermolecular Side Reactions: At high concentrations, the precursor can react with itself to form linear polyesters or dimers instead of the desired intramolecular cyclization product.
-
Steric Hindrance: The biphenyl backbone is not planar and has restricted rotation. Achieving the correct conformation for the hydroxyl and carboxyl groups to react can be sterically demanding, leading to a high activation energy.
-
Substrate Purity: Impurities in the 2'-hydroxymethyl-[1,1'-biphenyl]-2-carboxylic acid starting material can interfere with the reaction.
Q4: What are the critical reaction parameters I need to control?
The three most critical parameters for optimizing the lactonization are:
-
Concentration: The reaction must be run under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
-
Catalyst/Reagent Choice: The method used to activate the carboxylic acid and promote dehydration is paramount. This can range from strong acids to specific coupling agents.
-
Temperature and Reaction Time: Sufficient thermal energy is needed to overcome the activation barrier, but excessive heat or prolonged reaction times can lead to decomposition or side product formation.
Troubleshooting Guide: Intramolecular Lactonization
This section provides a problem-oriented approach to troubleshoot and optimize the synthesis.
Problem 1: Low or No Product Formation with Incomplete Consumption of Starting Material
This is the most common issue, indicating that the reaction conditions are not suitable for overcoming the activation energy of the cyclization.
-
Potential Cause A: Insufficient Carboxylic Acid Activation
-
Scientific Rationale: The hydroxyl group of the alcohol is a relatively weak nucleophile. The carboxylic acid's carbonyl carbon must be made more electrophilic to facilitate the attack. Standard acid catalysis (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen, activating the carbon for nucleophilic attack.
-
Recommended Solutions:
-
Increase Catalyst Loading: If using a catalytic amount of acid, incrementally increase the loading (e.g., from 5 mol% to 10 mol%).
-
Switch to a Stronger Dehydrating System: Consider using a stoichiometric coupling agent that forms a highly activated intermediate. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) are highly effective.
-
Employ a Water Scavenger: For acid-catalyzed reactions, using a Dean-Stark apparatus with a refluxing, non-polar solvent like toluene is crucial to drive the equilibrium towards the product by physically removing water.
-
-
-
Potential Cause B: Unfavorable Reaction Kinetics (High Activation Energy)
-
Scientific Rationale: The formation of a seven-membered ring has a higher entropic penalty than five- or six-membered rings. The molecule must adopt a specific, higher-energy conformation for the reaction to occur.
-
Recommended Solutions:
-
Increase Reaction Temperature: Systematically increase the temperature. If refluxing in toluene (~110 °C), consider switching to a higher-boiling solvent like xylene (~140 °C). Monitor for decomposition via thin-layer chromatography (TLC).
-
Prolong Reaction Time: Run time-course experiments, taking aliquots every few hours to determine when the reaction plateaus. Some sterically hindered lactonizations can require 24-48 hours.
-
-
Experimental Workflow: Catalyst/Solvent Screening
Below is a general protocol for systematically optimizing reaction conditions.
-
Setup: In parallel reaction vials, add 2'-hydroxymethyl-[1,1'-biphenyl]-2-carboxylic acid (e.g., 0.1 mmol).
-
High Dilution: Add the chosen solvent (e.g., 10 mL, for a 0.01 M concentration) to each vial.
-
Add Reagents: Add the specific catalyst or coupling agent to each vial as detailed in the table below.
-
Reaction: Heat the reactions to the target temperature with vigorous stirring.
-
Monitoring: Monitor the reactions by TLC or LC-MS at set time points (e.g., 2, 6, 12, 24 hours).
-
Analysis: Quench the reactions, perform an extractive workup, and analyze the crude product yield and purity by ¹H NMR or HPLC.
Data Summary: Optimization Parameters
| Entry | Catalyst/Reagent (equiv.) | Solvent | Temp (°C) | Time (h) | Observed Yield (%) | Notes |
| 1 | p-TsOH (0.1) | Toluene | 110 (reflux) | 24 | 30-40% | Standard acid catalysis; significant starting material remains. Requires efficient water removal (Dean-Stark). |
| 2 | H₂SO₄ (conc., 0.1) | Toluene | 110 (reflux) | 12 | ~25% | Stronger acid, but risk of charring/decomposition. |
| 3 | DCC (1.1), DMAP (0.1) | DCM | 25 (rt) | 18 | 60-70% | Good yield at room temperature, but requires chromatographic removal of dicyclohexylurea (DCU) byproduct. |
| 4 | EDC (1.2), DMAP (0.1) | DCM | 25 (rt) | 18 | 65-75% | Similar to DCC, but the urea byproduct is water-soluble, simplifying purification.[3] |
| 5 | Yamaguchi Reagent (1.2) | Toluene | 80 | 12 | >85% | Excellent for sterically hindered lactonizations, though the reagent is more expensive. |
Yields are representative and will vary based on substrate purity and exact experimental execution.
Problem 2: Significant Byproduct Formation, Especially a White Precipitate or High Molecular Weight Smear on TLC
This issue points towards competing intermolecular reactions.
-
Potential Cause: Reaction Concentration is Too High
-
Scientific Rationale: The rate of a bimolecular reaction (intermolecular) is proportional to the square of the concentration (Rate ∝ [A]²), while the rate of a unimolecular reaction (intramolecular) is directly proportional to the concentration (Rate ∝ [A]). At high concentrations, the bimolecular pathway dominates, leading to dimers and polymers.
-
Recommended Solution:
-
Apply High-Dilution Principle: The standard solution is to decrease the concentration significantly. A concentration of 0.01 M to 0.005 M is a good starting point.
-
Syringe-Pump Addition: For a more controlled approach, dissolve the starting material and any stoichiometric reagents in a large volume of solvent and add it slowly via a syringe pump over several hours to a flask of refluxing solvent containing the catalyst. This maintains a pseudo-infinitesimal concentration of the substrate in the reaction flask at any given moment, strongly favoring the intramolecular pathway.
-
-
Visualization of the Optimization Workflow
The following diagram illustrates the decision-making process for troubleshooting the lactonization reaction.
Caption: Troubleshooting workflow for optimizing the lactonization reaction.
References
-
Chen, K., et al. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. Angewandte Chemie International Edition, 54(18), 5478-82. [Link]
-
ResearchGate. (n.d.). Rh‐catalyzed synthesis of dibenzo[c,e]oxepin‐5(7H)‐ones. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4445-34-5, Dibenz(c,e)oxepine-5(7H)-one. LookChem. Retrieved from [Link]
-
Abe, H., & Arai, M. (n.d.). PREPARATION OF 5H,7H-DIBENZ[c,e]OXEPIN-5-ONE DERIVATIVE THROUGH RECONSTRUCTION OF THE LACTONE RING. CORE. Retrieved from [Link]
Sources
Technical Support Center: Dibenzo[c,e]oxepin-5(7H)-one Purification
Welcome to the dedicated support center for the purification of dibenzo[c,e]oxepin-5(7H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The unique structural features of this seven-membered lactone present specific challenges that require a nuanced approach to achieve high purity. This document synthesizes established methodologies with field-proven insights to help you navigate these challenges effectively.
Understanding the Molecule: Key Purification Challenges
This compound (CAS: 4445-34-5) is a tricyclic lactone.[1] Its purification is often complicated by several factors inherent to its structure and common synthetic routes.
-
Lactone Ring Instability: The ester linkage in the seven-membered ring is susceptible to hydrolysis under both strong acidic and basic conditions. Aggressive pH adjustments during aqueous workups or chromatography can lead to ring-opening, forming the corresponding 2'-hydroxymethyl-biphenyl-2-carboxylic acid, a highly polar and often difficult-to-remove impurity.
-
Co-eluting Impurities: Depending on the synthetic route (e.g., Rh-catalyzed C-H activation, intramolecular cyclization), starting materials and byproducts may possess polarities very similar to the target compound, leading to poor separation via standard chromatographic methods.[2][3]
-
Low Polarity of the Product: The molecule is relatively non-polar. While this is advantageous for extraction from aqueous media, it can sometimes lead to solubility issues in common recrystallization solvents or require less polar mobile phases in chromatography where silica activity is highest.
-
Lack of a Strong Chromophore for Visualization: While UV active, visualization on TLC plates can sometimes be faint. Using stains is often necessary for accurately tracking the separation of non-UV active impurities.
Below is a general workflow for the purification of a crude reaction mixture containing this compound.
Caption: General Purification Workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during purification.
Issue 1: Low Purity (<95%) After Silica Gel Chromatography
Symptoms:
-
TLC analysis of the combined "pure" fractions shows a persistent impurity spot.
-
¹H NMR or HPLC analysis reveals one or more significant contaminants.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Co-eluting Impurity | The impurity has a polarity very close to your product. Solution: Fine-tune the mobile phase. Decrease the gradient slope or switch to an isocratic elution with a meticulously optimized solvent system. Hexane/Ethyl Acetate and Dichloromethane/Methanol are common starting points. Consider switching to a different solvent system with different selectivity, such as Toluene/Acetone. |
| Unreacted Starting Material | If the synthesis involves the cyclization of 2'-hydroxymethyl-biphenyl-2-carboxylic acid, this starting material is significantly more polar. However, it can streak on TLC and appear to co-elute. Solution: Before chromatography, perform a mild basic wash. Dissolve the crude product in a water-immiscible solvent (e.g., Ethyl Acetate) and wash with saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and extracted into the aqueous layer, simplifying the subsequent chromatography.[4] |
| Product Degradation on Silica | Silica gel is weakly acidic and can catalyze the hydrolysis of the lactone if the mobile phase contains protic solvents (like methanol) and is run slowly. Solution: 1. Deactivate the Silica: Add 0.5-1% triethylamine (NEt₃) or pyridine to your mobile phase to neutralize active sites. 2. Use Alumina: Consider using neutral or basic alumina as the stationary phase if acid-catalyzed degradation is suspected. 3. Run the column faster ("flash chromatography") to minimize contact time between the product and the stationary phase. |
| Column Overload | Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: As a rule of thumb, use a silica-to-crude material ratio of at least 50:1 (w/w) for challenging separations. For very similar impurities, a ratio of 100:1 or higher may be necessary. |
Issue 2: Significant Product Loss During Aqueous Workup
Symptoms:
-
The mass of the crude product recovered after extraction is substantially lower than theoretically expected.
-
TLC of the aqueous layer shows the presence of your product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Lactone Ring Hydrolysis | Washing with strong base (e.g., NaOH, KOH) or strong acid (e.g., >1M HCl) has opened the lactone ring. The resulting carboxylate salt is water-soluble. Solution: Always use mild reagents for pH adjustment. Use saturated sodium bicarbonate (NaHCO₃) for basic washes and saturated ammonium chloride (NH₄Cl) or dilute (0.1M) HCl for acidic washes. Ensure the contact time is minimal and avoid vigorous stirring that can create difficult-to-break emulsions. |
| Emulsion Formation | An emulsion has formed at the interface of the organic and aqueous layers, trapping the product. Solution: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. Gentle swirling instead of vigorous shaking can also prevent their formation. If an emulsion persists, filtering the entire mixture through a pad of Celite® can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the purification of this compound?
A1: A combination of Thin Layer Chromatography (TLC) for real-time monitoring and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment is ideal.
-
TLC: Use silica gel 60 F₂₅₄ plates. A mobile phase of 7:3 Hexane:Ethyl Acetate is a good starting point. The product is less polar than its hydrolyzed precursor.[4] Visualize under UV light (254 nm) and then stain with potassium permanganate (KMnO₄) to see non-UV active impurities.
-
HPLC: A reverse-phase (RP) HPLC method is highly effective for final purity analysis.[5][6] A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) is a standard choice.[5]
Q2: My product appears pure by ¹H NMR but fails purity analysis by HPLC. Why?
A2: This is a common issue. Your impurity may be an isomer or a structurally similar byproduct that has a very similar NMR spectrum but separates under HPLC conditions. It is also possible that the impurity has no protons (e.g., a fully substituted aromatic byproduct) or its signals are buried under your product's signals. HPLC provides a more accurate assessment of purity by separating components based on their partitioning between the stationary and mobile phases.
Q3: What is a reliable protocol for recrystallizing this compound?
A3: Recrystallization is an excellent final purification step. The key is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In parallel on a small scale, test solvents like isopropanol, ethanol, ethyl acetate/hexane, or toluene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals have formed at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Q4: How can I be certain of the identity and purity of my final product?
A4: No single technique is sufficient. A combination of methods is required for full characterization, as many commercial suppliers do not provide detailed analytical data for this compound.[7]
-
Identity: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and exact mass.
-
Purity: HPLC with a diode array detector (DAD) or mass spectrometer (MS) is the gold standard for quantitative purity assessment (>98% is typically desired). Melting point analysis can also be a good indicator of purity; a sharp melting range suggests a pure compound.
Below is a troubleshooting decision tree for a common purification problem.
Caption: Troubleshooting Logic for Post-Chromatography Impurities.
References
- BenchChem. (2025). Troubleshooting side reactions in the lactonization of 2-hydroxycyclohexaneacetic acid.
- Yao Xue Xue Bao. (2016).
-
Zhang, X. S., et al. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. Angewandte Chemie International Edition, 54(18), 5478-82. [Link]
-
Rafiee, F., & Hasani, S. Rh‐catalyzed synthesis of dibenzo[c,e]oxepin‐5(7H)‐ones. ResearchGate. [Link]
- SIELC Technologies. (2018). Dibenz[c,e]oxepin-5,7-dione.
-
Abe, H., et al. PREPARATION OF 5H,7H-DIBENZ[c,e]OXEPIN-5-ONE DERIVATIVE THROUGH RECONSTRUCTION OF THE LACTONE RING. CORE. [Link]
- LookChem. Cas 4445-34-5, Dibenz(c,e)oxepine-5(7H)-one.
-
Ellis, M. (2024). Purification and Isolation of α-Chloro-β-Lactone Precursor Molecules. Bridgewater College Digital Commons. [Link]
-
Sokol, K. R., et al. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(23), 4187-4202. [Link]
- Sigma-Aldrich. DIBENZ(C,E)OXEPIN-5(7H)-ONE AldrichCPR.
-
Molecules. (2022). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. [Link]
- BLDpharm. 4445-34-5|this compound.
- ACE HPLC. HPLC Troubleshooting Guide.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- TCI-SEJINCI. Dibenzo[c,e]oxepine-5(7H)-thione.
-
CHROMacademy. Troubleshooting. [Link]
- Okayama University Institutional Repository. Preparation of 5H,7H-dibenz[c,e]oxepin-5-one derivative through reconstruction of the lactone ring.
- BLDpharm. 6050-13-1|Dibenzo[c,e]oxepine-5,7-dione.
-
Journal of Medicinal Chemistry. (2013). Metabolically Stable Dibenzo[b,e]oxepin-11(6H)-ones as Highly Selective p38 MAP Kinase Inhibitors. [Link]
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- 2. Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dibenz[c,e]oxepin-5,7-dione | SIELC Technologies [sielc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DIBENZ(C,E)OXEPIN-5(7H)-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
dibenzo[c,e]oxepin-5(7H)-one stability under different pH and temperatures
Welcome to the technical support center for dibenzo[c,e]oxepin-5(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. As a lactone-containing tricyclic structure, this compound presents specific stability challenges that require careful experimental design and interpretation. This document will address common issues and questions in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you might encounter during your stability studies of this compound.
Question 1: I'm observing rapid and complete degradation of my compound in my initial acidic and basic hydrolysis forced degradation studies. How can I obtain meaningful kinetic data?
Answer:
This is a common issue when dealing with compounds containing lactone moieties, which are susceptible to hydrolysis.[1][2] The seven-membered ring in this compound may also contribute to ring strain, potentially accelerating hydrolysis. If you are observing degradation that is too fast to monitor, your stress conditions are likely too harsh.
Causality: The initial conditions often recommended for forced degradation, such as 0.1 M HCl or 0.1 M NaOH at elevated temperatures (e.g., 60-80°C), can cause nearly instantaneous hydrolysis of sensitive functional groups like lactones.[3] The goal of a forced degradation study is to achieve 5-20% degradation to accurately identify degradation products and establish a degradation pathway, not to completely destroy the molecule.[4]
Revised Experimental Protocol:
To slow down the degradation to a measurable rate, consider the following tiered approach:
-
Reduce Temperature: Begin by performing the hydrolysis at room temperature, and if that is still too fast, move to refrigerated conditions (2-8°C).
-
Lower Acid/Base Concentration: If temperature reduction is insufficient, decrease the molarity of your acid and base solutions. You can titrate down from 0.1 M to 0.01 M, 0.001 M, or even buffered solutions with a specific pH (e.g., pH 2, 5, 8, 10).
-
Time Point Optimization: Adjust your sampling frequency. For rapid reactions, you may need to take samples at very short intervals (e.g., 0, 5, 15, 30, 60 minutes).
Workflow for Optimizing Hydrolytic Stress Conditions:
Caption: Troubleshooting workflow for rapid degradation.
Question 2: My mass balance in the stability study is below 90%. Where could the remaining percentage of the active pharmaceutical ingredient (API) be going?
Answer:
A poor mass balance is a critical issue that undermines the validity of a stability-indicating method.[1] It suggests that not all degradation products are being detected or that the API or its degradants are not being properly quantified.
Potential Causes and Solutions:
-
Co-elution of Degradants: A primary degradation product might be co-eluting with the parent peak.
-
Solution: Your analytical method must be "stability-indicating." This needs to be confirmed through peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS).[3] If peak purity fails, you must redevelop your chromatographic method to resolve all peaks.
-
-
Non-Chromophoric Degradants: The hydrolysis of the lactone ring in this compound will lead to the formation of a carboxylic acid and a benzylic alcohol (2'-hydroxymethyl-[1,1'-biphenyl]-2-carboxylic acid). While this product should be UV-active, further degradation could potentially lead to smaller, non-chromophoric fragments.
-
Solution: Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. A mass spectrometer is also invaluable for identifying all species.
-
-
Adsorption to Container Surfaces: Highly reactive degradation products or the API itself might adsorb to the walls of your sample vials (glass or plastic).
-
Solution: Test different types of vials (e.g., silanized glass) to minimize adsorption. Also, ensure your sample diluent is appropriate to keep all components fully solubilized.
-
-
Volatile Degradants: While less likely for the primary hydrolytic degradant, other stress conditions (e.g., high heat) could potentially lead to volatile products that are lost during sample handling.
-
Solution: Minimize sample exposure to the atmosphere and use sealed vials. If volatile compounds are suspected, headspace GC-MS analysis may be necessary.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected primary degradation pathway for this compound under hydrolytic conditions?
Answer:
Given its structure as a lactone (a cyclic ester), the primary and most anticipated degradation pathway under both acidic and basic conditions is hydrolysis of the ester bond.[2] This will result in the opening of the seven-membered oxepin ring.
-
Under Basic Conditions (Base-Catalyzed Hydrolysis): The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactone. This is typically a faster and irreversible process, leading to the formation of the corresponding carboxylate salt.
-
Under Acidic Conditions (Acid-Catalyzed Hydrolysis): The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This is a reversible equilibrium.[5]
The resulting degradation product in both cases, after workup, is 2'-hydroxymethyl-[1,1'-biphenyl]-2-carboxylic acid.
Predicted Hydrolytic Degradation Pathway:
Caption: Primary hydrolytic degradation of the title compound.
FAQ 2: What are the recommended starting conditions for a forced degradation study on this molecule according to ICH guidelines?
Answer:
Forced degradation (or stress testing) is a crucial part of drug development as mandated by the International Council for Harmonisation (ICH) guidelines.[6][7] The goal is to understand the intrinsic stability of the drug substance.[7] For a molecule like this compound, a comprehensive study should include the following conditions:
| Stress Condition | Recommended Starting Conditions | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl at Room Temperature | Lactones are sensitive to acid. Start at RT and adjust temperature or acid concentration as needed to achieve 5-20% degradation.[3] |
| Base Hydrolysis | 0.01 M NaOH at Room Temperature | Base-catalyzed hydrolysis is typically much faster than acid-catalyzed. Use a lower concentration of base to control the reaction rate. |
| Oxidative | 3% H₂O₂ at Room Temperature | Investigates susceptibility to oxidation. The benzylic position and aromatic rings could be potential sites of oxidation, though less likely than hydrolysis. |
| Thermal (Dry Heat) | 80°C | Evaluates solid-state thermal stability. Monitor for degradation and any physical changes (e.g., melting, color change).[1] |
| Photostability | ICH Q1B conditions (exposure to a combination of visible and UV light) | Assesses if the compound is light-sensitive. The aromatic system suggests potential photosensitivity.[8] |
Table 1: Recommended Starting Conditions for Forced Degradation Studies.
FAQ 3: How does temperature likely affect the stability of this compound in aqueous solutions?
Answer:
Temperature will have a significant impact on the rate of hydrolysis. According to the Arrhenius equation, the rate of a chemical reaction increases with temperature. For the hydrolysis of this compound, you can expect an exponential increase in the degradation rate as you increase the temperature.
Illustrative Data:
The following table presents hypothetical degradation data to illustrate the combined effect of pH and temperature. The values represent the percentage of this compound remaining after 24 hours under various conditions.
| Temperature | pH 2.0 (0.01 M HCl) | pH 7.0 (Buffer) | pH 10.0 (Buffer) |
| 4°C | 98.5% | >99.9% | 95.2% |
| 25°C (RT) | 85.1% | 99.8% | 60.7% |
| 40°C | 55.4% | 98.5% | 15.3% |
| 60°C | 10.2% | 95.1% | <1.0% |
Table 2: Illustrative Stability Data (% Remaining after 24h).
As the data shows, the compound is most stable under neutral to slightly acidic conditions and at lower temperatures. Stability decreases significantly in alkaline conditions and at elevated temperatures, which is characteristic of lactone hydrolysis.
References
-
ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Slideshare. (2012). Ich guidelines for stability studies 1. Retrieved from [Link]
-
ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
A Tarnoski. (n.d.). A practical guide to forced degradation and stability studies for drug substances. LGC. Retrieved from [Link]
-
SIELC Technologies. (2018). Dibenz[c,e]oxepin-5,7-dione. Retrieved from [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
Alsante, K. M., et al. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Retrieved from [Link]
-
Neogi, S., et al. (2024). Ambient Cationic Ring-opening Polymerization of Dibenzo[c,e]oxepine-5(7H)-thione (DOT): Thermal and Nucleophile-initiated Depolymerization. ChemRxiv. Retrieved from [Link]
-
MicroSolv. (n.d.). Forced Degradation of Atorvastatin by LCMS. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4445-34-5,Dibenz(c,e)oxepine-5(7H)-one. Retrieved from [Link]
-
PubMed. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. Retrieved from [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. onyxipca.com [onyxipca.com]
- 4. Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atorvastatin Forced Degradation by LCMS - AppNote [mtc-usa.com]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
preventing degradation of dibenzo[c,e]oxepin-5(7H)-one during storage
Welcome to the dedicated support center for dibenzo[c,e]oxepin-5(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. As a specialized lactone, its unique structure presents specific stability challenges that require careful consideration. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent degradation and ensure the reliability of your experimental outcomes.
I. Understanding the Stability of this compound: A Structural Perspective
This compound is a seven-membered lactone (a cyclic ester) fused to a biphenyl system. This structure contains several key functional groups that are susceptible to degradation under common laboratory conditions:
-
Lactone Ring: The ester linkage within the seven-membered ring is prone to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Benzylic Ether-like Moiety: The C-O bond within the oxepine ring has benzylic character, making it a potential site for oxidative cleavage.
-
Aromatic Rings: The extensive aromatic system can absorb UV light, leading to photodegradation.
Understanding these potential degradation pathways is the first step in implementing effective storage and handling strategies.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the storage and stability of this compound.
Q1: What are the primary signs of degradation for this compound?
A1: Degradation can manifest as a change in physical appearance (e.g., discoloration of a solid, cloudiness in a solution), a decrease in purity as determined by analytical methods like HPLC, or the appearance of new peaks in your chromatogram. The primary degradation product is often the corresponding hydroxy acid, resulting from hydrolysis of the lactone ring.
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at 2-8°C . Storing at refrigerated temperatures minimizes the rate of potential hydrolytic and thermal degradation. Avoid storing at room temperature for extended periods.
Q3: My compound is stored as a solid. Do I still need to be concerned about humidity?
A3: Yes. Even in the solid state, moisture can be adsorbed onto the surface of the crystals, which can initiate hydrolysis, particularly if the compound has any acidic or basic impurities.[1][2] It is crucial to store the solid compound in a tightly sealed container with a desiccant, especially in humid environments.
Q4: How sensitive is this compound to light?
A4: The aromatic nature of this compound makes it susceptible to photodegradation.[3] Exposure to UV or even strong visible light can lead to the formation of degradation products. Always store the compound in amber or opaque containers to protect it from light.
Q5: I need to prepare a stock solution. What solvent should I use and how should I store it?
A5: For stock solutions, use a high-purity, anhydrous aprotic solvent such as acetonitrile or THF. Avoid protic solvents like methanol or ethanol for long-term storage as they can participate in transesterification or hydrolysis. Prepare solutions fresh when possible. If storage is necessary, store in a tightly sealed vial with a PTFE-lined cap at -20°C or below, and blanket the solution with an inert gas like argon or nitrogen before sealing.
III. Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a structured approach to troubleshooting common degradation issues.
Issue 1: Loss of Purity Over Time in Solid-State Storage
-
Symptom: HPLC analysis shows a decrease in the main peak area and the emergence of a more polar peak, consistent with the hydrolyzed product.
-
Potential Cause:
-
Hydrolysis due to moisture: The container may not be airtight, or a desiccant was not used.[1]
-
Thermal degradation: The compound was stored at an elevated temperature.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound is stored at 2-8°C in a desiccator or a tightly sealed container with a desiccant.
-
Repackage if Necessary: If the original container seal is compromised, transfer the compound to a new, dry, amber glass vial. Purge with an inert gas before sealing.
-
Analytical Confirmation: To confirm hydrolysis, the primary degradation product can be characterized by LC-MS. The hydrolyzed product will have a molecular weight corresponding to the addition of one molecule of water (M+18).
-
Issue 2: Rapid Degradation in Solution
-
Symptom: A freshly prepared solution of this compound shows significant degradation within hours or days.
-
Potential Cause:
-
Troubleshooting Steps:
-
Solvent Quality: Use only high-purity, anhydrous solvents from a freshly opened bottle or that have been properly dried.
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried. If necessary, rinse with a non-protic solvent and dry under a stream of inert gas.
-
pH Control: If the experimental conditions permit, ensure the solution is not acidic or basic.
-
Light Protection: Prepare and store the solution in amber vials or wrap clear vials in aluminum foil.[3]
-
Issue 3: Inconsistent Results in Biological Assays
-
Symptom: Variability in experimental results when using different batches or ages of this compound stock solutions.
-
Potential Cause:
-
Degradation of the stock solution: The compound may be degrading under the storage conditions of the stock solution.
-
Incompatibility with assay buffer: The pH or components of the biological buffer may be causing rapid degradation. Lactones are particularly susceptible to hydrolysis under alkaline conditions.[7][8]
-
-
Troubleshooting Steps:
-
Purity Check: Always check the purity of the stock solution by HPLC before use.
-
Fresh Solutions: Prepare fresh dilutions from a solid sample for each experiment whenever possible.
-
Buffer Stability Study: Perform a preliminary experiment to assess the stability of this compound in your assay buffer over the time course of your experiment. Analyze samples by HPLC at different time points.
-
pH Optimization: If degradation is observed, consider if the pH of the buffer can be adjusted to a more neutral or slightly acidic range (pH 4-6) where lactones are generally more stable.[9]
-
IV. Key Degradation Pathways
Understanding the chemical mechanisms of degradation is crucial for prevention.
Hydrolysis (Acid and Base-Catalyzed)
Hydrolysis is the most common degradation pathway for lactones.[10][11] The seven-membered ring of this compound can be cleaved by water to form the corresponding hydroxy-carboxylic acid. This reaction is significantly accelerated by the presence of acids or bases.[4][6][12]
-
Base-Catalyzed Hydrolysis (Saponification): This process is typically rapid and irreversible.[5][13] The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the opening of the lactone ring.
-
Acid-Catalyzed Hydrolysis: This is a reversible process.[4][12] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Caption: Hydrolysis pathways of this compound.
Oxidation
The benzylic ether-like linkage in the oxepine ring is a potential site for oxidation.[14][15] Oxidizing agents, or autoxidation in the presence of oxygen and light, can lead to cleavage of this bond, potentially forming various degradation products.
Caption: Photodegradation of this compound.
V. Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedures
-
Receiving the Compound: Upon receipt, inspect the container for any damage. Note the date of receipt on the label.
-
Solid Storage:
-
Store the compound in its original amber glass vial at 2-8°C.
-
Place the vial inside a secondary container with a desiccant.
-
For long-term storage, consider flushing the vial with an inert gas (argon or nitrogen) before sealing.
-
-
Solution Preparation:
-
Use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, THF).
-
Prepare solutions in amber glassware or wrap clear glassware with aluminum foil.
-
If possible, prepare solutions fresh for each experiment.
-
-
Solution Storage:
-
Store stock solutions at -20°C or below.
-
Use vials with PTFE-lined screw caps to ensure an airtight seal.
-
Blanket the solution with an inert gas before sealing for storage.
-
Protocol 2: Forced Degradation Study Workflow
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method. [16][17]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set up stress conditions in separate amber vials:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Incubate a vial of the stock solution and a vial of the solid compound at 60°C.
-
Photostability: Expose the stock solution to light conditions as specified in ICH guideline Q1B.
-
-
Time Points: Withdraw aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For the acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify degradation products. [18][19][20] Data Interpretation:
-
Mass Balance: The sum of the assay value of the parent compound and the impurities should remain constant throughout the study. [17]* Peak Purity: Assess the peak purity of the parent compound to ensure no co-eluting degradants. [16]* Identify Degradants: Use MS data to propose structures for the major degradation products.
By following these guidelines, you can ensure the integrity of your this compound and the reliability of your research data.
VI. Summary of Recommended Storage Conditions
| Condition | Solid State | Solution |
| Temperature | 2-8°C | ≤ -20°C |
| Light | Protect from light (amber/opaque vial) | Protect from light (amber vial/foil) |
| Humidity/Moisture | Store with desiccant in a tightly sealed container | Use anhydrous solvents |
| Atmosphere | Store under inert gas (Ar/N₂) for long-term | Blanket with inert gas (Ar/N₂) before sealing |
VII. References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Gómez-Bombarelli, R., Gonzalez-Lafont, À., & Lluch, J. M. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Organic Chemistry, 78(15), 7468–7477.
-
Chemistry For Everyone. (2025, July 24). How Does Lactone Hydrolysis Work? [Video]. YouTube. [Link]
-
J&K Scientific LLC. (2025, February 8). Ester Hydrolysis. Retrieved from [Link]
-
Gómez-Bombarelli, R., Gonzalez-Lafont, À., & Lluch, J. M. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(12), 6140–6150.
-
Gómez-Bombarelli, R., Gonzalez-Lafont, À., & Lluch, J. M. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of Organic Chemistry, 78(15), 7468–7477.
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Gómez-Bombarelli, R., Gonzalez-Lafont, À., & Lluch, J. M. (2013). Mechanisms of lactone hydrolysis in acidic conditions. The Journal of Organic Chemistry, 78(12), 6140–6150.
-
Organic Chemistry. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.
-
PharmDev. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.
-
Kelly, D. P., Pinhey, J. T., & Rigby, R. D. G. (1969). Photochemical rearrangement of aromatic ethers. Australian Journal of Chemistry, 22(5), 977-987.
-
Dodds, H. M., & Houghten, R. A. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry, 297(1), 15–24.
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Wang, D. (2025, July 4). UV Protection and Packaging: How Glass Colors Safeguard Light-Sensitive Products. Retrieved from [Link]
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PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester. Retrieved from [Link]
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Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Ozonolysis. Retrieved from [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]
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Borchardt, S. A., Allain, E. J., Michels, J. J., Stearns, G. W., Kelly, R. F., & McCoy, W. F. (2000). Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection. Journal of Chromatography A, 898(2), 153–165.
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Havlík, M., Socha, O., & Kučera, F. (2015). Catalytic degradation of N-acyl-homoserine lactone using a copper complex of a TACN derivative: implications for quorum sensing interference. Dalton Transactions, 44(36), 15836–15845.
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Eurovetrocap. (2025, September 2). Functional barrier: packaging for light-sensitive products. Retrieved from [Link]
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ResearchGate. (n.d.). Light-protective packaging materials for foods and beverages. Retrieved from [Link]
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Pipeline Packaging. (2020, December 1). Packaging for UV Protection: Bottle Solutions for Light Sensitive Products. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]
-
Shaw, P. D., Ping, G., Daly, S. L., Cha, C., Cronan, J. E., Rinehart, K. L., & Farrand, S. K. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036–6041.
-
MicroSolv. (n.d.). Forced Degradation of Atorvastatin by LCMS. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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Chen, J., Wang, Y., Zhang, A., & Yu, G. (2008). Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane. Chemosphere, 70(5), 815–821.
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Li, Y., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 963-969.
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Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. Retrieved from [Link]
-
ResearchGate. (2021, February 2). Thermal decomposition of esters. Retrieved from [Link]
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Sarkar, M., & Guttman, M. (2006). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. Journal of Pharmaceutical Sciences, 95(11), 2458–2468.
-
Craft, B. D., Kosińska-Cagnazzo, A., & Nagy, K. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 150, 331–337.
-
de Oliveira, G. G., & Ferraz, H. G. (2013). Effect of storage conditions on the stability of β-lapachone in solid state and in solution. Journal of Pharmacy and Pharmacology, 65(8), 1164–1174.
-
Li, Y., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 963-969.
-
Semantic Scholar. (n.d.). Effect of moisture on solid state stability. Retrieved from [Link]
-
ROSA P. (n.d.). Thermal Decomposition of Cyanate Ester Resins. Retrieved from [Link]
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Vajglová, Z., et al. (n.d.). Photochemical degradation of polybrominated diphenyl ethers in micro photo-reactor. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2023, September 1). Effect of moisture on solid state stability. Retrieved from [Link]
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European Medicines Agency. (n.d.). Guideline on declaration of storage conditions. Retrieved from [Link]
-
National Institutes of Health. (2019, April 3). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Retrieved from [Link]
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- 16. onyxipca.com [onyxipca.com]
- 17. pharmatutor.org [pharmatutor.org]
- 18. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Atorvastatin Forced Degradation by LCMS - AppNote [mtc-usa.com]
- 20. ijmr.net.in [ijmr.net.in]
Technical Support Center: Dibenzo[c,e]oxepin-5(7H)-one NMR Analysis
Welcome to the technical support center for the analysis of dibenzo[c,e]oxepin-5(7H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a Senior Application Scientist, I've compiled this resource to address common challenges in NMR peak assignment and to provide a logical framework for troubleshooting unexpected spectral results. Our focus here is not just on providing a list of steps, but on explaining the underlying chemical principles that govern the spectroscopic behavior of this unique seven-membered lactone.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
-
Aromatic Protons (1H NMR): Eight protons in the aromatic region, likely appearing as complex multiplets between 7.0 and 8.2 ppm. The protons ortho to the ester carbonyl (H4 and H8) and the biphenyl linkage will be the most deshielded.
-
Methylene Protons (1H NMR): A key feature of this molecule is the methylene group at the 7-position. Due to the conformational rigidity and chirality of the seven-membered ring, these two protons (H7a and H7b) are diastereotopic. This means they are in chemically non-equivalent environments and will appear as two distinct signals, likely as a pair of doublets (an AX or AB spin system) around 5.0-5.5 ppm, each integrating to one proton.
-
Carbonyl Carbon (13C NMR): The lactone carbonyl carbon (C5) is expected to have a chemical shift in the range of 165-175 ppm.
-
Aromatic Carbons (13C NMR): Twelve aromatic carbons will appear in the range of 120-145 ppm.
-
Methylene Carbon (13C NMR): The methylene carbon (C7) is expected around 65-75 ppm.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Notes |
| 1, 11 | ~7.3-7.5 | ~128-132 | Aromatic CH |
| 2, 10 | ~7.5-7.7 | ~129-133 | Aromatic CH |
| 3, 9 | ~7.4-7.6 | ~125-129 | Aromatic CH |
| 4, 8 | ~7.9-8.2 | ~130-135 | Aromatic CH, ortho to carbonyl |
| 4a, 7a | - | ~135-145 | Quaternary aromatic carbons |
| 5 | - | ~165-175 | Lactone carbonyl |
| 7 | ~5.2 (d), ~5.4 (d) | ~65-75 | Diastereotopic methylene protons |
| 11a, 11b | - | ~138-148 | Quaternary aromatic carbons |
Note: These are estimated values. Actual shifts can vary depending on the solvent and concentration.
Troubleshooting Guide
Problem 1: My aromatic region is a complex, unresolved multiplet. How can I assign the peaks?
This is a common issue with polycyclic aromatic compounds. Here’s a systematic approach to deconvolute the signals:
Workflow for Aromatic Peak Assignment
Caption: Workflow for assigning aromatic protons.
-
Step 1: 1H-1H COSY (Correlation Spectroscopy): This is the first and most crucial step. It will reveal which aromatic protons are coupled to each other, allowing you to trace the connectivity within each benzene ring. You should be able to identify two independent four-proton spin systems. For more information on COSY, see the San Diego State University NMR Facility guide[1].
-
Step 2: HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is invaluable for assigning quaternary carbons and for confirming assignments made from COSY. For instance, the protons at positions 4 and 8 should show a correlation to the carbonyl carbon (C5). For a deeper understanding of HMBC, refer to resources from Chemistry LibreTexts[2].
-
Step 3: NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are directly bonded. In a rigid molecule like this, a NOESY can show correlations between protons on the two different phenyl rings that are in close proximity, helping to confirm the overall structure.
Problem 2: I'm seeing unexpected peaks in my spectrum. What could they be?
Unexpected peaks are often due to starting materials, byproducts, or degradation products. Here are some common possibilities for syntheses of this compound:
-
Unreacted Starting Material: Depending on the synthetic route, common starting materials include diphenic acid or its derivatives.
-
Hydrolysis Product: Lactones can hydrolyze to the corresponding hydroxy acid, especially if there is residual acid or water in the NMR solvent. The product of hydrolysis would be 2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid.
-
Solvent Impurities: Always check for common solvent impurities. A useful reference for this is the publication by Gottlieb, H. E., et al. in The Journal of Organic Chemistry[3].
Table 2: NMR Data for Potential Impurities
| Compound | Key 1H NMR Signals (ppm) | Key 13C NMR Signals (ppm) | Reference |
| Diphenic Acid | 7.3-8.2 (m, 8H), ~12.5 (br s, 2H, COOH) | 127-142 (aromatic), ~168 (COOH) | [4] |
| 2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid | ~4.5 (s, 2H, CH2OH), 7.2-8.0 (m, 8H), ~10.5 (br s, 1H, COOH) | ~62 (CH2OH), 125-145 (aromatic), ~170 (COOH) | [3] |
| Diphenic Anhydride | 7.5-8.3 (m, 8H) | 125-140 (aromatic), ~162 (anhydride C=O) | [5][6] |
Problem 3: The peaks for my methylene (H7) protons are broad or not well-resolved.
The appearance of the diastereotopic methylene protons at position 7 is highly sensitive to the molecule's conformation and the experimental conditions.
Workflow for Troubleshooting Methylene Peak Broadening
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0256501) [hmdb.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. Diphenic acid(482-05-3) 1H NMR spectrum [chemicalbook.com]
- 5. Diphenic anhydride | C14H8O3 | CID 72794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dibenz[c,e]oxepin-5,7-dione | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis and Purification of Dibenzo[c,e]oxepin-5(7H)-one
Welcome to the technical support center for the synthesis of dibenzo[c,e]oxepin-5(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. By understanding the root causes of impurity formation, you can optimize your experimental protocols for higher yield and purity.
Introduction to Synthetic Strategies
This compound is a key structural motif in various biologically active molecules. Its synthesis is primarily achieved through several key methodologies, each with its own set of potential challenges. The most common synthetic routes include:
-
Intramolecular Lactonization of 2'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid: A direct and often high-yielding approach.
-
Ullmann Condensation/Etherification: A classic method for forming the biaryl ether linkage.
-
Rhodium-Catalyzed C-H Activation/Annulation: A modern and efficient method for constructing the dibenzo[c,e]oxepinone core.
This guide will dissect the common impurities associated with each of these synthetic pathways and provide detailed troubleshooting and purification protocols.
Troubleshooting Common Impurities
Category 1: Impurities from Intramolecular Lactonization
The intramolecular cyclization of 2'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid is a crucial step. However, incomplete reactions or side reactions can lead to specific impurities.
Root Cause: Incomplete lactonization is often due to insufficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions. The equilibrium between the open-chain hydroxy acid and the lactone might not favor the product under the chosen conditions.[1]
Troubleshooting Steps:
-
Choice of Dehydrating Agent: Stronger dehydrating agents or lactonization promoters can be employed. While simple acid catalysis (e.g., H₂SO₄, TsOH) can work, coupling reagents like dicyclohexylcarbodiimide (DCC) or Yamaguchi esterification conditions can be more effective, especially for sterically hindered substrates.
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently and for an adequate duration to drive the equilibrium towards the lactone. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Solvent Choice: The use of a non-polar solvent from which the product may precipitate upon formation can help to drive the reaction to completion. A Dean-Stark apparatus can be used to remove water azeotropically.
Root Cause: The formation of intermolecular esters (dimers or oligomers) is a common side reaction, especially at higher concentrations. Instead of an intramolecular reaction, the carboxylic acid of one molecule reacts with the hydroxyl group of another.
Troubleshooting & Prevention:
-
High Dilution Conditions: The key to minimizing intermolecular reactions is to perform the lactonization under high dilution. This favors the intramolecular cyclization by reducing the probability of two substrate molecules encountering each other.
-
Slow Addition: A syringe pump can be used to add the substrate slowly to the reaction mixture, maintaining a low instantaneous concentration.
Purification Protocol: Removal of Polymeric Byproducts
| Method | Description |
| Column Chromatography | Polymeric byproducts are typically much less polar than the starting material and often have different polarity compared to the desired lactone. A carefully chosen solvent system for silica gel chromatography can effectively separate these impurities. |
| Recrystallization | If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method for removing both the more polar starting material and the less polar dimeric/oligomeric impurities. |
Category 2: Impurities from Ullmann Condensation
The Ullmann condensation is a powerful tool for forming the C-O bond in the dibenzo[c,e]oxepinone precursor. However, it is notorious for requiring harsh conditions and can lead to several byproducts.
Root Cause: Homocoupling of the aryl halide starting material is a classic side reaction in Ullmann condensations, leading to the formation of symmetrical biaryls.[2][3] This is particularly prevalent with more reactive aryl iodides.
Troubleshooting & Prevention:
-
Ligand Selection: The use of appropriate ligands can promote the desired heterocoupling over homocoupling. Common ligands for Ullmann ether synthesis include 1,10-phenanthroline and various amino acids.
-
Copper Source and Stoichiometry: The choice of copper catalyst (e.g., CuI, Cu₂O, or copper nanoparticles) and its stoichiometry can significantly impact the reaction outcome. Often, using a slight excess of the phenol component relative to the aryl halide can favor the desired reaction.
-
Temperature Control: While Ullmann reactions often require high temperatures, excessive heat can promote homocoupling. Careful optimization of the reaction temperature is crucial.
Root Cause: Incomplete conversion is common in Ullmann reactions. The physical properties of the starting materials can be similar to the product, making separation challenging.
Purification Protocol: Separation of Starting Materials and Product
| Analytical Technique | Description |
| Acid-Base Extraction | If one of the starting materials is a phenol, it can be removed by washing the organic layer with an aqueous base (e.g., NaOH solution). The deprotonated phenoxide will be soluble in the aqueous layer. The desired product, being a neutral lactone, will remain in the organic layer. The carboxylic acid precursor can be removed with a weak base wash (e.g., NaHCO₃ solution). |
| Column Chromatography | A well-optimized gradient elution on a silica gel column can effectively separate the non-polar aryl halide, the slightly more polar product, and the polar phenolic starting material. |
| HPLC | For high-purity requirements, preparative reverse-phase HPLC can be an excellent method for separating compounds with very similar polarities.[4] |
Category 3: Impurities from Rhodium-Catalyzed C-H Activation
Rhodium-catalyzed C-H activation is a more modern and efficient route, but it can present its own set of challenges, primarily related to regioselectivity and catalyst-derived impurities.[5][6]
Root Cause: While the directing group in the substrate is designed to favor C-H activation at a specific position, side reactions can occur at other C-H bonds on the aromatic rings, leading to the formation of regioisomers. This is particularly true if there are other accessible C-H bonds with similar electronic and steric environments.
Troubleshooting & Prevention:
-
Directing Group Design: The choice and placement of the directing group are critical for achieving high regioselectivity.
-
Catalyst and Ligand Optimization: The rhodium catalyst and its ligands play a crucial role in controlling the regioselectivity of the C-H activation step. Screening different rhodium precursors (e.g., [RhCp*Cl₂]₂) and ligands may be necessary.
-
Reaction Conditions: Solvents and additives can influence the selectivity of the reaction.
Root Cause: Transition metal catalysts, like rhodium, can be difficult to remove completely from the final product. Residual metal contamination can be a significant issue, especially in pharmaceutical applications.
Purification Protocol: Removal of Residual Rhodium
| Method | Description |
| Silica Gel Chromatography | Often, the polar rhodium complexes will adhere strongly to silica gel, allowing for the elution of the less polar organic product. |
| Activated Carbon Treatment | Stirring a solution of the crude product with activated carbon can effectively adsorb residual metal catalysts. The carbon is then removed by filtration. |
| Metal Scavengers | Commercially available metal scavengers (resins with functional groups that chelate metals) are highly effective for removing trace amounts of transition metals. The product solution is passed through a cartridge or stirred with the scavenger resin. |
Visualizing Impurity Formation
The following diagrams illustrate the main synthetic pathway and the formation of common impurities.
Caption: Impurity formation in intramolecular lactonization.
Caption: Byproduct formation in Ullmann condensation.
General Purification Workflow
A general workflow for the purification of this compound is presented below. The exact steps will depend on the synthetic route and the specific impurities present.
Caption: General purification workflow.
Conclusion
The synthesis of this compound, while achievable through several methods, requires careful attention to reaction conditions and purification strategies to minimize the formation of impurities. By understanding the potential side reactions of each synthetic route, researchers can proactively troubleshoot their experiments and obtain the desired compound with high purity. This guide provides a framework for identifying and addressing common challenges, ultimately leading to more efficient and successful syntheses.
References
-
Gandeepan, P., & Li, C. J. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. Angewandte Chemie International Edition, 54(18), 5478-5482. [Link]
-
SIELC Technologies. (2018). Dibenz[c,e]oxepin-5,7-dione. [Link]
-
LookChem. (n.d.). Cas 4445-34-5, Dibenz(c,e)oxepine-5(7H)-one. [Link]
-
Rafiee, F., & Hasani, S. (2021). Exciting progress in the transition metal-catalyzed synthesis of oxepines, benzoxepines, dibenzoxepines, and other derivatives. ResearchGate. [Link]
-
Ho, T. L. (2019). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Molecules, 24(18), 3345. [Link]
-
Patureau, F. W., & Glorius, F. (2011). Intramolecular lactonization of 2′‐halobiphenyl‐2‐carboxylic acids. Angewandte Chemie International Edition, 50(4), 882-885. [Link]
-
Fan, X. D., Wang, G. W., Wang, H., Mao, J. X., Lan, X. Z., Liao, Z. H., & Chen, M. (2016). Herpetolide C: one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum. Yao xue xue bao = Acta pharmaceutica Sinica, 51(5), 770–774. [Link]
-
D'yakonov, V. A., & Dzhemilev, U. M. (2016). Pd (II)-Catalyzed Synthesis of Bicyclo [3.2. 1] Lactones via Tandem Intramolecular β-C (sp3)–H Olefination and Lactonization of Free Carboxylic Acids. Organic letters, 18(15), 3742-3745. [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-H bond functionalization. Chemical reviews, 110(2), 624-655. [Link]
-
Olivera, R., SanMartin, R., Churruca, F., & Domínguez, E. (2002). Revisiting the Ullmann-ether reaction: a concise and amenable synthesis of novel dibenzoxepino [4, 5-d] pyrazoles by intramolecular etheration of 4, 5-(o, o'-halohydroxy) arylpyrazoles. The Journal of organic chemistry, 67(21), 7215-7225. [Link]
-
Colby, D. A., & Bergman, R. G. (2011). Rhodium catalyzed chelation-assisted C–H bond functionalization reactions. Accounts of chemical research, 44(8), 643-654. [Link]
-
Monnier, F., & Taillefer, M. (2009). Recent synthetic developments and applications of the Ullmann reaction. A review. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical reviews, 102(5), 1359-1470. [Link]
-
Słoczyńska, K., Piska, K., & Gunia-Krzyżak, A. (2021). Dibenzo [b, f] oxepine Molecules Used in Biological Systems and Medicine. Molecules, 26(16), 4991. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2017). One-Step Synthesis of β-Alkylidene-γ-Lactones via Ligand-Enabled β, γ-Dehydrogenation of Aliphatic Acids. ACS Catalysis, 7(10), 7159-7163. [Link]
-
Check, C. T., & Widenhoefer, R. A. (2015). Novel Conversions of a Multifunctional, Bio-sourced Lactone Carboxylic Acid. Molecules, 20(8), 14755-14765. [Link]
-
Roy, D., & Maiti, S. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate. [Link]
-
McCafferty, J., & Zard, S. Z. (1999). Cyclic hydroxycarboxylic acids. II. Lactonization reactions on 2-Hydroxycyclopentanecarboxylic acids and 3-Hydroxyprolines. Australian Journal of Chemistry, 52(11), 1069-1077. [Link]
-
Kirby, A. J. (1980). Effective molarities for intramolecular reactions. Advances in physical organic chemistry, 17, 183-278. [Link]
Sources
- 1. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Dibenzo[c,e]oxepin-5(7H)-one
Welcome to the technical support center for the synthesis of dibenzo[c,e]oxepin-5(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for the scalable synthesis of this important heterocyclic compound. This compound and its derivatives are of significant interest due to their presence in natural products and their potential as bioactive molecules.[1][2] This resource aims to address common challenges encountered during synthesis and scale-up, ensuring a robust and efficient process.
I. Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached via two main strategies:
-
Formation of the Biphenyl Core followed by Lactonization: This is a common and versatile approach where the central biphenyl structure is first synthesized, followed by the formation of the seven-membered lactone ring.
-
Direct Cyclization Strategies: These methods aim to form the this compound core in a more convergent manner, often through transition-metal catalyzed reactions.
This guide will focus on the most prevalent and scalable methods, including the synthesis of the key precursor, 2'-hydroxymethyl-[1,1'-biphenyl]-2-carboxylic acid, and its subsequent lactonization, as well as direct catalytic approaches.
II. Synthesis of the Key Precursor: 2'-Hydroxymethyl-[1,1'-biphenyl]-2-carboxylic acid
A reliable supply of the precursor, 2'-hydroxymethyl-[1,1'-biphenyl]-2-carboxylic acid, is crucial for a successful and scalable synthesis of the target lactone. The Suzuki-Miyaura coupling is a highly effective method for constructing the biphenyl backbone of this precursor.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 2'-methyl-[1,1'-biphenyl]-2-carboxylic acid, a common intermediate which can be subsequently functionalized to the desired hydroxymethyl derivative.
Reaction Scheme: (2-Bromophenyl)methanol + (2-Methoxycarbonylphenyl)boronic acid → 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid methyl ester
Caption: Suzuki-Miyaura coupling for precursor synthesis.
Materials:
| Reagent | Molar Eq. | Notes |
| (2-Bromophenyl)methanol | 1.0 | |
| (2-Methoxycarbonylphenyl)boronic acid | 1.2 | |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | Handle in an inert atmosphere. |
| Potassium Carbonate | 2.0 | Finely ground. |
| 1,4-Dioxane | - | Degassed. |
| Water | - | Degassed. |
Procedure:
-
To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid in a 4:1 mixture of 1,4-dioxane and water, add the substituted boronic acid and potassium carbonate.[3]
-
Add Tetrakis(triphenylphosphine)palladium(0) to the mixture.[3]
-
Stir the resulting reaction mixture at 80°C for 16 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[3]
-
The crude product can be purified by column chromatography.[3]
Troubleshooting the Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive Palladium Catalyst- Impure Reagents- Insufficient Base- Low Reaction Temperature | - Use a fresh batch of palladium catalyst.- Ensure boronic acid is pure and not degraded.- Use a stronger base (e.g., Cs2CO3) or ensure the base is anhydrous.- Gradually increase the temperature, monitoring for decomposition. |
| Formation of Homocoupling Byproducts | - Presence of Oxygen- Incorrect Stoichiometry | - Thoroughly degas all solvents and reagents.- Maintain a positive pressure of an inert gas (N2 or Ar).- Use a slight excess of the boronic acid. |
| Difficult Purification | - Residual Palladium Catalyst | - Treat the organic solution with an aqueous solution of sodium sulfide to precipitate palladium sulfide.- Use activated carbon or silica gel impregnated with a thiol-containing compound for column chromatography. |
III. Intramolecular Lactonization
The final step in this synthetic sequence is the intramolecular cyclization of 2'-hydroxymethyl-[1,1'-biphenyl]-2-carboxylic acid to form the desired this compound. This is typically an acid-catalyzed dehydration reaction.
Experimental Protocol: Acid-Catalyzed Lactonization
Caption: Acid-catalyzed intramolecular lactonization.
Materials:
| Reagent | Molar Eq. | Notes |
| 2'-Hydroxymethyl-[1,1'-biphenyl]-2-carboxylic acid | 1.0 | |
| p-Toluenesulfonic acid monohydrate | 0.1 | |
| Toluene | - | Anhydrous. |
Procedure:
-
Dissolve 2'-hydroxymethyl-[1,1'-biphenyl]-2-carboxylic acid in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Troubleshooting the Lactonization Step
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient Acid Catalyst- Inefficient Water Removal- Low Reaction Temperature | - Increase the amount of acid catalyst.- Ensure the Dean-Stark trap is functioning correctly.- Increase the reflux temperature if possible (e.g., by using a higher boiling point solvent like xylene). |
| Formation of Polymeric Byproducts | - High Concentration of Starting Material- Excessive Heat or Reaction Time | - Perform the reaction under high dilution conditions.- Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Product Hydrolysis During Workup | - Presence of Water and Acid | - Quickly neutralize the acid catalyst with a mild base (e.g., saturated NaHCO3 solution).- Avoid prolonged contact with aqueous acidic conditions. |
IV. Direct Synthetic Approaches
While the precursor-based method is robust, direct cyclization strategies offer a more convergent and potentially more efficient route to this compound.
Rhodium-Catalyzed Double C-H Activation
A rhodium(III)-catalyzed cross-coupling of benzyl thioethers and aryl carboxylic acids has been reported for the one-step synthesis of dibenzo[c,e]oxepin-5(7H)-ones.[1][2] This method involves the cleavage of four bonds and the formation of two new bonds in a single step.[1][2]
Caption: Rhodium-catalyzed direct synthesis.
Troubleshooting Rhodium-Catalyzed C-H Activation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Catalyst Activity | - Catalyst Decomposition- Impurities in Substrates | - Use a freshly opened or properly stored catalyst.- Ensure substrates are of high purity. |
| Formation of Side Products | - Non-selective C-H Activation | - Optimize the directing group on the substrates.- Screen different ligands for the rhodium catalyst. |
| Difficult Catalyst Removal | - Rhodium Residues in the Product | - Employ specialized silica gels or perform multiple recrystallizations for purification. |
V. Purification and Analysis
Regardless of the synthetic route, proper purification and analysis are essential to obtain high-purity this compound.
-
Purification: Column chromatography on silica gel is a common method for purifying the crude product. A solvent system of ethyl acetate and hexanes is often effective. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) can also be used to obtain highly pure material.
-
Analysis: High-Performance Liquid Chromatography (HPLC) is a valuable tool for assessing the purity of the final product and for monitoring the progress of the reaction. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically used.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure of the product.
VI. Frequently Asked Questions (FAQs)
Q1: What is the most scalable method for synthesizing this compound?
A1: The synthesis via a Suzuki-Miyaura coupling to form the biphenyl precursor followed by an acid-catalyzed lactonization is generally considered a robust and scalable approach. While direct C-H activation methods are elegant, they may require more specialized catalysts and optimization for large-scale production.
Q2: I am observing a significant amount of debrominated starting material in my Suzuki-Miyaura coupling. What could be the cause?
A2: This is often due to protodeborylation of the boronic acid or a competing hydrodehalogenation pathway. Ensure your reaction is strictly under an inert atmosphere and that your base is not too strong or nucleophilic.
Q3: My lactonization reaction is not going to completion, even with prolonged heating. What can I do?
A3: In addition to the troubleshooting tips above, consider using a stronger acid catalyst, such as sulfuric acid, in catalytic amounts. Alternatively, using a dehydrating agent like molecular sieves in the reaction mixture can help drive the equilibrium towards the product.
Q4: How can I effectively remove the silver salts from the rhodium-catalyzed reaction?
A4: After the reaction, the mixture can be filtered through a pad of celite to remove the bulk of the silver salts. Further purification by column chromatography is usually necessary to remove any remaining inorganic impurities.
VII. References
-
Zhang, X.-S., et al. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. Angewandte Chemie International Edition, 54(18), 5478-5482. [Link]
-
Zhang, X.-S., et al. (2015). Synthesis of Dibenzo[c,e]oxepin-5(7H)-ones from Benzyl Thioethers and Carboxylic Acids: Rhodium-Catalyzed Double C-H Activation Controlled by Different Directing Groups. Semantic Scholar. [Link]
-
Rafiee, F., & Hasani, S. (2021). Rh-catalyzed synthesis of dibenzo[c,e]oxepin-5(7H)-ones. ResearchGate. [Link]
-
Abe, H., & Arai, M. (n.d.). PREPARATION OF 5H,7H-DIBENZ[c,e]OXEPIN-5-ONE DERIVATIVE THROUGH RECONSTRUCTION OF THE LACTONE RING. CORE. [Link]
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Abe, H., & Arai, M. (2008). PREPARATION OF 5H,7H-DIBENZ[c,e]OXEPIN-5-ONE DERIVATIVE THROUGH RECONSTRUCTION OF THE LACTONE RING. HETEROCYCLES, Vol. 77, No. 2. [Link]
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SIELC Technologies. (2018). Dibenz[c,e]oxepin-5,7-dione. [Link]
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Lee, J. H., et al. (2009). Efficient Synthesis of dibenzo[a,c]cyclohepten-5-ones via a Sequential Suzuki-Miyaura Coupling and Aldol Condensation Reaction. The Journal of Organic Chemistry, 74(10), 3948-3951. [Link]
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Request PDF. (n.d.). Synthesis of seven-membered lactones by regioselective and stereoselective iodolactonization of electron-deficient olefins. ResearchGate. [Link]
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MDPI. (n.d.). Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. [Link]
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Heo, J.-N., et al. (2010). A Concise Synthesis of 6,7-Dihydro-5H-dibenz[c,e]azepin-5-one. Semantic Scholar. [Link]
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Sokol, K. R., & Gaich, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(23), 4187-4202. [Link]
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Waghmare, P. S., & Gedu, S. (2021). Microwave-assisted one-pot synthesis of dibenzo[b,d]oxepines via domino C–C coupling and a cyclo-condensation pathway. Organic & Biomolecular Chemistry, 19(30), 6659-6663. [Link]
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Mohapatra, D. K., et al. (2013). An efficient synthesis of di benzo[b,f] oxepines. ResearchGate. [Link]
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Moreno, D. R. R., et al. (2013). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. ResearchGate. [Link]
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Drăgan, M., et al. (2021). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Molecules, 26(21), 6423. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester. [Link]
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Sokol, K. R., & Gaich, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Thieme Chemistry. [Link]
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Borys, F., et al. (2021). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 22(21), 11598. [Link]
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Google Patents. (n.d.). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
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Maji, M., & Dastidar, S. (2020). A direct route to six and seven membered lactones via γ-C(sp3)–H activation. Chemical Science, 11(41), 11217-11222. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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LookChem. (n.d.). Cas 4445-34-5,Dibenz(c,e)oxepine-5(7H). [Link]
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Wang, Z. J., et al. (2021). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. ACS Catalysis, 11(15), 9459-9466. [Link]
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Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]
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da Silva, A. L., et al. (2022). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Molecules, 27(21), 7208. [Link]
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Sci-Hub. (n.d.). Synthesis of Dibenzo[c,e]oxepin-5(7H)-ones from Benzyl Thioethers and Carboxylic Acids. [Link]
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Technical Support Center: Dibenzo[c,e]oxepin-5(7H)-one Recrystallization
Welcome to the technical support center for the purification of dibenzo[c,e]oxepin-5(7H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through recrystallization. Given that specific solubility data for this compound is not extensively documented in readily available literature, this guide provides a systematic approach to solvent selection and troubleshooting based on fundamental chemical principles and extensive laboratory experience.
Understanding the Molecule: this compound
This compound is a tricyclic heterocyclic compound with the molecular formula C₁₄H₁₀O₂[1]. Its structure consists of two benzene rings fused to a seven-membered oxepine ring containing a lactone (cyclic ester) functional group. The presence of the large, nonpolar biphenyl backbone and the polar lactone group gives the molecule an overall moderate polarity. This structural feature is key to informing our solvent selection strategy. The "like dissolves like" principle suggests that solvents of intermediate polarity are likely to be good candidates for recrystallization[2].
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures[3]. Due to the lack of specific published data, an empirical approach is necessary. Based on the molecule's structure, solvents of intermediate polarity such as acetone, ethyl acetate, or alcohols (ethanol, methanol) are excellent starting points. Very nonpolar solvents like hexanes may be suitable as an anti-solvent in a solvent pair system.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point[4]. To remedy this, try using a larger volume of solvent to ensure the compound dissolves at a lower temperature. Alternatively, switch to a lower-boiling point solvent. If the problem persists, consider using a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Then, heat to redissolve and cool slowly.
Q3: The crystals are very fine or powdery. How can I obtain larger crystals?
A3: The rate of cooling directly influences crystal size. Rapid cooling promotes the formation of small, often less pure, crystals. To encourage the growth of larger crystals, slow down the cooling process. This can be achieved by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in an ice bath. Insulating the flask with glass wool or placing it in a Dewar flask can further slow the cooling rate.
Q4: After recrystallization, my yield is very low. What are the possible causes?
A4: Low yield can result from several factors:
-
Using too much solvent: An excessive amount of solvent will retain a significant portion of your compound in the solution even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete precipitation: The compound may have some solubility in the cold solvent. Cooling the solution to a lower temperature (e.g., in a freezer) may increase the yield, but be mindful of potentially precipitating impurities.
Troubleshooting Guide: Solvent Selection
The following table provides a starting point for your solvent screening experiments. It is recommended to test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of this compound | Rationale & Comments |
| Hexanes | Nonpolar | ~69 | Cold: InsolubleHot: Sparingly Soluble | The large aromatic system suggests some solubility in hot nonpolar solvents. May be a good candidate for a solvent pair with a more polar solvent. |
| Toluene | Nonpolar (Aromatic) | ~111 | Cold: Sparingly SolubleHot: Soluble | The aromatic nature of toluene can interact favorably with the benzene rings of the molecule. Its high boiling point can be a disadvantage[4]. |
| Ethyl Acetate | Intermediate | ~77 | Cold: Sparingly SolubleHot: Very Soluble | The ester functional group in ethyl acetate is a good match for the lactone in the target molecule[2]. A promising single-solvent candidate. |
| Acetone | Intermediate | ~56 | Cold: SolubleHot: Very Soluble | Often a good solvent for moderately polar compounds. Its low boiling point makes it easy to remove. May be too good of a solvent, leading to low recovery. |
| Ethanol | Polar Protic | ~78 | Cold: Sparingly SolubleHot: Soluble | The hydroxyl group can interact with the lactone. A common and effective recrystallization solvent for many organic compounds[2]. |
| Water | Polar Protic | 100 | Cold: InsolubleHot: Insoluble | The compound is unlikely to be soluble in water due to its large nonpolar surface area. |
Experimental Protocol: Solvent Selection and Recrystallization
Part 1: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition: To each test tube, add a different candidate solvent dropwise at room temperature, swirling after each addition. Record your observations on solubility.
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: Observe the formation of crystals. The ideal solvent will show low solubility at room temperature, complete solubility at high temperature, and significant crystal formation upon cooling.
Part 2: Bulk Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of the solvent.
Logical Workflow for Solvent Selection
Caption: A workflow diagram for selecting a suitable recrystallization solvent.
References
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LookChem. Dibenz(c,e)oxepine-5(7H)-one. [Link]
-
Angewandte Chemie International Edition. Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. [Link]
-
ResearchGate. Rh‐catalyzed synthesis of dibenzo[c,e]oxepin‐5(7H)‐ones. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
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Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
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YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
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Yao Xue Xue Bao. [Herpetolide C:one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum]. [Link]
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SIELC Technologies. Dibenz[c,e]oxepin-5,7-dione. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Dibenzo[c,e]oxepin-5(7H)-one
This guide provides a comprehensive comparison of analytical methodologies for the validation of dibenzo[c,e]oxepin-5(7H)-one, a significant heterocyclic organic compound with potential applications in pharmaceutical development.[1] As a structural isomer of dibenzoxepin, its unique arrangement of two benzene rings fused to an oxepine ring imparts it with distinct biological activities, making robust and reliable analytical methods paramount for its study and application.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to guide the selection and validation of appropriate analytical techniques.
The dibenzo[b,f]oxepine scaffold, a related structure, is a prominent framework in medicinal chemistry, with derivatives exhibiting a wide range of valuable properties, including anticancer, anti-inflammatory, and antidepressant activities.[2] Given the therapeutic potential of this class of compounds, the rigorous validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of any potential drug candidate.
This guide will delve into the nuances of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comparative analysis of their performance, supported by experimental considerations and validation protocols grounded in scientific principles.
The Analytical Imperative: Why Method Validation is Crucial
Before delving into specific techniques, it is essential to understand the foundational importance of analytical method validation. A validated analytical method provides a high degree of assurance that it will consistently produce a result that is accurate and reliable, to the degree that the intended application requires. This process is not merely a procedural formality but a cornerstone of scientific integrity, ensuring that the data generated is fit for its purpose. The core parameters of analytical method validation, as stipulated by international guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. Each of these parameters will be explored in the context of the analytical methods discussed.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the separation, identification, and quantification of compounds in a mixture.[3] Its application is particularly prevalent in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability to a wide range of analytes.
The Rationale Behind HPLC for this compound Analysis
For a moderately polar and thermally labile compound like this compound, HPLC, particularly in the reverse-phase mode, presents a logical first choice. Reverse-phase HPLC utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. This approach is well-suited for this compound and its potential impurities, which are likely to have varying polarities.
A stability-indicating HPLC method is crucial for drug development, as it can resolve the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[3] This ensures that the measured concentration of the API is accurate and not inflated by co-eluting species.
A Proposed HPLC Method and its Validation
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns provide excellent retention and separation for a wide range of moderately polar compounds. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (gradient elution) | A gradient of acetonitrile and water allows for the effective elution of compounds with a range of polarities, ensuring good peak shape and resolution for the parent compound and potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides optimal efficiency for a 4.6 mm I.D. column. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak symmetry. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) | Aromatic compounds like this compound typically exhibit strong UV absorbance, making UV detection a sensitive and reliable choice. A Diode Array Detector (DAD) can be used to assess peak purity.[6] |
| Injection Volume | 10 µL | A standard injection volume that balances sensitivity with the risk of column overloading. |
Experimental Protocol: HPLC Method Validation
The following is a detailed, step-by-step methodology for the validation of the proposed HPLC method.
1. Specificity/Selectivity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a blank sample (diluent), a placebo sample (if applicable), a sample of this compound, and a sample spiked with known impurities or degradation products.
-
Expose the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Analyze the stressed samples and ensure that the peak for this compound is well-resolved from any degradation peaks.
-
Utilize a Diode Array Detector (DAD) to assess peak purity.[6]
-
2. Linearity:
-
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected working concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be close to 1 (typically > 0.999).
-
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate and calculate the percentage recovery.
-
The mean recovery should be within an acceptable range (e.g., 98-102%).
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.
-
Reproducibility: Assess the precision between different laboratories (if required).
-
The relative standard deviation (RSD) for the peak areas should be within acceptable limits (typically < 2%).
-
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure:
-
Introduce small variations in parameters such as mobile phase composition (e.g., ±2% organic phase), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).
-
Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results.
-
The method is considered robust if the results remain within acceptable limits despite these variations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] It is particularly well-suited for the analysis of volatile and thermally stable compounds.
Applicability of GC-MS for this compound
While HPLC is often the preferred method for pharmaceutical analysis, GC-MS can be a valuable alternative or complementary technique, especially for identifying and quantifying volatile impurities. For this compound, which has a moderate molecular weight, its volatility may be sufficient for GC analysis, potentially after derivatization to increase its volatility and thermal stability. A study on a related compound, isoxepac, demonstrated the successful use of GC for its quantification in plasma and urine after methylation.
The primary advantage of GC-MS is the high degree of certainty in identification provided by the mass spectrum, which serves as a molecular fingerprint.
A Proposed GC-MS Method and its Validation
Table 2: Proposed GC-MS Method Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) | A non-polar column is suitable for the separation of a wide range of compounds based on their boiling points. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Temperature Program | Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 300 °C) | A temperature program allows for the separation of compounds with a range of boiling points. |
| MS Interface Temperature | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a robust ionization technique that produces reproducible mass spectra with extensive fragmentation, aiding in structural elucidation. |
| Mass Analyzer | Quadrupole | A common and reliable mass analyzer for routine quantitative and qualitative analysis. |
| Scan Range | 50-500 m/z | A wide scan range to capture the molecular ion and significant fragment ions of this compound and potential impurities. |
Validation Considerations for GC-MS
The validation of a GC-MS method follows similar principles to that of an HPLC method, with some specific considerations:
-
Specificity: The high selectivity of the mass spectrometer, especially when operating in selected ion monitoring (SIM) mode, provides excellent specificity.
-
Linearity, Accuracy, and Precision: These are determined in a similar manner to HPLC, by analyzing standards and spiked samples.
-
LOD and LOQ: The sensitivity of GC-MS is typically very high, allowing for the detection and quantification of trace-level impurities.[7]
-
Robustness: Variations in parameters such as oven temperature ramp rate, carrier gas flow rate, and injection volume should be investigated.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific analytical goals.
Table 3: Comparison of HPLC and GC-MS for this compound Analysis
| Feature | HPLC | GC-MS |
| Applicability | Well-suited for a wide range of polarities and thermally labile compounds. The primary choice for routine quality control. | Best for volatile and thermally stable compounds. May require derivatization. Excellent for impurity identification. |
| Specificity | Good, especially with a DAD for peak purity analysis. | Excellent, due to the high selectivity of the mass spectrometer. |
| Sensitivity | Generally good, can be enhanced with specific detectors. | Typically very high, especially in SIM mode. |
| Quantification | Highly reliable and reproducible for accurate quantification. | Reliable for quantification, but may require an internal standard for best results. |
| Identification | Based on retention time comparison with a reference standard. | Provides definitive identification through mass spectral matching. |
| Sample Preparation | Often simpler, involving dissolution in the mobile phase. | May require more complex sample preparation, including extraction and derivatization. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the general workflow for method validation and the logical relationship between the key parameters.
Caption: A flowchart illustrating the key stages of the analytical method validation process.
Caption: A diagram showing the interconnectedness of the core analytical method validation parameters.
Conclusion and Recommendations
The validation of analytical methods for this compound is a critical undertaking that requires a thorough and systematic approach. Both HPLC and GC-MS are powerful techniques that can be effectively employed for its analysis.
-
For routine quality control, purity assessment, and stability studies, a validated reverse-phase HPLC method with UV detection is the recommended primary technique. Its versatility, robustness, and cost-effectiveness make it ideal for these applications.
-
GC-MS should be considered a valuable complementary technique, particularly for the definitive identification of unknown impurities and for the analysis of volatile organic compounds. Its superior specificity can be instrumental in troubleshooting and in-depth investigations.
Ultimately, the choice of analytical methodology should be guided by the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, and the intended use of the data. By following the principles and protocols outlined in this guide, researchers and scientists can develop and validate robust and reliable analytical methods for this compound, ensuring the generation of high-quality data that can confidently support drug development and scientific research.
References
- SIELC Technologies. (2018, February 16). Separation of Dibenz[c,e]oxepin-5,7-dione on Newcrom R1 HPLC column.
- SIELC Technologies. (2018, February 16). Dibenz[c,e]oxepin-5,7-dione.
- Al-Aani, H., & Al-Obaidi, H. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE, 15(12), e0244951.
- da Silva, A. F. C., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista de Ciências Farmacêuticas Básica e Aplicada, 23(1), 132-141.
- Głowacka, I. E., & Wujec, M. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 28(15), 5786.
- LookChem. (n.d.). Cas 4445-34-5,Dibenz(c,e)oxepine-5(7H)-one.
- Nguyen, T. H., et al. (2025). Gas chromatography-triple quadrupole mass spectrometry method for analysis of polychlorinated dibenzo-p-dioxins, dibenzofurans: evaluation and application to sediment samples. Analytical and Bioanalytical Chemistry.
- Smyth, M. R., & Svehla, G. (n.d.). QUANTITATIVE ANALYSIS OF _6,11-DIHYDRO-11-0X0-DIBENZ[b,e] OXEPIN-2-ACETIC ACID (ISOXEPAC) IN PLASMA JWD URINE BY GAS-LIQUID CHRO.
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A Senior Application Scientist's Guide to Structure Confirmation: 2D NMR Analysis of Dibenzo[c,e]oxepin-5(7H)-one
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. In the realm of complex heterocyclic compounds, such as the therapeutically relevant dibenzo[c,e]oxepin-5(7H)-one scaffold, this task demands a sophisticated analytical approach. While several techniques can provide pieces of the structural puzzle, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful, non-destructive method for elucidating the complete atomic connectivity and spatial arrangement of a molecule in solution.
This guide provides an in-depth comparison of 2D NMR with other common analytical techniques for the structural confirmation of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comprehensive analysis of the expected 2D NMR data, empowering you to confidently verify the structure of this and similar complex molecules.
The Structural Challenge: this compound
This compound is a tricyclic heterocyclic compound featuring two benzene rings fused to a seven-membered oxepine ring.[1] Its structural complexity and potential for various isomeric forms necessitate a robust analytical strategy for unambiguous characterization. The key structural questions to be answered are:
-
Connectivity: Which atoms are bonded to each other?
-
Proton and Carbon Environments: What are the precise chemical environments of each hydrogen and carbon atom?
-
Spatial Arrangement: What is the three-dimensional conformation of the molecule, particularly the flexible seven-membered ring?
A Comparative Overview of Structural Elucidation Techniques
While this guide focuses on 2D NMR, it is crucial to understand its place within the broader analytical landscape. No single technique is a panacea; a multi-faceted approach often provides the most robust structural confirmation.
| Technique | Principle | Strengths | Limitations |
| 2D NMR Spectroscopy | Measures nuclear spin interactions through bonds and space in solution. | Provides detailed atom-to-atom connectivity, information on stereochemistry and conformation in solution, and is non-destructive. | Requires a relatively pure sample of sufficient concentration, and data acquisition and interpretation can be complex. |
| X-ray Crystallography | Scatters X-rays off a single crystal to determine the precise arrangement of atoms in the solid state. | Provides an unambiguous, high-resolution 3D structure. | Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may not be representative of the solution-state conformation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | Provides the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can offer structural clues.[2][3] | Does not directly provide information on atom-to-atom connectivity or stereochemistry. Isomers can be difficult to distinguish. |
The Power of 2D NMR: A Multi-Experiment Approach
A suite of 2D NMR experiments provides a comprehensive picture of the molecular structure by correlating different nuclei based on their interactions. For this compound, the following experiments are indispensable:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for tracing out the proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This provides a direct link between the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Correlates protons that are close to each other in space, regardless of whether they are bonded. This provides critical information about the molecule's conformation and stereochemistry.
Experimental Workflow for 2D NMR Analysis
The following diagram outlines the logical flow for the comprehensive 2D NMR analysis of this compound.
Caption: Key COSY, HMBC, and NOESY correlations.
COSY Analysis:
-
The aromatic protons will exhibit clear through-bond correlations, allowing for the tracing of the two independent spin systems of the benzene rings. For example, H-1 will show a correlation to H-2, H-2 to H-3, and H-3 to H-4.
HSQC Analysis:
-
Each protonated aromatic carbon will show a direct correlation to its attached proton. The benzylic protons at position 7 will show a cross-peak to the corresponding carbon, confirming its chemical shift.
HMBC Analysis:
-
This is arguably the most critical experiment for confirming the overall scaffold. Key long-range correlations include:
-
The benzylic protons at C-7 will show correlations to the quaternary carbons C-4b and C-11a, as well as the carbonyl carbon C-5. This is crucial for linking the biphenyl system to the oxepinone ring.
-
The aromatic protons will show correlations to adjacent and geminal carbons, further confirming their assignments and the connectivity of the benzene rings. For instance, H-4 will show a correlation to the carbonyl carbon C-5.
-
NOESY Analysis:
-
The NOESY spectrum provides insights into the conformation of the seven-membered ring. Due to the boat-like conformation, protons on the same face of the ring system will exhibit through-space correlations. A key expected NOE would be between the benzylic protons at C-7 and the protons at C-1 and C-11, depending on the ring puckering. This information is invaluable for confirming the relative stereochemistry in substituted analogs.
Conclusion: A Self-Validating Approach
By systematically acquiring and interpreting a suite of 2D NMR spectra, researchers can build a self-validating case for the structure of this compound. The COSY and HSQC data establish the individual building blocks, the HMBC data piece them together, and the NOESY data provide the final conformational details. When combined with the molecular weight information from mass spectrometry and, if available, the solid-state structure from X-ray crystallography, this multi-technique approach provides the highest level of confidence in structural elucidation. This rigorous analytical workflow is not just a procedural checklist but a logical framework for ensuring the scientific integrity of your research.
References
-
General Principles of 2D NMR
- Title: 2D NMR Spectroscopy: Principles and Applic
- Source: Wiley Online Library
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URL: [Link]
-
Dibenzo[c,e]oxepin-5(7H)
- Title: this compound
- Source: PubChem
-
URL: [Link]
-
Comparison of NMR and X-ray Crystallography
- Title: Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy
- Source: ResearchG
-
URL: [Link]
-
Interpreting 2D NMR Spectra
- Title: A Step-By-Step Guide to 1D and 2D NMR Interpret
- Source: Emery Pharma
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URL: [Link]
-
Mass Spectrometry in Structure Elucidation
- Title: Advances in structure elucidation of small molecules using mass spectrometry
- Source: National Center for Biotechnology Inform
-
URL: [Link]
-
Herpetolide C Structure Elucidation
- Title: [Herpetolide C:one new 7H-dibenzo[c,e]oxepin-5-one
- Source: PubMed
-
URL: [Link]
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A Comparative Guide to Dibenzo[c,e]oxepin-5(7H)-one and Dibenzo[b,e]oxepin-11(6H)-one for Researchers
An In-depth Analysis of Two Isomeric Scaffolds: Synthesis, Properties, and Therapeutic Potential
In the landscape of heterocyclic chemistry, dibenzooxepinones represent a class of compounds with significant interest in medicinal chemistry and materials science. Their tricyclic framework is a key structural motif in a range of bioactive molecules. This guide provides a detailed comparative analysis of two important isomers: dibenzo[c,e]oxepin-5(7H)-one and dibenzo[b,e]oxepin-11(6H)-one. We will delve into their structural nuances, synthetic pathways, physicochemical properties, and known applications, supported by experimental data to inform researchers in drug discovery and chemical synthesis.
Structural Distinctions: A Tale of Two Rings
The fundamental difference between these two isomers lies in the fusion of the oxepin ring to the two benzene rings. In This compound , the seven-membered ring is fused at the [c,e] positions of the dibenzo system, resulting in a more strained and twisted conformation. In contrast, dibenzo[b,e]oxepin-11(6H)-one features a [b,e] fusion, leading to a more common and well-studied scaffold, notably as a key intermediate in the synthesis of the tricyclic antidepressant Doxepin[1].
Figure 1. Chemical structures of this compound and dibenzo[b,e]oxepin-11(6H)-one.
Physicochemical Properties: A Comparative Overview
The seemingly subtle difference in ring fusion significantly impacts the physicochemical properties of these isomers. While comprehensive data for this compound is less abundant in the literature, we can compile a comparative table based on available information.
| Property | This compound | Dibenzo[b,e]oxepin-11(6H)-one |
| CAS Number | 4445-34-5[1] | 4504-87-4[1] |
| Molecular Formula | C₁₄H₁₀O₂[1] | C₁₄H₁₀O₂[1] |
| Molecular Weight | 210.23 g/mol [1] | 210.23 g/mol [1] |
| Melting Point | Not available | 68-70 °C[1] |
| Boiling Point | Not available | 386.8 °C at 760 mmHg[1] |
| Appearance | Data not available | Pale yellow solid[1] |
| Solubility | Data not available | Data not available |
Synthesis Strategies: Divergent Pathways to Isomeric Cores
The synthetic routes to these two isomers are distinct, reflecting their different structural arrangements and historical research focus.
Synthesis of Dibenzo[b,e]oxepin-11(6H)-one
The synthesis of dibenzo[b,e]oxepin-11(6H)-one is well-established, primarily driven by its use in the industrial production of Doxepin. A common and efficient method involves an intramolecular Friedel-Crafts acylation of 2-phenoxybenzoic acid or its corresponding acid chloride.
Experimental Protocol: Friedel-Crafts Cyclization
-
Acid Chloride Formation: 2-Phenoxybenzoic acid is refluxed with an excess of thionyl chloride to yield 2-phenoxybenzoyl chloride.
-
Cyclization: The crude 2-phenoxybenzoyl chloride is dissolved in a suitable solvent (e.g., 1,2-dichloroethane or nitrobenzene) and treated with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), at reduced temperatures (0-5 °C).
-
Reaction Quench and Workup: The reaction is carefully quenched with ice water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude dibenzo[b,e]oxepin-11(6H)-one, which can be further purified by recrystallization or chromatography.
Figure 2. Synthetic workflow for dibenzo[b,e]oxepin-11(6H)-one via Friedel-Crafts cyclization.
Synthesis of this compound
The synthesis of this compound has been approached through more modern catalytic methods. A notable example is the rhodium(III)-catalyzed cross-coupling of benzyl thioethers and aryl carboxylic acids. This method allows for the efficient one-step construction of the this compound core through the formation of two new C-C and C-O bonds via a double C-H activation mechanism[2].
Experimental Protocol: Rhodium-Catalyzed Double C-H Activation
-
Reaction Setup: A mixture of the aryl carboxylic acid, benzyl thioether, [RhCp*Cl₂]₂, and AgSbF₆ is prepared in a suitable solvent such as 1,2-dichloroethane under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated at a specific temperature (e.g., 100 °C) for a designated period.
-
Workup and Purification: After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography to isolate the desired this compound.
Figure 3. Rhodium-catalyzed synthesis of this compound.
Comparative Reactivity and Applications
The distinct structural features and the resulting electronic and steric environments of the two isomers lead to different reactivity profiles and, consequently, different applications.
Dibenzo[b,e]oxepin-11(6H)-one: A Gateway to Tricyclic Antidepressants and Beyond
The primary importance of dibenzo[b,e]oxepin-11(6H)-one lies in its role as a direct precursor to Doxepin, a widely used antidepressant and anxiolytic medication[1]. The synthesis of Doxepin involves a Grignard reaction at the carbonyl group of the oxepinone, followed by dehydration and introduction of the dimethylaminopropyl side chain.
Beyond its role in Doxepin synthesis, dibenzo[b,e]oxepin-11(6H)-one and its derivatives have been investigated for other biological activities. Studies have shown that certain derivatives exhibit antimicrobial and antifungal properties[3]. For instance, O-benzoyloxime derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains[3]. Furthermore, the parent compound has demonstrated anthelmintic activity against the nematode Caenorhabditis elegans[4].
This compound: A Privileged Scaffold in Natural Products and Bioactive Molecules
The this compound core is found in naturally occurring compounds, highlighting its biological relevance. A notable example is herpetolide C, a compound isolated from Herpetospermum caudigerum. The presence of this scaffold in natural products suggests its potential as a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple biological targets.
While extensive pharmacological studies on the parent this compound are limited, its structural motif is being explored in the design of new therapeutic agents[1]. The unique, twisted conformation of this isomer may offer opportunities for designing molecules with high target specificity.
Spectroscopic Characterization
The structural differences between the two isomers are clearly reflected in their spectroscopic data.
Dibenzo[b,e]oxepin-11(6H)-one
-
¹H NMR: The proton NMR spectrum typically shows aromatic protons in the range of δ 7.0-8.0 ppm and a characteristic singlet for the methylene protons (C6-H₂) of the oxepin ring.
-
¹³C NMR: The carbon NMR spectrum displays signals for the aromatic carbons and a distinct peak for the carbonyl carbon (C11) around δ 190 ppm.
-
IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically appearing around 1680 cm⁻¹.
This compound
Detailed and specific spectroscopic data for the unsubstituted this compound is not as readily available in the public domain. However, based on its structure and data from its derivatives, the following features can be anticipated:
-
¹H NMR: The aromatic protons would likely exhibit complex splitting patterns due to the twisted nature of the molecule. The methylene protons (C7-H₂) would also be expected to show a distinct signal.
-
¹³C NMR: The carbonyl carbon (C5) would be a key feature in the carbon NMR spectrum.
-
IR Spectroscopy: A characteristic carbonyl stretching band would be present, with its exact position influenced by the ring strain.
Conclusion and Future Perspectives
This compound and dibenzo[b,e]oxepin-11(6H)-one, while isomeric, present distinct profiles for the research scientist. Dibenzo[b,e]oxepin-11(6H)-one is a well-characterized, readily synthesizable building block, primarily valued for its role in the synthesis of Doxepin, but with emerging potential in other therapeutic areas such as antimicrobial and anthelmintic agents.
Conversely, this compound represents a more nascent area of research. Its presence in natural products and its unique three-dimensional structure suggest significant untapped potential in medicinal chemistry. The development of efficient and versatile synthetic methodologies, such as the rhodium-catalyzed C-H activation, is paving the way for a more thorough exploration of this isomer's biological activity.
For researchers in drug development, the choice between these two scaffolds will depend on the therapeutic target and the desired molecular geometry. The established synthetic routes and known biological activities of the [b,e] isomer make it a pragmatic choice for derivatization and screening. The [c,e] isomer, on the other hand, offers a novel and potentially more selective scaffold for targets that require a non-planar binding motif. Future research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully unlock its therapeutic potential.
References
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Dibenzo[b,e]oxepin-11(6H)-one. PubChem. National Center for Biotechnology Information. [Link]
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Dibenz[b,e]oxepin-11(6H)-one. LookChem. [Link]
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This compound. PubChem. National Center for Biotechnology Information. [Link]
- Sadek, B., et al. (2011). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)
-
Doxepin. PubChem. National Center for Biotechnology Information. [Link]
- Fan, X. D., et al. (2016). [Herpetolide C: one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum]. Yao Xue Xue Bao, 51(5), 770-774.
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Dibenz(c,e)oxepine-5(7H)-one. LookChem. [Link]
- Wang, D., et al. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups.
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- 3. 4445-34-5|this compound|BLD Pharm [bldpharm.com]
- 4. [Herpetolide C:one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Dibenzo[c,e]oxepin-5(7H)-one and Other Bioactive Lactones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Lactones
Lactones, cyclic esters ubiquitous in nature, represent a rich source of structurally diverse compounds with a wide array of pharmacological properties. Their therapeutic potential spans antimicrobial, anti-inflammatory, and anticancer activities, making them a focal point in drug discovery. This guide specifically delves into the biological profile of dibenzo[c,e]oxepin-5(7H)-one, a unique tricyclic lactone, and juxtaposes its known activities with those of well-established lactone families, namely sesquiterpene lactones, coumarins, and macrolides. While direct comparative studies on this compound are limited, this guide consolidates the existing data on its derivatives and related structures to provide a valuable reference for future research and development.
Comparative Biological Activity
The following sections and tables summarize the known biological activities of this compound derivatives and compare them with other lactone classes. It is crucial to note that the data for this compound is primarily based on its derivatives and closely related isomers, highlighting a significant area for future investigation into the parent compound.
Anticancer Activity
The cytotoxicity of lactones against various cancer cell lines is a key area of investigation. The mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.
| Compound/Class | Cancer Cell Line(s) | IC50/GI50 (µM) | Mechanism of Action (if known) |
| Dibenzo[b,f]oxepin Derivatives | HeLa, U87 | JJR5 & JJR6 showed strongest cytotoxicity | Induce apoptosis, sub-G1 or S phase cell cycle arrest, PARP cleavage. |
| Sesquiterpene Lactones | Various (e.g., breast, colon, lung) | 0.15 - 59.03 | Alkylation of nucleophilic groups on proteins, modulation of NF-κB and other signaling pathways. |
| Coumarins | Breast cancer, melanoma | Varies widely | Inhibition of tumor growth, induction of apoptosis, modulation of β-amyloid. |
| Macrolides (e.g., Rapamycin) | Various | nM range | Inhibition of mTOR signaling. |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the anti-inflammatory properties of lactones are of significant therapeutic interest. A primary mechanism of action is the inhibition of the NF-κB signaling pathway.
| Compound/Class | In Vitro/In Vivo Model | Key Findings |
| Dibenz[c,e]azepine Derivatives | Rodent models of edema and arthritis | Potent anti-inflammatory and analgesic activity, inhibition of prostaglandin synthetase. |
| Sesquiterpene Lactones | Macrophages, animal models | Inhibition of NF-κB activation, reduction in pro-inflammatory cytokine production. |
| Coumarins | Various | Broad anti-inflammatory effects. |
| Macrolides | Immune cells | Immunomodulatory effects. |
| Note: Data is for the structurally similar azepine analog, suggesting potential activity for the oxepinone. |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Lactones have demonstrated activity against a range of bacteria and fungi.
| Compound/Class | Target Organism(s) | MIC (µg/mL) |
| Dibenzo[b,e]oxepinone Derivatives | S. aureus, E. coli, A. niger | 25 - 200 |
| Sesquiterpene Lactones | Bacteria and fungi | Varies widely |
| Coumarins | Bacteria and fungi | Varies widely |
| Macrolides (e.g., Erythromycin) | Gram-positive bacteria | <1 - 16 |
Key Signaling Pathways Modulated by Bioactive Lactones
The biological effects of these lactones are mediated through their interaction with and modulation of critical intracellular signaling pathways. Understanding these pathways is fundamental to elucidating their mechanisms of action and for designing targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. Many bioactive lactones, particularly sesquiterpene lactones and potentially dibenzo-oxepinones, exert their anti-inflammatory effects by inhibiting this pathway.
Caption: The NF-κB signaling pathway and its inhibition by bioactive lactones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. It is a common target for anticancer agents.
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation.
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate determination, proliferation, and apoptosis. Its dysregulation is implicated in various cancers.
Caption: The canonical Notch signaling pathway, crucial for cell fate decisions.
Experimental Protocols
The following are standardized, step-by-step methodologies for assessing the key biological activities discussed in this guide.
Cell Viability Assessment: MTT Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test lactone in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include appropriate vehicle controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. After incubation, the wells are examined for visible signs of microbial growth.
Protocol:
-
Prepare Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test lactone in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the lactone at which there is no visible growth (i.e., the well remains clear).
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
NF-κB Inhibition Assessment: Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB and is a common method to screen for inhibitors of this pathway.
Principle: Cells are transiently co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase for normalization). Upon stimulation of the NF-κB pathway, NF-κB binds to its response element and drives the expression of firefly luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the transcriptional activity of NF-κB.
Protocol:
-
Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with the NF-κB luciferase reporter plasmid and a control plasmid.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test lactone for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Caption: Workflow for the NF-κB luciferase reporter assay.
Conclusion and Future Directions
The diverse biological activities of lactones underscore their potential as scaffolds for the development of novel therapeutics. While classes like sesquiterpene lactones, coumarins, and macrolides are well-studied, the therapeutic landscape of this compound remains largely unexplored. The available data on its derivatives suggest promising anticancer, anti-inflammatory, and antimicrobial properties.
Future research should focus on the systematic evaluation of the parent this compound to establish its intrinsic biological activity profile. Direct, head-to-head comparative studies against other lactone classes using standardized assays will be crucial for elucidating its relative potency and potential therapeutic advantages. Furthermore, a deeper investigation into its mechanism of action, including its effects on key signaling pathways such as NF-κB, MAPK, and Notch, will provide a rational basis for its further development as a therapeutic agent. The synthesis and screening of a focused library of this compound derivatives will also be instrumental in establishing structure-activity relationships and optimizing its pharmacological properties.
References
- Coumarin and its derivatives have significantly attracted the attention of medicinal chemists and chemical biologists due to their huge range of biological, and in particular, pharmacological properties.
- Coumarins exhibit several pharmacological effects including anticoagulant, antimicrobial, anti-inflammatory, neuroprotective, antidiabetic, anticonvulsant and antiproliferative. (Source: An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - NIH)
- Here we define a detailed protocol for broth microdilution (BMD) using defined cell culture collection-deposited control reference strains (Philadelphia-1 and Knoxville-1) as well as two accessible reference strains with moderately (lpeAB-carrying) and markedly (23S rRNA mutation-carrying) elevated azithromycin minimum inhibitory concentration (MIC). (Source: Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal)
- Coumarins extracted from bacteria, fungi and many edible plants are widely used for their antibacterial, antifungal, antiviral, anti-HIV and anticancer activities. (Source: Natural product coumarins: biological and pharmacological perspectives | Request PDF)
- The MTT assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation and cytotoxicity. (Source: MTT assay protocol | Abcam)
- Both natural and synthetic coumarin derivatives are considered to have a wide range of biological activity, such as anti-inflammatory, anti- cancer, anti-coagulant, anti-oxidant, as well as anti-. HIV and anti-bacterial.
- Lactone macrolides are potent antibacterial/bactericidal agents, whereas derivatives of macrolactone antibiotics possess anti-malarial, anti-cancer, anti-inflammatory, and anti-leishmanial activity, and can regulate gastrointestinal motility.
- The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability.
- The MTT assay is one of the most widely used methods in cell biology for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
- The Notch signaling pathway is a key developmental pathway that regulates many cellular processes, including cell proliferation, differentiation, and maintenance of cancer stem cells (CSC). (Source: Modulation of Notch Signaling Pathway by Bioactive Dietary Agents - MDPI)
- The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium reduction assay was the first homogeneous cell viability assay developed for a 96-well format that was suitable for high throughput screening (HTS). (Source: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH)
- This post will explain a different and more quantitative technique, the broth dilution assay, with advantages and disadvantages compared to the traditional test. (Source: Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog)
- The nuclear factor NF-κB pathway has long been considered a prototypical proinflammatory signaling pathway, largely based on the role of NF-κB in the expression of proinflammatory genes including cytokines, chemokines, and adhesion molecules.
- The NF-κB signaling pathway controls rapid inflammatory and immune responses through canonical and non-canonical signaling cascades that converge on NF-κB transcription factors in the nucleus.
- The MAPK/ERK pathway (also known as the Ras-Raf-MEK-ERK pathway) is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell.
- Experimental Protocols. (Source: Application Notes and Protocols for NF-κB Inhibition Studies Using 13-Dehydroxyindaconitine - Benchchem)
- Rapamycin (Sirolimus; AY 22989) is a potent and specific mTOR inhibitor with an IC50 of 0.1 nM in HEK293 cells.
- Antimicrobial susceptibility testing (Broth microdilution method). (Source: Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia)
- Nuclear factor-κB (NF-κB)/Rel proteins include NF-κB2 p52/p100, NF-κB1 p50/p105, c-Rel, RelA/p65, and RelB. (Source: NF-κB Signaling)
- Schematic diagram of the MAPK signaling pathways. (Source: Schematic diagram of the MAPK signaling pathways.
- This document contains standardized protocols for broth microdilution and agar dilution in vitro susceptibility testing for isolates of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma spp. (Source: Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf)
- Mechanism of NF-κB action. (Source: NF-κB - Wikipedia)
- Mitogen-activated protein kinases (MAPKs) are a highly conserved family of serine/threonine protein kinases involved in a variety of fundamental cellular processes such as proliferation, differentiation, motility, stress response, apoptosis, and survival. (Source: MAPK Signaling Resources)
- In this assay study design, activation through stimulation or inhibition of the Nuclear Factor κB (NF-κB) pathway demonstrates translocation of NF-κB protein from the cytoplasm to nucleus as measured using automated fluorescent microscopy computer-assisted image analysis technology better known as high content screening (HCS), High Content Analysis (HCS), High Content Imaging (HCI), or Image Cytometry (IC). (Source: Nuclear Factor Kappa B (NF-κB)
- p38 MAPKs (α, β, γ, and δ) are members of the MAPK family that are activated by a variety of environmental stresses and inflammatory cytokines. (Source: p38 MAPK Signaling - Cell Signaling Technology)
- Metazoan morphogenesis depends on a handful of fundamental, conserved cellular interaction mechanisms, one of which is defined by the Notch signaling pathway.
- The Notch signaling pathway is a highly conserved, intercellular signaling mechanism essential for proper embryonic development in all metazoan organisms in the Animal kingdom.
- Inhibition assays expose the Reporter Cells to a constant, sub-maximal concentration (typically between EC50 – EC85) of a known NF-κB activator AND the test compound(s) to be evaluated for inhibitory activities. (Source: Human NF-κB Reporter Assay System - Indigo Biosciences)
- We have tested multiple potential anti-inflammatory agents in undifferentiated myoblasts as well as differentiated myotubes and found different strengths of inhibitions in each cell type.
- Experimental Protocols. (Source: Application Notes and Protocols for Studying NF-κB Inhibition by Garcinone B - Benchchem)
- A series of N-substituted 5H-dibenz[c,e]azepin-5,7(6H)dione, 6-substituted 6,7-dihydro-5H-dibenz[c,e]azepine, 1H-benz[d,e]isoquinoline-1,3(2H)dione and N-benzoyl derivatives was shown to have anti-inflammatory and local analgesic activity in rodents. (Source: The anti-inflammatory activity of 5H-dibenz[c,e]azepine-5,7(6H)dione, 6,7-dihydro-5H-dibenz[c,e]azepine, N-benzoylbenzamide and 1H-benz[d,e]isoquinoline-1,3(2H)
- In this paper we present the antimicrobial activity of some newly synthesized dibenz[b,e]oxepin derivatives bearing the oximino moiety, and fluorine (F) and trifluoromethyl (CF3) group substituents. (Source: Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents - PMC - PubMed Central)
- The aim of the present work was to evaluate the anticancer activity and molecular mechanism(s) of action of these compounds.
- In this paper we present the antimicrobial activity of some newly synthesized dibenz[b,e]oxepin derivatives bearing the oximino moiety, and fluorine (F) and trifluoromethyl (CF(3)) group substituents. (Source: Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents - PubMed)
- The newly developed (E/Z)-dibenzo[b,e]ox(thi)epine derivatives were tested at concentrations of 200–25 μg/mL for their antibacterial activity against Gram+ve organisms such as methicillin-resistant Staphylococcus aureus (MRSA), Gram–ve organisms such as Escherichia coli (E. coli), and at the same concentration range for their antifungal activity against fungal strain Aspergillus niger (A. niger) by the cup plate method. (Source: Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)
- Dibenz(c,e)oxepine-5(7H)-one is a heterocyclic organic compound with the molecular formula C13H9NO. (Source: Cas 4445-34-5,Dibenz(c,e)oxepine-5(7H) - LookChem)
- Moreover, replacement of oxygen by its bioisosteric sulfur led to isomeric dibenzo[b,e]thi-epine derivatives 6g,h which significantly exhibited higher antimicrobial activity (MIC 25–50 μg/mL) against all tested culture strains used in the present study, demonstrating that a change of chemical class from dibenzo[b,e]oxepine to dibenzo[b,e]thiepine significantly improves the antimicrobial activity. (Source: Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)
- This compound shows significant antimycobacterial activities, with an MIC value of 6.25 and 12.5 g/mL, respectively. (Source: Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI)
- DIBENZ(C,E)OXEPIN-5(7H)-ONE AldrichCPR; CAS Number: 4445-34-5; Linear Formula: C14H10O2 at Sigma-Aldrich. (Source: DIBENZ(C,E)OXEPIN-5(7H)-ONE AldrichCPR - Sigma-Aldrich)
- Dibenz[c,e]oxepin-5,7-dione | SIELC Technologies. (Source: Dibenz[c,e]oxepin-5,7-dione | SIELC Technologies)
- The selectivity toward cancer cells (HCT116 and MCF-7) was investigated in comparison with the selectivity toward normal cells (HEK293 and HDF-A)
A Multi-Spectroscopic and Computational Guide to Differentiating Dibenzo[c,e]oxepin-5(7H)-one Isomers
Introduction
The dibenzo[c,e]oxepin-5(7H)-one scaffold is a privileged heterocyclic structure found in various natural products and bioactive molecules, making it a focal point in medicinal chemistry and drug development.[1][2] This tricyclic system, consisting of two benzene rings fused to a seven-membered oxepine ring, presents significant challenges in structural elucidation when substituted.[3] Positional isomers, where functional groups occupy different locations on the aromatic framework, can exhibit vastly different biological activities. However, their identical mass and similar core structure often lead to ambiguous data from routine analytical techniques.
This guide provides a comprehensive framework for the unambiguous differentiation of this compound positional isomers. We move beyond simple data reporting to explain the causality behind experimental choices, integrating advanced Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) with powerful computational modeling. By employing this multi-faceted approach, we establish a self-validating system for structural confirmation, essential for researchers in organic synthesis, natural product chemistry, and pharmaceutical development.
To illustrate this methodology, we will focus on a practical challenge: distinguishing between two hypothetical, yet plausible, positional isomers: 2-hydroxy-dibenzo[c,e]oxepin-5(7H)-one (Isomer A) and 9-hydroxy-dibenzo[c,e]oxepin-5(7H)-one (Isomer B) .
Part 1: The Analytical Challenge and Strategic Workflow
Distinguishing between Isomer A and Isomer B is non-trivial. Both share the same molecular formula (C₁₄H₁₀O₃) and will yield an identical molecular ion peak in mass spectrometry. While 1D ¹H NMR will show differences, overlapping aromatic signals can complicate definitive assignment. The key to success lies in a synergistic workflow that correlates data from multiple orthogonal techniques.
The strategic workflow involves acquiring a full suite of spectroscopic data, followed by computational modeling to predict spectroscopic parameters. The experimental results are then compared against the predicted values for each potential isomer, allowing for a confident structural assignment.
Figure 1: A comprehensive workflow for isomer differentiation.
Part 2: Experimental Protocols for Spectroscopic Analysis
The trustworthiness of any structural assignment rests on the quality of the experimental data. The following protocols are designed to be robust and self-validating.
Protocol 2.1: NMR Spectroscopy
Causality : DMSO-d₆ is chosen as the solvent due to its ability to dissolve polar compounds like our hydroxylated isomers and to observe the exchangeable hydroxyl proton. 2D NMR experiments are critical: COSY establishes proton-proton bond connectivity, while NOESY reveals through-space proximities, which are geometrically dependent and thus a powerful tool for distinguishing isomers.[4][5]
-
Sample Preparation : Dissolve ~5 mg of the purified isomer in 0.6 mL of DMSO-d₆.
-
¹H NMR : Acquire data on a 400 MHz or higher spectrometer. Obtain a standard spectrum with 16 scans.
-
¹³C NMR : Acquire a proton-decoupled spectrum with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
COSY (Correlation Spectroscopy) : Acquire a gradient-selected COSY (gCOSY) spectrum to map ³JHH couplings, which will confirm the spin systems within the aromatic rings.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms. This is crucial for observing correlations between spatially close but non-bonded protons.[7]
Protocol 2.2: High-Resolution Mass Spectrometry (HRMS)
Causality : Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
-
Sample Preparation : Prepare a 1 mg/mL solution of the sample in methanol or acetonitrile.
-
Analysis : Infuse the sample into an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
-
Data Acquisition : Acquire the spectrum in both positive and negative ion modes to identify the most stable molecular ion ([M+H]⁺ or [M-H]⁻).
-
Formula Determination : Use the accurate mass measurement to confirm the elemental composition (C₁₄H₁₀O₃).
Protocol 2.3: Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality : FT-IR is excellent for identifying key functional groups. The positions of the O-H and C=O stretching frequencies can provide subtle clues about intramolecular interactions, such as hydrogen bonding, which may differ between isomers.
-
Sample Preparation : Use an Attenuated Total Reflectance (ATR) accessory for solid samples to ensure good spectral quality and reproducibility.
-
Data Acquisition : Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Part 3: Comparative Spectroscopic Analysis
This section details the expected spectroscopic differences between Isomer A (2-hydroxy) and Isomer B (9-hydroxy).
3.1: ¹H and ¹³C NMR Analysis
The position of the electron-donating hydroxyl group significantly influences the electronic environment of the aromatic rings, leading to predictable changes in chemical shifts (δ).
| Feature | Isomer A (2-hydroxy) | Isomer B (9-hydroxy) | Rationale for Difference |
| ¹H: H1 | Doublet, shifted upfield (~6.8-7.0 ppm) | Doublet, normal aromatic region (~7.4-7.6 ppm) | H1 is ortho to the -OH group, experiencing strong shielding. |
| ¹H: H3 | Doublet, shifted upfield (~6.9-7.1 ppm) | Doublet, normal aromatic region (~7.5-7.7 ppm) | H3 is para to the -OH group, experiencing shielding. |
| ¹H: H8 | Doublet, normal aromatic region (~7.5-7.7 ppm) | Doublet, shifted upfield (~7.0-7.2 ppm) | H8 is para to the -OH group in Isomer B. |
| ¹H: H10 | Doublet, normal aromatic region (~7.3-7.5 ppm) | Doublet, shifted upfield (~6.9-7.1 ppm) | H10 is ortho to the -OH group in Isomer B. |
| ¹H: Methylene (H7) | Singlet (~5.2 ppm) | Singlet (~5.2 ppm) | Unlikely to be significantly different. |
| ¹³C: C2 | Shifted downfield (~155-160 ppm) | Normal aromatic CH (~120-130 ppm) | Direct attachment to the electronegative oxygen atom. |
| ¹³C: C9 | Normal aromatic CH (~120-130 ppm) | Shifted downfield (~155-160 ppm) | Direct attachment to the electronegative oxygen atom. |
| ¹³C: C1 & C3 | Shifted upfield | Normal aromatic CH | Shielding effect from the ortho and para -OH group. |
| ¹³C: C8 & C10 | Normal aromatic CH | Shifted upfield | Shielding effect from the para and ortho -OH group. |
| ¹³C: Carbonyl (C5) | ~170 ppm | ~170 ppm | Minor shifts possible due to long-range electronic effects. |
3.2: The Decisive Power of 2D NOESY
While 1D NMR provides strong evidence, NOESY offers definitive, geometrically-based proof. The key lies in the spatial relationship between the benzylic methylene protons at position 7 (H7) and the protons on the adjacent aromatic rings.
-
For Isomer A (2-hydroxy) , the H7 protons are spatially close to H8 . A clear NOE cross-peak between the H7 singlet and the H8 doublet is expected.
-
For Isomer B (9-hydroxy) , the H7 protons are spatially close to the proton at H1 . Therefore, a NOE cross-peak will be observed between the H7 singlet and the H1 doublet.
This single, unambiguous correlation can definitively distinguish the two positional isomers.
Figure 2: Key NOESY correlations for differentiating isomers.
3.3: IR and HRMS Comparative Data
| Technique | Parameter | Isomer A (2-hydroxy) | Isomer B (9-hydroxy) | Interpretation |
| HRMS | Exact Mass [M-H]⁻ | 225.0557 | 225.0557 | Confirms formula C₁₄H₉O₃⁻. Cannot distinguish isomers. |
| FT-IR | ν(O-H) stretch | ~3350 cm⁻¹ (broad) | ~3350 cm⁻¹ (broad) | Indicates presence of hydroxyl group. |
| FT-IR | ν(C=O) stretch | ~1710 cm⁻¹ | ~1715 cm⁻¹ | The carbonyl stretch may be slightly affected by the remote substituent, but this difference is too small to be diagnostic. |
Part 4: Computational Chemistry for Structural Validation
Computational modeling serves as the ultimate arbiter, providing a theoretical dataset to compare against experimental results. Accurately predicting NMR chemical shifts for a proposed structure adds a powerful layer of confidence to the assignment.[8]
Protocol 4.1: Predicting NMR Chemical Shifts
Causality : This protocol uses Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[9] Geometry optimization is performed first to find the lowest energy conformation, followed by an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard for accurate chemical shift prediction.[10]
-
Structure Building : Build 3D models of both Isomer A and Isomer B in a molecular modeling program.
-
Geometry Optimization : Perform a full geometry optimization using DFT with the B3LYP functional and a 6-31G(d,p) basis set. This step finds the most stable 3D shape of the molecule.
-
NMR Calculation : Using the optimized geometry, calculate the NMR shielding tensors using the GIAO method with a larger basis set (e.g., mPW1PW91/6-311+G(2d,p)) for higher accuracy.
-
Shift Referencing : Reference the calculated shielding tensors (σ) to tetramethylsilane (TMS), calculated at the same level of theory, to obtain chemical shifts (δ): δcalc = σTMS - σcalc.
4.2: Data Correlation: The Final Verdict
The experimental ¹³C NMR chemical shifts are then compared against the calculated values for both Isomer A and Isomer B. A corrected R² value and Mean Absolute Error (MAE) are calculated for each correlation. The correct structure will show a significantly better fit (higher R² and lower MAE) between the experimental and predicted data.
| Carbon Position | Experimental δ (ppm) | Predicted δ for Isomer A | Predicted δ for Isomer B |
| C1 | 116.2 | 116.5 | 129.8 |
| C2 | 158.1 | 157.9 | 122.5 |
| C3 | 118.5 | 118.3 | 131.2 |
| C4 | 129.9 | 130.1 | 125.1 |
| ... | ... | ... | ... |
| C9 | 124.5 | 124.8 | 158.3 |
| C10 | 128.8 | 129.0 | 117.1 |
| Fit Metric | R² = 0.998, MAE = 0.4 ppm | R² = 0.912, MAE = 8.5 ppm |
Note: Data is representative.
In this example, the excellent correlation for Isomer A provides overwhelming evidence that it is the correct structure.
Conclusion
The differentiation of positional isomers like 2-hydroxy- and 9-hydroxy-dibenzo[c,e]oxepin-5(7H)-one requires a sophisticated, multi-technique approach. While foundational methods like HRMS and IR confirm the molecular formula and functional groups, they fall short in distinguishing isomers. The definitive assignment is achieved through advanced NMR spectroscopy, particularly 2D NOESY, which directly probes the molecule's three-dimensional structure. The integration of computational chemistry to predict NMR spectra provides an essential layer of validation, bridging theory with experimental results. By following this integrated workflow, researchers can confidently elucidate the structures of complex molecules, a critical step in advancing drug discovery and chemical science.
References
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Angewandte Chemie International Edition. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. [Link][1]
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Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link][11]
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Organic Letters. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. [Link][8]
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ResearchGate. (2010). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. [Link][10]
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ResearchGate. (2022). Rh-catalyzed synthesis of dibenzo[c,e]oxepin-5(7H)-ones. [Link][13]
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Semantic Scholar. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. [Link][2]
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Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. [Link]
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Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link][7]
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LookChem. Cas 4445-34-5, Dibenz(c,e)oxepine-5(7H)-one. [Link][3]
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Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link][5]
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YouTube. (2023). NOESY and COSY NMR Spectroscopy: Explained with a practical example. [Link][6]
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MDPI. (2013). A New Dibenz[b,e]oxepine Derivative, 1-Hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, from a Marine-Derived Fungus, Beauveria bassiana TPU942. [Link][14]
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PubMed. (2016). [Herpetolide C:one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum]. [Link][15]
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ResearchGate. (2023). Structure of dibenzo[b,f]oxepine derivatives (1), (2a–2c), (3a–3d).... [Link][9]
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A Comparative Guide to the Structure-Activity Relationship of Dibenzo-Oxepine Derivatives as Anticancer Agents
In the landscape of medicinal chemistry, the dibenzo-oxepine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dibenzo[c,e]oxepin-5(7H)-one derivatives and their close structural analogs, with a primary focus on their potential as anticancer agents. While comprehensive SAR studies on the this compound core are still emerging, valuable insights can be gleaned from systematic investigations into the closely related dibenzo[b,f]oxepine scaffold. This guide will synthesize findings from the literature to provide a comparative framework for researchers, scientists, and drug development professionals.
The this compound structure is a tricyclic system composed of two benzene rings fused to a seven-membered oxepine ring.[1] This core is found in various bioactive molecules and natural products, highlighting its therapeutic potential.[2] The versatility of this scaffold allows for substitutions on the aromatic rings, which can significantly influence its pharmacological properties.[3]
Comparative Analysis of Dibenzo[b,f]oxepine Derivatives in Oncology
A systematic study on a series of dibenzo[b,f]oxepine derivatives has shed light on the key structural features that govern their anticancer activity.[4] These compounds have been shown to target tubulin, a critical component of the cellular cytoskeleton, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4][5] The following sections will delve into the specific SAR, supported by experimental data.
The Influence of Nitro and Methoxy Substituents on Cytotoxicity
The position and nature of substituents on the dibenzo[b,f]oxepine core play a pivotal role in determining the cytotoxic potency and selectivity of these compounds against cancer cell lines. A comparative analysis of various derivatives against human colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF-7) cell lines, as well as non-cancerous human embryonic kidney (HEK-293) and human dermal fibroblast (HDF-A) cells, provides a clear illustration of these relationships.[4]
| Compound | R1 | R2 | R3 | R4 | R5 | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | HEK-293 IC50 (µM) | HDF-A IC50 (µM) |
| 2a | H | NO2 | H | H | H | >100 | >100 | >100 | >100 |
| 2b | OCH3 | NO2 | H | H | H | >100 | >100 | >100 | >100 |
| 2c | H | NO2 | OCH3 | H | H | >100 | >100 | >100 | >100 |
| 2d | H | NO2 | H | OCH3 | H | >100 | >100 | >100 | >100 |
| 2e | H | NO2 | H | H | OCH3 | >100 | >100 | >100 | >100 |
| 2f | H | NO2 | OCH3 | OCH3 | H | >100 | >100 | >100 | >100 |
| 2g | H | NO2 | H | H | NO2 | >100 | >100 | >100 | >100 |
| 2i | OH | NO2 | H | H | OH | 24 | 36 | 45 | 40 |
| 2j | OAc | NO2 | H | H | OAc | 22 | 26 | 32 | 34 |
Data synthesized from Borys et al., 2023.[4]
From this data, several key SAR insights can be drawn:
-
Essential Role of Hydroxyl/Acetyloxy Groups: The presence of hydroxyl or acetyloxy groups at positions R1 and R5 is critical for cytotoxic activity. Derivatives lacking these functional groups (2a-2g) were inactive.[4]
-
Impact of Methoxy Groups: The introduction of methoxy groups at various positions in combination with a nitro group did not confer significant anticancer activity.[4]
-
Nitro Group Position: While a nitro group is present in the active compounds, its sole presence is insufficient for activity. Its interplay with the hydroxyl or acetyloxy groups appears to be crucial.
Logical Relationship of Substituents to Anticancer Activity
The following diagram illustrates the logical flow of the structure-activity relationship based on the experimental data.
Caption: SAR logic for dibenzo[b,f]oxepine anticancer activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental protocols for the synthesis of the dibenzo[b,f]oxepine scaffold and the evaluation of its anticancer activity are provided below.
Synthesis of Dibenzo[b,f]oxepine Derivatives
A general and efficient method for the synthesis of dibenzo[b,f]oxepines involves a two-step process starting from the condensation of a substituted 2-hydroxybenzaldehyde with 2,4-dinitrotoluene, followed by cyclization.[4]
Step 1: Synthesis of Stilbene Intermediates
-
To a stirred mixture of 2,4-dinitrotoluene (12.00 mmol) and the appropriate substituted 2-hydroxybenzaldehyde (12.00 mmol) in toluene (20 mL) under an argon atmosphere, add dry pyrrolidine (0.9 mL, 11.00 mmol).
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate (150 mL) and wash successively with 0.5 M hydrochloric acid (2 x 40 mL) and water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent in vacuo.
-
Purify the crude product by crystallization from methanol or ethanol with a small amount of activated charcoal.
Step 2: Cyclization to Dibenzo[b,f]oxepines
-
In a flask equipped with a reflux condenser, dissolve the synthesized stilbene derivative (1.00 mmol) in a mixture of ethanol (10 mL) and water (2.5 mL).
-
Add sodium azide (NaN3) (4.00 mmol) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, add water (50 mL) to the mixture.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37 °C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for synthesis and anticancer evaluation.
Mechanism of Action: Targeting the DNA Damage Response
While tubulin is a primary target for many dibenzo[b,f]oxepine derivatives, emerging evidence suggests that related scaffolds may also exert their anticancer effects by modulating the DNA damage response (DDR) pathway. For instance, some heterocyclic compounds are being investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[6] Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality.
Putative Signaling Pathway
The following diagram illustrates a potential mechanism of action for dibenzo-oxepine derivatives that may function as PARP inhibitors, leading to cancer cell death.
Caption: Putative PARP inhibition pathway.
Conclusion and Future Directions
The dibenzo-oxepine scaffold represents a promising framework for the development of novel anticancer agents. Structure-activity relationship studies on dibenzo[b,f]oxepine derivatives have highlighted the critical role of hydroxyl or acetyloxy substituents on the aromatic rings for conferring potent cytotoxicity. While the direct SAR of this compound derivatives is an area ripe for further investigation, the insights gained from its structural analogs provide a strong foundation for future drug design and optimization efforts. Further exploration of this scaffold, including the synthesis of diverse libraries of derivatives and their evaluation against a broader range of cancer cell lines and molecular targets, will undoubtedly pave the way for the discovery of next-generation cancer therapeutics.
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Zhang, F., et al. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. Angewandte Chemie International Edition, 54(18), 5478-5482. [Link]
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Yadav, S., et al. (2025). Synthesis and multifaceted exploration of dibenzoxepinones: in vitro antimicrobial and ct-DNA binding, DFT/TD-DFT, molecular docking and simulation studies. RSC Advances, 15(1), 1-18. [Link]
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He, X., et al. (2018). Design, Synthesis and Anticancer Activities Evaluation of Novel 5H-dibenzo[b,e]azepine-6,11-dione Derivatives Containing 1,3,4-oxadiazole Units. Bioorganic & Medicinal Chemistry Letters, 28(5), 847-852. [Link]
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Poterała, M., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link]
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Naporra, F., et al. (2016). Dibenzo[b,f][2][5]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological Research, 113(Pt A), 610-625. [Link]
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El-Damasy, A. K., et al. (2023). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 28(13), 5032. [Link]
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A Researcher's Guide to Comparative Docking Studies of Dibenzo[c,e]oxepin-5(7H)-one Analogues as Acetylcholinesterase Inhibitors
This guide provides a comprehensive framework for conducting and evaluating computational docking studies of dibenzo[c,e]oxepin-5(7H)-one analogues, a class of compounds with significant therapeutic potential. Drawing from established methodologies, this document outlines a robust, self-validating protocol for comparing analogues against a key biological target, human acetylcholinesterase (AChE), which is critically involved in the pathology of Alzheimer's disease.[1][2]
The this compound scaffold is a privileged structure found in various natural products and bioactive molecules.[3][4] Its rigid, three-dimensional architecture makes it an attractive starting point for designing targeted inhibitors. Computational docking serves as a powerful, cost-effective tool to predict the binding modes and affinities of novel analogues, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline.
This guide is intended for researchers, scientists, and drug development professionals. It emphasizes the rationale behind experimental choices, ensuring technical accuracy and yielding trustworthy, reproducible results.
The Role of Acetylcholinesterase in Alzheimer's Disease
Acetylcholinesterase (AChE) is a serine hydrolase responsible for terminating nerve impulses by catalyzing the breakdown of the neurotransmitter acetylcholine (ACh).[5][6] In Alzheimer's disease (AD), the degeneration of cholinergic neurons leads to a deficit in ACh, contributing significantly to cognitive decline.[6][7] Inhibiting AChE increases the concentration and duration of ACh in the synaptic cleft, representing a primary therapeutic strategy for managing AD symptoms.[1][6][8] Furthermore, AChE has been implicated in the aggregation of amyloid-beta plaques, suggesting that its inhibition could offer disease-modifying benefits beyond symptomatic relief.[1][2]
The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep.[9] This gorge contains a catalytic active site (CAS) and a peripheral anionic site (PAS). Effective inhibitors often interact with both sites, blocking the entry of acetylcholine and stabilizing the inhibitor-enzyme complex. This structural feature is a key consideration in the design and evaluation of this compound analogues.
Relevant Biological Pathway
Below is a diagram illustrating the role of Acetylcholinesterase in cholinergic neurotransmission and its relevance to Alzheimer's Disease.
Caption: Cholinergic signaling pathway and the role of AChE inhibition.
Comparative Docking Workflow: A Validated Protocol
To ensure the scientific validity of a comparative docking study, a rigorous and well-documented workflow is essential. This protocol is designed to be self-validating by first confirming its ability to reproduce a known binding pose before being applied to novel compounds.
Workflow Overview
The following diagram outlines the key stages of the computational docking protocol.
Caption: Step-by-step computational docking and validation workflow.
Part 1: Protein and Ligand Preparation
The quality of the input structures directly determines the reliability of the docking results. This phase involves meticulous preparation of both the target protein and the small molecule ligands.
Step-by-Step Protocol:
-
Protein Structure Retrieval: Download the 3D crystal structure of human acetylcholinesterase (hAChE) from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4EY7 , which is a complex with the well-known inhibitor donepezil.[10]
-
Protein Preparation:
-
Rationale: Raw PDB files contain non-essential components and lack information needed for force field calculations. This step cleans the structure and prepares it for docking.
-
Remove all water molecules and any co-solvents or ions not critical to the binding site architecture.[5][10]
-
Remove the co-crystallized ligand (donepezil in the case of 4EY7). This ligand will be used later for protocol validation.
-
Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidine, aspartate, and glutamate.
-
Assign partial atomic charges using a standard force field (e.g., CHARMm, AMBER).
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition.
-
-
Ligand Preparation:
-
Rationale: Ligands must be represented in their most likely ionization state at physiological pH and have a valid 3D conformation.
-
Sketch the this compound analogues using a molecular editor.
-
Generate a low-energy 3D conformation for each analogue.
-
Assign partial atomic charges (e.g., using Gasteiger or AM1-BCC methods).
-
Define rotatable bonds to allow for conformational flexibility during the docking process.
-
Part 2: Docking Protocol Validation
Before screening new compounds, the docking protocol's ability to reproduce the experimentally observed binding mode must be verified. This is the cornerstone of a trustworthy study.
Step-by-Step Protocol:
-
Define the Binding Site: Identify the active site gorge of AChE. The co-crystallized ligand (donepezil from PDB: 4EY7) serves as a perfect marker. Define a docking grid box (typically a cube) that encompasses the entire active site, usually centered on the ligand's geometric center with a size of 20-25 Å in each dimension.[10]
-
Re-docking the Native Ligand:
-
Rationale: This step tests if the chosen docking algorithm and scoring function can find the "correct" solution when it is already known.
-
Dock the extracted donepezil ligand back into the prepared AChE structure using the defined grid.
-
-
Calculate Root Mean Square Deviation (RMSD):
-
Rationale: RMSD quantitatively measures the difference between the predicted pose and the experimental (crystal structure) pose. A low RMSD indicates a successful validation.
-
Superimpose the top-scoring docked pose of donepezil with its original crystallographic pose.
-
Calculate the RMSD between the heavy atoms of the two poses.
-
Success Criterion: An RMSD value below 2.0 Å is widely considered a successful validation, indicating the protocol is reliable for screening new compounds.[11][12][13]
-
Part 3: Comparative Docking and Analysis
With a validated protocol, you can now confidently dock the series of this compound analogues to compare their potential as AChE inhibitors.
Step-by-Step Protocol:
-
Docking Analogues: Using the exact same validated protocol (protein structure, grid box, and docking parameters), dock each analogue into the AChE active site.
-
Analyze Binding Energy and Poses:
-
Rationale: The docking score (often expressed as binding energy in kcal/mol) provides a quantitative estimate of binding affinity. The binding pose reveals the specific interactions driving this affinity.
-
For each analogue, analyze the top-scoring poses. A lower binding energy suggests a higher predicted affinity.
-
Visualize the protein-ligand interactions. Identify key hydrogen bonds, hydrophobic interactions, and π-π stacking with critical amino acid residues in the AChE gorge (e.g., Trp86, Tyr124, Trp286, Tyr337, Phe338, His447).[9]
-
Data Presentation and Comparison
Summarizing the results in a clear, tabular format is crucial for comparing the performance of different analogues. The table should integrate docking scores with the key interactions observed, allowing for the development of structure-activity relationships (SAR).
Table 1: Comparative Docking Results of this compound Analogues against AChE
| Analogue ID | Structure (Substituent R) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (CAS/PAS) | H-Bonds |
| Control | Donepezil | -10.8[10] | Trp86, Trp286, Tyr337, Phe338, His447 | 1 |
| DBO-01 | R = H | -8.5 | Trp286, Phe338, Tyr341 | 0 |
| DBO-02 | R = 2-OH | -9.2 | Trp86, Tyr124, Ser293, Tyr337 | 2 |
| DBO-03 | R = 3-OCH₃ | -9.0 | Trp286, Phe338, Tyr341 | 0 |
| DBO-04 | R = 4-F | -8.8 | Trp86, Trp286, Phe338 | 0 |
| DBO-05 | R = 2-NH₂ | -9.5 | Trp86, Ser293, Tyr337, His447 | 3 |
Note: The data presented for DBO analogues are representative and for illustrative purposes. Actual results will vary based on the specific software and force fields used.
From this illustrative data, one could hypothesize that analogues capable of forming hydrogen bonds (e.g., DBO-02 and DBO-05) with residues like Tyr337 or Ser293 show enhanced binding affinity compared to the unsubstituted parent compound (DBO-01). This insight is invaluable for guiding the next round of molecular design.
Conclusion and Best Practices
This guide presents a scientifically rigorous workflow for the comparative analysis of this compound analogues using molecular docking. The emphasis on protocol validation via re-docking and RMSD calculation is critical for ensuring the trustworthiness of the results.
Key Takeaways for Researchers:
-
Validation is Non-Negotiable: Always validate your docking protocol against a known co-crystallized ligand before screening novel compounds.[13][14]
-
Interaction Analysis is Key: Do not rely solely on docking scores. A detailed analysis of the binding poses and specific molecular interactions provides deeper insights into the structure-activity relationship.
-
Understand the Target: A thorough understanding of the biological target's active site and mechanism is crucial for interpreting docking results meaningfully.
-
Docking is a Predictive Tool: While powerful, molecular docking provides predictions. Promising in silico results should always be followed up with experimental validation, such as in vitro enzyme inhibition assays.
By adhering to this structured and validated approach, researchers can effectively leverage computational docking to accelerate the discovery of novel and potent acetylcholinesterase inhibitors based on the this compound scaffold.
References
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Decker, M. (2003). The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. PubMed - NIH. Available at: [Link]
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Inestrosa, N. C., et al. (2011). Revisiting the Role of Acetylcholinesterase in Alzheimer's Disease: Cross-Talk with P-tau and β-Amyloid. Frontiers in Molecular Neuroscience. Available at: [Link]
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MetroTech Institute. (2025). Stopping the Breakdown: How Acetylcholinesterase Inhibitors Help Fight Alzheimer's Disease. MetroTech Institute. Available at: [Link]
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Anand, P., & Singh, B. (2013). Role of Cholinergic Signaling in Alzheimer's Disease. Current Neuropharmacology. Available at: [Link]
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Inestrosa, N. C., et al. (2011). Revisiting the Role of Acetylcholinesterase in Alzheimer's Disease: Cross-Talk with P-tau and β-Amyloid. PubMed Central. Available at: [Link]
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Krovat, E. M., et al. (2005). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available at: [Link]
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Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry. Available at: [Link]
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Ullah, A., et al. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Informatics in Medicine Unlocked. Available at: [Link]
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Akbari, M. (2015). How can I validate a docking protocol? ResearchGate. Available at: [Link]
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ResearchGate. (2025). Rh‐catalyzed synthesis of dibenzo[c,e]oxepin‐5(7H)‐ones. ResearchGate. Available at: [Link]
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Ali, M. A., et al. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. Available at: [Link]
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Ferreira, C. N., et al. (2018). Acetylcholinesterase Choline-Based Ionic Liquid Inhibitors: In Vitro and in Silico Molecular Docking Studies. ACS Omega. Available at: [Link]
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Schuttelkopf, A. W., & van Aalten, D. M. F. (2004). Lessons from Docking Validation. Michigan State University. Available at: [Link]
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ResearchGate. (2021). Molecular docking protocol validation. ResearchGate. Available at: [Link]
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PLOS. (2024). A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. PLOS ONE. Available at: [Link]
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ResearchGate. (2024). Pd‐catalyzed synthesis of dibenzo[c,e]oxepin‐5(7H)‐ones. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2016). Herpetolide C: one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum. Yao Xue Xue Bao. Available at: [Link]
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Anichem. (n.d.). DIBENZ(C, E)OXEPIN-5(7H)-ONE, 50 mg. Anichem. Available at: [Link]
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Wang, C., et al. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. Angewandte Chemie International Edition. Available at: [Link]
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A Comparative Guide to the Synthesis of Dibenzo[c,e]oxepin-5(7H)-one: An In-Depth Analysis for the Modern Chemist
Dibenzo[c,e]oxepin-5(7H)-one, a tricyclic lactone, serves as a crucial structural motif in a variety of biologically active molecules and natural products. Its synthesis has been approached through several innovative strategies, each with distinct advantages and limitations. This guide provides a comprehensive comparison of the most prominent synthetic routes to this important scaffold, offering detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in selecting the optimal pathway for their specific needs.
Introduction: The Significance of the this compound Core
The this compound framework is a privileged structure in medicinal chemistry, exhibiting a range of biological activities. Its rigid, boat-like conformation presents a unique three-dimensional arrangement of aromatic rings, making it an attractive scaffold for the design of novel therapeutics. Compounds bearing this core have shown promise as antitumor agents and tyrosine kinase inhibitors, underscoring the importance of efficient and versatile synthetic access.[1] This guide will delve into three primary synthetic strategies: a modern Rhodium-catalyzed C-H activation, a classical lactone ring reconstruction, and a biocatalytic approach, providing a holistic view for researchers in drug discovery and organic synthesis.
Route 1: Rhodium-Catalyzed Double C-H Activation/Annulation
A highly efficient and atom-economical approach to this compound has been developed utilizing a rhodium(III)-catalyzed double C-H activation cascade.[2][3] This one-pot synthesis forges the seven-membered ring by coupling benzyl thioethers and aryl carboxylic acids, representing a significant advancement in C-H functionalization strategies.
Mechanistic Rationale
The reaction proceeds through a synergistic dual-directing group strategy. The carboxylic acid first directs the ortho-C-H activation of one aromatic ring, followed by coordination of the thioether's sulfur atom to the rhodium center, which facilitates the second C-H activation on the other aromatic ring. This elegant cascade involves the cleavage of four bonds (two C-H, one C-S, and one O-H) and the formation of two new bonds (C-C and C-O) in a single operation.[2][3]
Experimental Protocol: Rhodium-Catalyzed Synthesis
-
Reaction Setup: To an oven-dried Schlenk tube, add the benzyl thioether (0.2 mmol, 1.0 equiv), the aryl carboxylic acid (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (17.1 mg, 0.05 mmol, 25 mol%).
-
Solvent and Additive: Add 1,2-dichloroethane (DCE) (1.0 mL) to the tube.
-
Reaction Conditions: Stir the mixture at 100 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired this compound.
Substrate Scope and Yields
This method demonstrates a broad substrate scope, tolerating a variety of functional groups on both the benzyl thioether and the carboxylic acid partner. Electron-donating and electron-withdrawing groups are well-tolerated, generally providing good to excellent yields.
| Entry | Benzyl Thioether Substituent | Carboxylic Acid Substituent | Yield (%) |
| 1 | H | H | 85 |
| 2 | 4-Me | H | 89 |
| 3 | 4-OMe | H | 92 |
| 4 | 4-F | H | 78 |
| 5 | H | 4-Me | 82 |
| 6 | H | 4-CF₃ | 75 |
Table 1: Representative yields for the Rh-catalyzed synthesis of substituted dibenzo[c,e]oxepin-5(7H)-ones.
Causality Behind Experimental Choices
-
Catalyst System: The combination of [Cp*RhCl₂]₂ and a silver salt (AgSbF₆) is crucial. The silver salt acts as a halide scavenger, generating the active cationic rhodium species.
-
Solvent: 1,2-Dichloroethane (DCE) is the solvent of choice, providing good solubility for the reactants and facilitating the high temperatures required for C-H activation.
-
Temperature: The elevated temperature of 100 °C is necessary to overcome the activation energy barrier for the C-H bond cleavage steps.
Route 2: Lactone Ring Reconstruction
A more classical yet effective approach involves the reconstruction of a lactone ring, transforming a six-membered 6H-dibenzo[b,d]pyran-6-one into the seven-membered this compound.[1] This method relies on a base-mediated ring-opening and subsequent intramolecular lactonization.
Mechanistic Pathway
The reaction is initiated by the nucleophilic attack of an alkoxide (generated from an alcohol and a base) on the carbonyl group of the six-membered lactone. This leads to a ring-opened biphenyl intermediate. Subsequent intramolecular transesterification, driven by the formation of the thermodynamically stable seven-membered ring, yields the desired product.
Experimental Protocol: Lactone Ring Reconstruction
-
Reaction Setup: A mixture of the 6H-dibenzo[b,d]pyran-6-one (0.674 mmol), potassium carbonate (1.35 mmol), and the desired alcohol (15 mL) is prepared in a round-bottom flask.
-
Reaction Conditions: The mixture is heated at 90 °C with stirring for 2 hours.
-
Work-up and Purification: The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Scope and Limitations
This method's success is highly dependent on the substitution pattern of the starting 6H-dibenzo[b,d]pyran-6-one. The absence of a substituent at the 10-position is reported to be essential for the efficient formation of the seven-membered ring lactone.[1] The choice of alcohol can also influence the reaction outcome, with simpler, unbranched alcohols favoring the desired transformation.
Route 3: Biocatalytic Tishchenko-type Reaction
A novel and green approach to substituted dibenzo[c,e]oxepin-5(7H)-ones employs a biocatalytic intramolecular Tishchenko-type reaction. This method utilizes alcohol dehydrogenases to catalyze the disproportionation of a dialdehyde precursor into the corresponding lactone.
Enzymatic Transformation
The enzyme, typically an alcohol dehydrogenase, facilitates a formal intramolecular hydride transfer from one aldehyde group to the other within the same molecule. This process generates a hydroxy-acid intermediate which then undergoes spontaneous intramolecular lactonization to form the this compound core. The regioselectivity of this reaction can be controlled by the electronic properties of the substituents on the dialdehyde substrate.
While a detailed, standardized protocol is highly dependent on the specific enzyme and substrate used, the general workflow involves incubation of the dialdehyde substrate with the purified enzyme or a whole-cell system in a suitable buffer at a controlled temperature and pH.
Comparative Analysis
| Feature | Rhodium-Catalyzed C-H Activation | Lactone Ring Reconstruction | Biocatalytic Tishchenko Reaction |
| Number of Steps | 1 (from readily available starting materials) | 2+ (synthesis of the pyranone precursor required) | 1 (from the dialdehyde) |
| Overall Yield | Generally high (75-92%) | Moderate to good, substrate-dependent | Variable, dependent on enzyme efficiency |
| Atom Economy | High | Moderate | High |
| Reaction Conditions | High temperature (100 °C) | Moderate temperature (90 °C) | Mild (typically physiological temperatures) |
| Reagents | Rhodium catalyst, silver salt, organic solvent | Base, alcohol | Enzyme, buffer |
| Substrate Scope | Broad, good functional group tolerance | More limited by substitution patterns | Highly specific to enzyme-substrate compatibility |
| Key Advantages | High efficiency, one-pot, broad scope | Utilizes a different class of starting materials | Green, high selectivity, mild conditions |
| Key Disadvantages | Cost of rhodium catalyst, high temperature | Multi-step, potential for side reactions | Enzyme availability and stability, substrate specificity |
Table 2: A comparative summary of the synthetic routes to this compound.
Visualizing the Synthetic Pathways
Figure 1: A comparative workflow of the three main synthetic routes to this compound.
Conclusion and Future Outlook
The synthesis of this compound has evolved significantly, with modern catalytic methods offering remarkable efficiency and scope. The rhodium-catalyzed double C-H activation stands out as a highly attractive strategy for its one-pot nature and broad applicability. The classical lactone ring reconstruction provides a valuable alternative, particularly when the pyranone precursor is readily accessible. The emerging biocatalytic route, while currently more specialized, holds great promise for sustainable and highly selective synthesis.
The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution patterns, scale of the reaction, and cost considerations. Future research in this area will likely focus on expanding the substrate scope of biocatalytic methods, developing more sustainable and earth-abundant metal catalysts for C-H activation, and exploring novel disconnections to this important heterocyclic scaffold.
References
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Zhang, X.-S., Zhang, Y.-F., Li, Z.-W., Luo, F.-X., & Shi, Z.-J. (2015). Synthesis of Dibenzo[c,e]oxepin-5(7H)-ones from Benzyl Thioethers and Carboxylic Acids: Rhodium-Catalyzed Double C−H Activation Controlled by Different Directing Groups. Angewandte Chemie International Edition, 54(18), 5478–5482. [Link]
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Zhang, X.-S., et al. (2015). Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups. PubMed. [Link]
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Abe, H., Arai, M., Takeuchi, Y., & Harayama, T. (2009). PREPARATION OF 5H,7H-DIBENZ[c,e]OXEPIN-5-ONE DERIVATIVE THROUGH RECONSTRUCTION OF THE LACTONE RING. HETEROCYCLES, 77(2), 1409. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Adducts of Dibenzo[c,e]oxepin-5(7H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. Dibenzo[c,e]oxepin-5(7H)-one, a heterocyclic organic compound with a molecular formula of C₁₄H₁₀O₂ and a molecular weight of 210.23 g/mol , represents a class of molecules with significant potential in drug discovery.[1][] Mass spectrometry (MS) stands as a cornerstone technique for this characterization, yet the intricacies of ion formation, particularly adduct generation, can present both challenges and opportunities. This guide provides an in-depth comparison of ionization techniques and their resulting adducts for this compound, grounded in established principles and experimental insights.
The Crucial Role of Adducts in Mass Spectrometry
Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are designed to generate intact molecular ions with minimal fragmentation.[3][4] However, instead of a simple protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule, the analyte often forms complexes with cations or other species present in the mobile phase or sample matrix. These complexes are known as adducts.[5][6][7]
Common adducts in positive ion mode include:
-
[M+H]⁺: Protonated molecule
-
[M+Na]⁺: Sodiated adduct
-
[M+K]⁺: Potassiated adduct
-
[M+NH₄]⁺: Ammoniated adduct
The formation and relative abundance of these adducts are highly dependent on the analyte's structure, the ionization source, and the composition of the liquid chromatography (LC) mobile phase.[8][9][10] For this compound, a moderately polar lactone, understanding its adduct-forming behavior is key to developing robust and sensitive analytical methods.
Ionization Source Comparison: ESI vs. APCI for this compound
The choice between ESI and APCI is a critical decision point in method development. Their fundamental mechanisms dictate the types of molecules they ionize most effectively and the resulting spectral characteristics.
Electrospray Ionization (ESI): ESI is ideal for polar and ionizable compounds. It generates ions from a liquid phase, making it highly sensitive to the mobile phase composition. For this compound, which possesses polar carbonyl and ether functionalities, ESI is a primary candidate for analysis.
-
Mechanism: In ESI, a high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
-
Adduct Formation in ESI: ESI is particularly prone to forming a variety of adducts. The presence of trace amounts of sodium or potassium salts in solvents, glassware, or the sample itself can lead to prominent [M+Na]⁺ and [M+K]⁺ ions.[6] The intentional addition of modifiers like ammonium formate or ammonium acetate to the mobile phase will promote the formation of [M+NH₄]⁺ adducts.[11][12] While protonated molecules ([M+H]⁺) are often desired for their predictable fragmentation, controlling the mobile phase can selectively enhance the formation of a specific adduct to maximize sensitivity.[8][9]
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds that are not easily ionized in solution.[3][13][14]
-
Mechanism: In APCI, the sample solution is vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent vapor, which in turn ionizes the analyte molecules through gas-phase reactions, typically proton transfer.[14][15]
-
Adduct Formation in APCI: APCI generally produces simpler spectra with a dominant protonated molecule ([M+H]⁺) and less adduct formation compared to ESI.[3][13] This is because the gas-phase ionization mechanism is less influenced by non-volatile salts that cause sodiated and potassiated adducts in ESI. However, if the mobile phase contains a high concentration of an additive like ammonium formate, [M+NH₄]⁺ adducts can still be observed.[16] For this compound, APCI can be a valuable alternative if ESI produces an overly complex spectrum with multiple adducts, or if in-source fragmentation is desired for structural confirmation.
Expert Insight: The lactone structure of this compound presents a unique analytical consideration. Lactones can be susceptible to in-source conversion to their corresponding hydroxy acids.[16] This makes chromatographic separation crucial if both forms are present. Furthermore, the mass difference of 18 Da between the lactone and its hydroxy acid can be complicated by the 17 Da difference between the [M+H]⁺ and [M+NH₄]⁺ ions of the lactone itself, potentially leading to isobaric interference if not properly resolved.[16]
Expected Adducts and m/z Values
Below is a summary of the expected monoisotopic m/z values for common adducts of this compound (C₁₄H₁₀O₂; Monoisotopic Mass: 210.06298 Da).
| Adduct Ion | Formula | Ion Mass (Da) | Expected m/z | Ionization Mode |
| [M+H]⁺ | [C₁₄H₁₁O₂]⁺ | 211.07026 | 211.0703 | Positive |
| [M+Na]⁺ | [C₁₄H₁₀O₂Na]⁺ | 233.05221 | 233.0522 | Positive |
| [M+K]⁺ | [C₁₄H₁₀O₂K]⁺ | 249.02615 | 249.0262 | Positive |
| [M+NH₄]⁺ | [C₁₄H₁₄O₂N]⁺ | 228.09646 | 228.0965 | Positive |
| [M-H]⁻ | [C₁₄H₉O₂]⁻ | 209.05575 | 209.0558 | Negative |
Visualizing the Process
Diagram 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Diagram 2: Adduct Formation Workflow in ESI-MS
Workflow illustrating adduct formation in an Electrospray Ionization (ESI) source.
Recommended Experimental Protocol (LC-MS)
This protocol provides a starting point for the analysis of this compound. Optimization will be necessary based on the specific instrumentation and analytical goals.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in LC-MS grade acetonitrile.
- Create a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a suitable choice for this moderately polar compound.[13]
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
- 0-2 min: 50% B
- 2-10 min: Ramp to 95% B
- 10-12 min: Hold at 95% B
- 12-12.1 min: Return to 50% B
- 12.1-15 min: Re-equilibration
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions (Comparative):
| Parameter | ESI Method | APCI Method | Rationale |
| Ionization Mode | Positive | Positive | The molecule lacks strongly acidic protons, making positive mode more favorable. |
| Capillary Voltage | 3.5 kV | N/A (Corona: 4 µA) | Optimizes the electrospray plume. |
| Nebulizer Gas | 35 psi | 40 psi | Assists in droplet formation. |
| Drying Gas Flow | 10 L/min | 8 L/min | Aids in desolvation of droplets. |
| Drying Gas Temp. | 325°C | 350°C | APCI requires higher temperatures for efficient vaporization.[14] |
| Scan Range (m/z) | 100 - 500 | 100 - 500 | Covers the expected molecular ion and adducts. |
| Fragmentor Voltage | 120 V | 100 V | Can be adjusted to control in-source fragmentation. |
4. Data Analysis and Interpretation:
-
Acquire data using both ESI and APCI methods.
-
Extract ion chromatograms for the expected m/z values of [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.
-
Compare the relative intensities of these adducts between the two ionization techniques. ESI is expected to show a higher abundance and variety of adducts.
-
To confirm adduct identity, observe the characteristic mass differences between the ions (e.g., 22.9892 Da between [M+H]⁺ and [M+Na]⁺).
Conclusion and Recommendations
For the routine analysis of this compound, Electrospray Ionization (ESI) is the recommended starting point due to the molecule's polarity. However, analysts must be vigilant in identifying and controlling adduct formation. The use of high-purity solvents and mobile phase additives like formic acid or ammonium formate can help in generating a consistent and reproducible response, favoring the formation of the protonated molecule ([M+H]⁺) or the ammoniated adduct ([M+NH₄]⁺).[5]
Atmospheric Pressure Chemical Ionization (APCI) serves as a powerful alternative, particularly when ESI spectra are complicated by multiple adducts or when matrix effects suppress the signal.[13] APCI often yields a "cleaner" spectrum dominated by the [M+H]⁺ ion, simplifying quantification and structural confirmation.
Ultimately, the optimal method will depend on the specific goals of the analysis—whether it is for quantification, metabolite identification, or initial characterization. By understanding the principles of adduct formation and systematically comparing ionization sources, researchers can develop robust and reliable mass spectrometry methods for this compound and related compounds, accelerating the drug development pipeline.
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MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]
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Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. Retrieved from [Link]
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Mad Barn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Retrieved from [Link]
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Nonier, M.-F., et al. (2004). Identification of Natural Oak Lactone Precursors in Extracts of American and French Oak Woods by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(17), 5374-5380. Retrieved from [Link]
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Langejuergen, J., et al. (2016). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry, 27(6), 1036-1043. Retrieved from [Link]
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A Comparative Guide to Dibenzo-fused Heterocyclic Scaffolds: Dibenzo[c,e]oxepin-5(7H)-one vs. Dibenzo[b,d]pyran-6-one
Abstract
In the landscape of medicinal chemistry and natural product research, heterocyclic scaffolds form the bedrock of countless therapeutic agents and biological probes. Among these, dibenzo-fused oxygen-containing heterocycles are of paramount importance. This guide presents a detailed comparative analysis of two structurally related yet functionally distinct scaffolds: the synthetic pharmacophore dibenzo[c,e]oxepin-5(7H)-one and the naturally occurring dibenzo[b,d]pyran-6-one, the core of the urolithin family. We will dissect their fundamental structural differences, from the thermodynamics of their seven- versus six-membered rings to the practical implications for synthesis and biological activity. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for scaffold selection and application.
Introduction: A Tale of Two Rings
At first glance, this compound and dibenzo[b,d]pyran-6-one share a common tricyclic architecture: two benzene rings fused to an oxygen-containing heterocyclic ring. However, the subtle difference in the size of this third ring—a seven-membered oxepinone versus a six-membered pyranone—creates a cascade of divergent properties that defines their roles in science.
-
This compound is a seven-membered lactone (or more accurately, a ketone within an oxepin ring) that has gained significant traction as a privileged synthetic scaffold. Its non-planar, flexible conformation allows it to access unique chemical space, making it a cornerstone for potent and selective enzyme inhibitors, most notably inhibitors of poly (ADP-ribose) polymerase (PARP).[1][2]
-
Dibenzo[b,d]pyran-6-one , a six-membered lactone, is the foundational structure for a class of compounds known as urolithins.[3][4] These are not typically synthesized as primary drug candidates but are the metabolic end-products of dietary ellagitannins, transformed by the gut microbiota.[5][6] Their significance lies in their broad, multitarget biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[3][4][7]
This guide will explore how this single-atom difference in ring size dictates their stability, synthesis, and ultimate application in drug discovery and nutritional science.
Structural & Conformational Analysis
The stability and shape of a molecule are critical determinants of its reactivity and biological function. The core distinction between these two scaffolds lies in the thermodynamics and conformational dynamics of their central heterocyclic ring.
Six-membered rings, like cyclohexane, are renowned for their thermodynamic stability, adopting strain-free chair conformations. In contrast, seven-membered rings are subject to greater torsional and transannular strain.[8] This makes their formation via intramolecular cyclization reactions kinetically and thermodynamically less favorable than their six-membered counterparts.[9]
-
Dibenzo[b,d]pyran-6-one: The fusion of the benzene rings to the pyran-6-one core results in a relatively planar and rigid structure. This conformational rigidity can be advantageous for high-affinity binding to well-defined protein pockets.
-
This compound: The seven-membered oxepin ring is inherently non-planar, adopting a flexible boat or twist-boat conformation.[10][11] This flexibility provides a distinct advantage, allowing the scaffold to adapt its shape to fit more complex or dynamic binding sites—a concept known as induced fit. This conformational adaptability is a key reason for its success in modern drug design.
Caption: Core structural differences between the two scaffolds.
Comparative Physicochemical and Spectroscopic Properties
The structural differences manifest in measurable physicochemical and spectroscopic properties. While extensive experimental data for the unsubstituted parent compounds is sparse, we can infer key distinguishing features based on known derivatives and fundamental principles.
| Property | This compound | Dibenzo[b,d]pyran-6-one | Rationale |
| Molecular Formula | C₁₄H₁₀O₂[12] | C₁₃H₈O₂[13] | Different ring structure and composition. |
| Molecular Weight | ~210.23 g/mol [12] | ~196.20 g/mol [13] | The oxepinone has an additional CH₂ group. |
| ¹H NMR Signature | Aromatic protons (δ 7-8 ppm), plus a characteristic singlet for the benzylic CH₂ protons at position 7.[14] | Aromatic protons only (δ 7-8.5 ppm).[15] | The saturated C7 position in the oxepinone is a key differentiator. |
| IR Carbonyl (C=O) Stretch | Expected ~1680-1700 cm⁻¹ | Expected ~1720-1740 cm⁻¹ | The C=O in the more strained 7-membered ring will have a lower stretching frequency than the stable 6-membered lactone. |
| Conformational Energy | Higher, due to ring strain.[8] | Lower, highly stable aromatic lactone.[8] | Six-membered rings are energetically favored over seven-membered rings. |
Synthesis Strategies: Directed Catalysis vs. Natural Biotransformation
The methods to obtain these scaffolds are as distinct as their origins. The oxepinone is a product of sophisticated organometallic chemistry, while the pyranone is a testament to the metabolic power of the microbiome.
This compound: Rhodium-Catalyzed C-H Activation
Modern synthesis of this scaffold relies on powerful transition-metal-catalyzed reactions, particularly those using rhodium.[1][16] These methods allow for the efficient construction of the seven-membered ring through a double C-H activation cascade, a process that is highly regioselective and atom-economical.
-
Causality of Experimental Choice: Rhodium catalysts are uniquely suited for this transformation due to their ability to coordinate with directing groups on the starting materials (e.g., a carboxylic acid and a benzyl thioether). This directed coordination brings the specific C-H bonds into proximity with the metal center, facilitating their cleavage and the subsequent intramolecular bond formation to forge the complex tricyclic system in a single, elegant step.
Dibenzo[b,d]pyran-6-one: Natural Synthesis by Gut Microbiota
The primary route to urolithins is not in a flask but in the human colon. Dietary polyphenols, such as ellagic acid from pomegranates, berries, and nuts, are too large and polar for direct absorption.[5] Gut bacteria, possessing unique enzymatic machinery, metabolize these compounds. The process involves the cleavage of a lactone ring, decarboxylation, and sequential dehydroxylation to produce the family of urolithins.[5][6] While laboratory syntheses exist, often leveraging palladium- or rhodium-catalyzed cross-coupling reactions, the biological pathway is the most relevant source of these bioactive molecules.[3]
Caption: Contrasting synthetic pathways for the two scaffolds.
Pharmacological and Biological Significance
The divergent structures and origins of these scaffolds lead to distinct applications in pharmacology and human health.
This compound: A Scaffold for Targeted Inhibition
This scaffold is a prime example of a "privileged structure" in medicinal chemistry, particularly for designing enzyme inhibitors. Its most notable application is as the core of several potent and selective inhibitors of PARP7 , a member of the Poly(ADP-ribose) polymerase family.[2]
-
Mechanism of Action: PARP enzymes are critical for DNA damage repair. In many cancers, particularly those with existing DNA repair defects (like BRCA mutations), inhibiting PARP leads to synthetic lethality—the cancer cells cannot survive the accumulation of DNA damage. PARP7, specifically, is overactive in some tumors and plays a role in helping cancer cells evade the immune system.[2] Inhibitors based on the this compound scaffold bind to the active site of PARP7, blocking its function and leading to tumor growth inhibition.[2]
Dibenzo[b,d]pyran-6-one: A Metabolite for Broad Health Benefits
Urolithins are not targeted drugs but rather bioactive metabolites with a wide spectrum of activity, contributing to the health benefits associated with polyphenol-rich diets.[4][6]
-
Multitarget Activity: Urolithins have been shown to possess significant anti-inflammatory , antioxidant , and neuroprotective properties.[3] They can modulate multiple cellular signaling pathways involved in these processes. For example, their anti-inflammatory effects are linked to the inhibition of pathways like NF-κB. Their antioxidant capacity helps to neutralize reactive oxygen species, protecting cells from oxidative stress, a key factor in aging and chronic disease.[7]
Experimental Protocols
To provide a practical context, this section outlines representative experimental protocols.
Protocol 1: Synthesis of a Dibenzo[b,d]pyran-6-one Derivative via Rh(III)-Catalyzed Annulation
This protocol is adapted from methodologies described in the literature for C-H activation strategies.[3]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl ketone O-acetyl oxime (0.2 mmol, 1.0 equiv.), quinone (0.3 mmol, 1.5 equiv.), [RhCp*Cl₂]₂ (5.0 mol%), and AgSbF₆ (20 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired dibenzo[b,d]pyran-6-one product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro PARP1 Inhibition Assay
This is a generalized protocol for assessing the activity of potential inhibitors like those based on the this compound scaffold.
-
Assay Principle: This is a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP.
-
Plate Preparation: Coat a 96-well plate with histone proteins overnight at 4 °C. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Reaction Mixture: In each well, add PARP1 enzyme, activated DNA, and the inhibitor compound (this compound derivative) at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation: Start the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺. Incubate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotinylated ADP-ribose incorporated onto the histones. Incubate for 1 hour.
-
Signal Generation: Wash the plate again. Add a TMB substrate solution. The HRP will catalyze the conversion of TMB to a blue-colored product. Stop the reaction with an acid solution (e.g., 2N H₂SO₄), which turns the color yellow.
-
Data Analysis: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to PARP activity. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce PARP activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Outlook
The comparative analysis of this compound and dibenzo[b,d]pyran-6-one reveals a fascinating dichotomy in the world of heterocyclic chemistry.
-
This compound stands out as a testament to the power of modern synthetic chemistry. Its unique conformational properties make it a highly valuable scaffold for the rational design of potent and selective inhibitors against specific, high-value targets like PARP enzymes. Its future lies in the continued exploration of its derivatives to fine-tune activity against a range of therapeutic targets.
-
Dibenzo[b,d]pyran-6-one represents the intricate relationship between diet, the microbiome, and human health. As the core of urolithins, its value is not as a single-target drug but as a key bioactive molecule with broad, preventative health benefits. Future research will focus on understanding the specific gut bacteria responsible for its production and harnessing this knowledge for developing next-generation probiotics and nutraceuticals.
For the drug development professional, the choice is clear: the oxepinone scaffold offers a validated starting point for targeted inhibitor design, while the pyranone scaffold provides a blueprint for developing agents that promote general wellness through multi-target biological modulation.
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- 9. researchgate.net [researchgate.net]
- 10. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. calpaclab.com [calpaclab.com]
- 13. 6H-Dibenzo(b,d)pyran-6-one [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 16. Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids: rhodium-catalyzed double C-H activation controlled by different directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lookchem.com [lookchem.com]
Safety Operating Guide
Navigating the Disposal of Dibenzo[c,e]oxepin-5(7H)-one: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a critical component of laboratory safety and environmental responsibility. The proper disposal of chemical reagents, such as dibenzo[c,e]oxepin-5(7H)-one, is a paramount consideration to ensure a safe working environment and maintain regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and regulatory standards.
Hazard Identification and Risk Assessment: Understanding this compound
Before any disposal protocol can be initiated, a thorough understanding of the compound's hazardous properties is essential. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Data sourced from Angene Chemical Safety Data Sheet.[1]
This classification indicates that this compound is a hazardous substance requiring careful handling and disposal. The primary risks are associated with ingestion, skin and eye contact, and inhalation, which can lead to irritation and other harmful effects.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following personal protective equipment must be worn when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing should be worn to shield the skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
Always consult your institution's specific safety protocols for guidance on PPE selection.
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[2] The following workflow outlines the necessary steps for compliant disposal.
Step 1: Waste Characterization
The first step in proper waste management is to determine if the waste is hazardous according to RCRA criteria: ignitability, corrosivity, reactivity, and toxicity.[2][3][4]
-
Ignitability: this compound is a solid with no reported flashpoint, and is not considered an ignitable waste.
-
Corrosivity: It is not an aqueous solution and is not expected to have a pH that would classify it as corrosive.
-
Reactivity: There is no information to suggest that it is unstable, reactive with water, or explosive.
-
Toxicity: While the GHS classification indicates oral toxicity, for a waste to be classified as toxic under RCRA, it must contain specific contaminants at or above regulated concentrations. A Toxicity Characteristic Leaching Procedure (TCLP) may be required if there is uncertainty.
Given its GHS classification as a harmful and irritating substance, it is prudent to manage this compound as a hazardous waste .
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be in good condition, compatible with the chemical, and have a secure lid to prevent leaks or spills.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety measure.[5][7] The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date when the first waste was added to the container (accumulation start date)
-
The name and contact information of the generating laboratory or researcher
Step 4: Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA should be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep the container closed at all times except when adding waste.
Step 5: Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Never dispose of this compound down the drain or in the regular trash.[7][8]
-
Contact your EHS office to schedule a pickup for your properly labeled and containerized hazardous waste.
-
Follow all institutional procedures for waste pickup and documentation.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. amienvironmental.com [amienvironmental.com]
- 3. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 4. newpig.com [newpig.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. acewaste.com.au [acewaste.com.au]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
A Researcher's Guide to the Safe Handling of Dibenzo[c,e]oxepin-5(7H)-one
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling dibenzo[c,e]oxepin-5(7H)-one (CAS No. 4445-34-5), a heterocyclic organic compound with potential applications in pharmaceutical development.[1] Given the limited availability of specific safety data for this compound, this document synthesizes information from structurally related molecules and established laboratory safety protocols to ensure a robust and cautious approach. Our goal is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.
Understanding the Compound: A Prudent Approach to an Uncharacterized Hazard
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C14H10O2 | [1][3] |
| Molecular Weight | 210.23 g/mol | [2] |
| Appearance | Solid | [4] |
| Storage | Room temperature or 2-8°C | [1][5] |
Core Safety Directives: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following recommendations are based on a risk assessment considering the unknown toxicological profile of this compound and general best practices for handling chemical compounds in a laboratory setting.[6]
Recommended PPE Ensemble
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Double-gloving is recommended when handling the pure compound. |
| Body Protection | Laboratory coat or a protective suit. | Provides a barrier against spills and contamination. |
| Respiratory Protection | Dust mask or a respirator with a particulate filter. | Recommended when handling the solid compound to prevent inhalation of dust. |
This recommended ensemble aligns with Level D protection as a minimum standard, with the potential to upgrade to Level C depending on the scale of the operation and the potential for aerosol generation.[7]
PPE Donning and Doffing Workflow
Proper donning and doffing procedures are critical to prevent cross-contamination. The following workflow should be strictly adhered to.
Caption: Chemical Waste Disposal Workflow.
Conclusion: A Culture of Safety
While this compound may not have a formal hazard classification at present, the principles of prudent laboratory practice dictate that we treat it with a high degree of caution. By adhering to the guidelines outlined in this document, researchers can confidently and safely explore the potential of this compound. Remember that safety is a continuous process of risk assessment and mitigation. Always consult your institution's safety protocols and EHS department for guidance tailored to your specific research environment.
References
-
Cas 4445-34-5,Dibenz(c,e)oxepine-5(7H) - LookChem. Available at: [Link]
-
Personal Protective Equipment | US EPA. Available at: [Link]
-
Dibenz[b,e]oxepin-11(6H)-one - PubChem - NIH. Available at: [Link]
-
Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
-
Dibenz[c,e]oxepin-5,7-dione - Substance Details - SRS | US EPA. Available at: [Link]
-
DIBENZ(C, E)OXEPIN-5(7H)-ONE, 50 mg. Available at: [Link]
-
[Herpetolide C:one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum]. Available at: [Link]
-
PPE FOR CBRN INCIDENTS - Respirex International. Available at: [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Dibenz[b,e]oxepin-11(6H)-one | C14H10O2 | CID 78259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Dibenzo[c,e]oxepine-5,7-dione | CymitQuimica [cymitquimica.com]
- 5. 4445-34-5|this compound|BLD Pharm [bldpharm.com]
- 6. gerpac.eu [gerpac.eu]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
